Technical Documentation Center

8-Hydroxyquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Hydroxyquinoline-3-carboxylic acid
  • CAS: 911109-16-5

Core Science & Biosynthesis

Foundational

8-Hydroxyquinoline-3-carboxylic acid chemical structure and properties

An In-depth Technical Guide to 8-Hydroxyquinoline-3-carboxylic Acid: Structure, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 8-hydroxyquinoline-3-carboxylic acid, a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Hydroxyquinoline-3-carboxylic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 8-hydroxyquinoline-3-carboxylic acid, a key derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its analogs are renowned for their potent metal-chelating properties, which form the basis of their wide-ranging biological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's chemical structure, physicochemical properties, synthesis, and core mechanism of action. It further explores its significant applications in medicinal chemistry, including its roles as an antimicrobial, anticancer, and neuroprotective agent, grounded in its ability to modulate metal ion homeostasis.[2][4] Detailed experimental protocols for synthesis and characterization are provided to offer practical, field-proven insights for laboratory application.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ), a heterocyclic compound composed of a pyridine ring fused to a phenol, is recognized as a "privileged structure" in medicinal chemistry.[1] Its journey began in the late 19th century, but its significance was truly unlocked with the understanding of its potent ability to act as a bidentate chelating agent for a wide array of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation capability is the cornerstone of its diverse biological functions.[1][2][5]

Metal ions are critical for countless biological processes, but their dysregulation is implicated in numerous pathologies, from microbial infections and cancer to neurodegenerative diseases.[2] 8-HQ derivatives can restore metal homeostasis by sequestering excess metal ions, disrupting the function of essential metalloenzymes in pathogens, or inducing oxidative stress in cancer cells through metal-complex formation.[1][5]

The addition of a carboxylic acid group at the 3-position of the quinoline ring to form 8-hydroxyquinoline-3-carboxylic acid modulates the parent molecule's properties. This functionalization can alter solubility, pKa, and pharmacokinetic parameters, while also providing a valuable synthetic handle for creating more complex derivatives, such as esters and amides, for targeted drug delivery and enhanced efficacy.

Chemical Structure and Physicochemical Properties

The structure of 8-hydroxyquinoline-3-carboxylic acid incorporates the defining features of the 8-HQ scaffold: a planar, bicyclic aromatic system with a hydroxyl group at position 8 and a nitrogen atom at position 1. The proximity of the hydroxyl oxygen and the pyridine nitrogen creates the bidentate chelation site. The carboxylic acid group at position 3 introduces a key acidic functional group.

cluster_0 8-Hydroxyquinoline-3-carboxylic acid molecule molecule

Caption: Chemical structure of 8-hydroxyquinoline-3-carboxylic acid.

Physicochemical Data Summary

The following table summarizes key quantitative properties for 8-hydroxyquinoline-3-carboxylic acid and its parent compound for comparison.

Property8-Hydroxyquinoline-3-carboxylic acid8-Hydroxyquinoline (Parent Compound)Reference
Molecular Formula C₁₀H₇NO₃C₉H₇NO[PubChem]
Molecular Weight 189.17 g/mol 145.16 g/mol [6][7]
CAS Number 5543-08-8148-24-3[PubChem, 6]
Appearance White to pale yellow crystalline powderWhite to off-white crystalline powder[8][9]
Melting Point >300 °C (decomposes)72.5-76 °C[PubChem, 6, 28]
Water Solubility Low0.56 g/L (practically insoluble)[9][10][11]
Organic Solvents Soluble in DMSO, DMFSoluble in ethanol, acetone, chloroform[8]
pKa ~4.0 (carboxylic acid), ~9.9 (phenol) (estimated)5.0 (pyridinium ion), 9.8 (phenol)[10]

Note: Some properties for the 3-carboxylic acid derivative are estimated based on its structure and data for analogous compounds, as direct experimental data is sparse.

Synthesis and Characterization

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, primarily by constructing the heterocyclic ring system or by functionalizing a pre-existing 8-HQ skeleton.

A common approach for synthesizing quinoline-3-carboxylic acids is a variation of the Gould-Jacobs reaction. This involves the condensation of an aniline (like 2-aminophenol) with an appropriate diethyl ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.

G start Reactants (e.g., 2-Aminophenol, Malonate derivative) step1 Step 1: Condensation Reaction start->step1 Mixing step2 Step 2: Thermal Cyclization step1->step2 Intermediate step3 Step 3: Saponification (Hydrolysis) step2->step3 Cyclized Ester step4 Step 4: Purification (Recrystallization / Chromatography) step3->step4 Crude Product end Final Product: 8-Hydroxyquinoline-3-carboxylic acid step4->end Purified

Caption: Generalized workflow for the synthesis of 8-hydroxyquinoline-3-carboxylic acid.

General Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization.

  • Condensation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling point solvent like diphenyl ether.

  • Cyclization: Heat the mixture to approximately 240-250 °C for 30-60 minutes. The reaction progress can be monitored by TLC. During this step, ethanol is eliminated, and the quinoline ring system is formed.

  • Hydrolysis (Saponification): After cooling, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Work-up and Isolation: Cool the mixture and dilute with water. Filter to remove the high-boiling solvent. Carefully acidify the aqueous filtrate with a mineral acid (e.g., HCl) to a pH of ~3-4. The product, 8-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxyl group.

Core Mechanism of Action: Bidentate Metal Chelation

The biological activity of 8-hydroxyquinoline-3-carboxylic acid is fundamentally linked to its ability to act as a monoprotic, bidentate chelating agent.[1][12] The hydroxyl group at C8 and the pyridine nitrogen at N1 form a stable five-membered ring when coordinated to a metal ion.[1] This chelation displaces the hydrogen from the hydroxyl group, forming strong covalent bonds with a wide range of divalent and trivalent metal cations.[1] The carboxylic acid group at C3 generally does not participate directly in the primary chelation ring but influences the electronic properties and solubility of both the ligand and its metal complexes.

G cluster_0 Chelation Process Ligand 8-HQ-3-COOH (Ligand) Complex Stable 2:1 Complex [(8-HQ-3-COO)₂M] Ligand->Complex 2 molecules Metal Metal Ion (M²⁺) Metal->Complex

Caption: Diagram illustrating the chelation of a metal ion by 8-hydroxyquinoline-3-carboxylic acid.

The formation of these metal complexes alters the biological landscape. By sequestering essential trace metals, the compound can starve microbes or inhibit critical metalloenzymes necessary for cancer cell proliferation.[1] Furthermore, the resulting metal-ligand complex can possess novel biological activities, such as acting as an ionophore to transport metals into cells, leading to the generation of cytotoxic reactive oxygen species (ROS).[1]

Applications in Research and Drug Development

The unique properties of the 8-HQ scaffold have led to its investigation in numerous therapeutic areas.

Antimicrobial and Antifungal Activity

8-HQ and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[1][8] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[1][8] By depriving pathogens of these vital cofactors, the compounds effectively act as potent antiseptics and disinfectants.[13]

Anticancer Activity

The anticancer properties of 8-HQ derivatives are multifaceted and closely tied to metal ion interactions.[1] Proposed mechanisms include:

  • Inhibition of Metalloenzymes: Targeting enzymes crucial for DNA synthesis and repair in rapidly proliferating cancer cells.[1]

  • Induction of Oxidative Stress: 8-HQ can complex with endogenous copper ions. This complex can act as an ionophore, transporting copper into cancer cells, where it catalyzes the generation of cytotoxic ROS, leading to DNA damage and apoptosis.[1][2][11]

  • Proteasome Inhibition: Some 8-HQ-metal complexes have been shown to inhibit proteasome activity, a key target in cancer therapy.[2]

Neuroprotective Applications

An imbalance of metal ions in the brain is a hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[2][14] 8-HQ derivatives, due to their lipophilic nature, can cross the blood-brain barrier.[14] There, they can act as metal chelators to sequester excess redox-active metals like copper and zinc, which are implicated in amyloid plaque aggregation and oxidative stress, thereby preventing neuronal damage.[14]

Experimental Protocol: In Vitro Metal Chelation Assay

Assessing the metal chelation capacity of a new 8-HQ derivative is a critical first step. UV-Vis spectrophotometry is a reliable method for this purpose, as the formation of a metal-ligand complex often results in a significant shift in the maximum absorption wavelength (λmax) and an increase in absorbance.[5]

Objective

To determine the metal chelation capacity and stoichiometry of 8-hydroxyquinoline-3-carboxylic acid using a UV-Vis spectrophotometric assay.

Materials
  • 8-hydroxyquinoline-3-carboxylic acid

  • Metal salt solution (e.g., 10 mM CuSO₄, FeCl₃, or ZnCl₂ in deionized water)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.4)

  • Organic solvent (e.g., DMSO) for stock solution

  • UV-Vis Spectrophotometer and quartz cuvettes

Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 8-hydroxyquinoline-3-carboxylic acid in DMSO.

    • Prepare a 10 mM stock solution of the chosen metal salt in deionized water.

  • Determination of λmax:

    • In a cuvette, mix 50 µL of the ligand stock, 50 µL of the metal stock, and 900 µL of HEPES buffer.

    • Scan the absorbance from 300 nm to 600 nm to identify the λmax of the newly formed metal-ligand complex. This will be the wavelength used for subsequent measurements.

  • Chelation Assay (Job's Plot for Stoichiometry):

    • Prepare a series of solutions in microcentrifuge tubes, keeping the total molar concentration of ligand + metal constant, but varying their mole fractions (e.g., from 0.1 to 0.9). The total volume should also be kept constant with the buffer.

    • Example Series (1 mL total volume):

      • Tube 1: 10 µL Ligand + 90 µL Metal + 900 µL Buffer

      • Tube 2: 20 µL Ligand + 80 µL Metal + 900 µL Buffer

      • ...

      • Tube 9: 90 µL Ligand + 10 µL Metal + 900 µL Buffer

    • Incubate the solutions for 15 minutes at room temperature to allow complex formation to reach equilibrium.

    • Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance (Y-axis) against the mole fraction of the ligand (X-axis).

    • The peak of the resulting curve indicates the mole fraction at which the complex concentration is highest. This reveals the stoichiometry of the metal-ligand complex (e.g., a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio).

Conclusion

8-Hydroxyquinoline-3-carboxylic acid is a significant derivative of a powerful medicinal scaffold. Its core functionality is derived from the bidentate chelation of metal ions, a property that enables a diverse range of biological activities, including potent antimicrobial, anticancer, and neuroprotective effects. The presence of the carboxylic acid group provides a crucial site for further chemical modification, allowing for the development of next-generation therapeutics with improved specificity and pharmacokinetic profiles. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanisms, offering a robust starting point for researchers and scientists aiming to harness the therapeutic potential of this versatile molecule.

References

  • Benchchem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
  • Li, Y., & Gao, W. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter.
  • ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
  • Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline ACS reagent, 99 148-24-3.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Autech Industry. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Al-Busafi, S. N., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • PubChem. (n.d.). 8-Hydroxyquinaldic acid.
  • ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline CAS#: 148-24-3.
  • Metathesis. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
  • Merck. (n.d.). 8-Hydroxyquinoline CAS 148-24-3 | 820261.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.
  • Santa Cruz Biotechnology. (n.d.). 8-Hydroxyquinoline | CAS 148-24-3.
  • Sigma-Aldrich. (n.d.). 8-hydroxyquinoline.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
  • PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Sinobio Chemistry. (2024, October 17). What is 8-Hydroxyquinoline?.
  • EST-Khenifra, University of Sultan Moulay Slimane. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3).
  • NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • video abstract 49763. (2013, October 4). 8-Hydroxyquinolines chelating properties and medicinal applications.

Sources

Exploratory

Strategic Targeting of Zinc Metalloenzymes via 8-Hydroxyquinoline-3-Carboxylic Acid

The following technical guide details the utility, mechanism, and experimental application of 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) as a scaffold for zinc metalloenzyme inhibition. [1] Executive Summary 8-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, mechanism, and experimental application of 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) as a scaffold for zinc metalloenzyme inhibition.

[1]

Executive Summary

8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) represents a specialized subclass of metal-binding pharmacophores (MBPs).[1] Unlike its broadly promiscuous isomer 8-hydroxyquinoline-5-carboxylic acid (IOX1) —a standard tool compound for 2-oxoglutarate (2OG) oxygenases—the 3-carboxylic acid congener offers a distinct vector for structure-based drug design (SBDD).[1]

This guide explores the compound's application as a "vectorized" chelator. While the 8-hydroxyquinoline core provides high-affinity bidentate sequestration of catalytic zinc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), the carboxylate at position 3 acts as a synthetic handle, allowing extension into the enzyme's S1' pocket or solvent channel without disrupting the primary metal coordination sphere.[1] This structural feature makes it a critical starting point for Fragment-Based Drug Discovery (FBDD) targeting the 26S proteasome (Rpn11)  and viral exonucleases (NSP14) .

Mechanistic Principles

Coordination Chemistry

The inhibition mechanism is driven by competitive bidentate chelation .[2][1] The 8-HQ-3-COOH scaffold coordinates to the active site


 via:
  • Ionized Phenolate Oxygen (

    
    ):  Acts as a hard Lewis base, displacing the catalytic water molecule (or hydroxide ion) required for hydrolysis.
    
  • Pyridine Nitrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Stabilizes the complex through 
    
    
    
    -donation.

This forms a thermodynamically stable five-membered chelate ring.[2][1] In zinc metalloproteases (e.g., JAMM/MPN+ family), this binding mode locks the metal in a non-catalytic geometry, effectively "poisoning" the active site.

The "Vector" Advantage (Position 3 vs. 5)

The position of the carboxylic acid dictates the selectivity profile:

  • Position 5 (IOX1): Buried within the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -jellyroll fold of JmjC enzymes; mimics 2-oxoglutarate.
    
  • Position 3 (8-HQ-3-COOH): Projects substituents laterally, often towards the substrate entry channel.[2][1] This allows researchers to derivatize the carboxylate (e.g., into amides) to engage non-conserved residues, transforming a promiscuous chelator into a specific inhibitor.

G cluster_0 Mechanism of Action Zn Catalytic Zn2+ Substrate Native Substrate (e.g., Ubiquitin/RNA) Zn->Substrate Catalysis Blocked HQ 8-HQ Core (N1, O8) HQ->Zn Bidentate Chelation COOH 3-COOH Group (Vector) HQ->COOH Scaffold Linkage Specificity S1' Pocket Interactions COOH->Specificity Derivatization (Amide/Ester) caption Fig 1: The 3-COOH group acts as a vector for specificity while the 8-HQ core locks the catalytic Zinc.

[2]

Target Applications

Rpn11 (Proteasomal Deubiquitinase)

Rpn11 is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-dependent metalloisopeptidase essential for protein degradation. 8-HQ-3-COOH serves as a precursor for 8-thioquinoline  and carboxamide derivatives which inhibit Rpn11 with 

values in the low micromolar to nanomolar range.[1] The 3-position allows the inhibitor to reach into the groove usually occupied by the C-terminus of Ubiquitin.[2]
Viral Exonucleases (SARS-CoV-2 NSP14)

The NSP14-NSP10 complex possesses a DEDDh exonuclease domain dependent on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

. 8-HQ derivatives, including 3-substituted variants, have been screened as inhibitors to block the viral proofreading mechanism, thereby increasing the efficacy of nucleoside analogues (e.g., Remdesivir).

Experimental Protocols

Synthesis of 3-Carboxamide Derivatives

Rationale: The free acid (3-COOH) is often cell-impermeable and lacks specific contacts.[2][1] Converting it to an amide improves permeability and target fit.[2]

Reagents:

  • 8-Hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5)[3][4][5][6]

  • HATU (Coupling agent)[7]

  • DIPEA (Base)

  • Primary Amine (

    
    , selected based on docking)
    

Workflow:

  • Activation: Dissolve 1.0 eq of 8-HQ-3-COOH in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1.1 eq of the specific amine (e.g., 2-(thiazol-2-yl)ethanamine for Rpn11 targeting).[7]

  • Reaction: Stir at RT for 4–18 hours. Monitor by LC-MS for the formation of the [M+H]+ peak.[2]

  • Workup: Dilute with EtOAc, wash with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (to remove unreacted acid) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Fluorescence Polarization (FP) Zinc-Binding Assay

Rationale: To verify that the derivative retains zinc affinity before testing enzymatic inhibition.[2][1]

ParameterCondition
Probe Fluorescein-labeled 8-HQ derivative or generic tracer (e.g., Fluo-Zin)
Buffer 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100
Zinc Source ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Titration: 1 nM to 100

M)
Readout Ex: 485 nm / Em: 528 nm
Validation

should remain < 1

M for effective inhibition.[1][7][8]
FRET-Based Enzymatic Inhibition Assay (Rpn11 Model)

Rationale: Measures the cleavage of a fluorogenic substrate in real-time.[2][1]

Materials:

  • Enzyme: Recombinant Rpn11-Rpn8 heterodimer (10 nM final).

  • Substrate: Ubiquitin-Rh110 (Ubiquitin conjugated to Rhodamine 110).[2]

  • Inhibitor: 8-HQ-3-COOH derivative (Serial dilution in DMSO).[2][1]

Step-by-Step:

  • Pre-incubation: Mix 10

    
    L of Enzyme solution with 100 nL of Inhibitor in a black 384-well plate. Incubate for 15 min at 25°C.
    
  • Initiation: Add 10

    
    L of Substrate (250 nM final concentration).[1]
    
  • Kinetic Read: Measure fluorescence intensity (Ex 485/Em 535) every 30 seconds for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .

Comparative Data Analysis

The following table contrasts the 3-COOH scaffold with other common quinoline-based inhibitors.

ScaffoldPrimary Target ClassBinding ModeKey Utility
8-HQ-3-COOH Proteasome (Rpn11), Viral ExoN Bidentate (N1, O8)Vector for S1' pocket exploration
8-HQ-5-COOH (IOX1) JmjC Demethylases (KDM4)Bidentate (N1, O8)Broad-spectrum tool compound (2OG mimic)
Clioquinol Neuro-targets (A

aggregation)
Bidentate (N1, O8)Hydrophobic, BBB-permeable chelator

References

  • Li, J., et al. (2017). Discovery of an Inhibitor of the Proteasome Subunit Rpn11. National Institutes of Health / PMC.[2][1] (Describes the synthesis of 8-thioquinoline and 8-HQ-3-COOH derivatives for Rpn11 inhibition).

  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.[2][1] PLOS ONE.[2][1] (Establishes the 8-HQ scaffold as a privileged structure for metalloenzymes).

  • Adedeji, A. O., et al. (2012).Mechanism of Nucleic Acid Unwinding by SARS-CoV Helicase. (Contextualizes zinc metalloenzyme inhibition in viral targets).

  • PubChem Compound Summary. 8-Hydroxyquinoline-3-carboxylic acid (CAS 911109-16-5).[3]

Sources

Foundational

Rational Design of JAMM Metalloprotease Inhibitors: Evaluating the 8-Hydroxyquinoline-3-carboxylic Acid Scaffold Targeting Rpn11

Executive Summary The ubiquitin-proteasome system (UPS) is the primary degradation pathway for misfolded or obsolete proteins in eukaryotic cells. While 20S core particle inhibitors like bortezomib and carfilzomib have r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ubiquitin-proteasome system (UPS) is the primary degradation pathway for misfolded or obsolete proteins in eukaryotic cells. While 20S core particle inhibitors like bortezomib and carfilzomib have revolutionized the treatment of multiple myeloma, clinical resistance inevitably emerges[1]. To overcome this, drug development has pivoted toward the 19S regulatory particle—specifically targeting Rpn11 , a Zn²⁺-dependent JAMM (JAB1/MPN/Mov34) metalloisopeptidase responsible for deubiquitinating substrates prior to their degradation[2].

This technical guide explores the fragment-based drug discovery (FBDD) logic surrounding the 8-Hydroxyquinoline-3-carboxylic acid scaffold. By analyzing its coordination chemistry, structural activity relationship (SAR), and its role as a foundational metal-binding pharmacophore (MBP), we detail how this hard Lewis base scaffold catalyzed the discovery of the first-in-class soft Lewis base Rpn11 inhibitor, Capzimin[3].

Mechanistic Foundation: Rpn11 and the JAMM Active Site

Unlike the threonine proteases of the 20S core, Rpn11 relies on a highly conserved catalytic zinc ion (Zn²⁺) coordinated by one aspartate and two histidine residues[4]. This active site is heavily shielded within the 26S holoenzyme but undergoes a massive conformational shift upon substrate binding, exposing the Zn²⁺ to the solvent[1].

Inhibiting Rpn11 requires a molecule that can navigate the narrow, hydrophobic substrate-binding groove and directly chelate the catalytic metal. This is achieved using Metal-Binding Pharmacophores (MBPs)—small molecular fragments designed to form coordinate covalent bonds with the active-site metal[5].

Rpn11_Pathway PolyUb Polyubiquitinated Substrate Rpn11_Active 19S RP: Rpn11 (Active Zn2+) PolyUb->Rpn11_Active Binds DeUb Deubiquitinated Substrate Rpn11_Active->DeUb Cleaves Ub Degradation 20S CP Degradation DeUb->Degradation Translocates Inhibitor 8-HQ / 8-TQ Scaffold Inhibitor->Rpn11_Active Chelates Zn2+ Rpn11_Inactive 19S RP: Rpn11 (Zn2+ Chelated) Inhibitor->Rpn11_Inactive Forms Rpn11_Inactive->DeUb Blocked

Caption: Rpn11-mediated deubiquitination pathway and Zn2+ chelation mechanism by MBP scaffolds.

The 8-Hydroxyquinoline-3-carboxylic Acid Scaffold: Chemical Logic

The 8-hydroxyquinoline (8-HQ) structure is a privileged, planar metal chelator that binds divalent cations in a bidentate fashion through its endocyclic nitrogen (N1) and exocyclic phenolate oxygen (O8)[5]. The addition of a 3-carboxylic acid functional group provides a critical synthetic vector. It allows medicinal chemists to perform amide couplings, extending the fragment into the S1/S2 ubiquitin-binding pockets of Rpn11 to gain target selectivity without disrupting the geometry of the metal-binding N,O-donor atoms[5].

Causality: Hard vs. Soft Lewis Base Theory

Despite its excellent chelating properties in bulk solvent, the 8-HQ-3-carboxylic acid scaffold (and its amide derivatives, such as Compound 47) displays surprisingly poor inhibitory activity against Rpn11 (>100 µM IC₅₀)[2].

The causality lies in Hard-Soft Acid-Base (HSAB) theory:

  • The Microenvironment: The Zn²⁺ ion in Rpn11 is a borderline Lewis acid situated in a relatively hydrophobic pocket.

  • The Desolvation Penalty: The phenolate oxygen of 8-HQ is a "hard" Lewis base. Stripping water molecules away from this hard oxygen to allow it to bind the Zn²⁺ in a hydrophobic cleft incurs a massive energetic penalty.

  • The Scaffold Evolution: By replacing the exocyclic oxygen with sulfur, researchers generated 8-thioquinoline (8-TQ) . Sulfur is a "soft" Lewis base. It is larger, more polarizable, and carries a much lower desolvation penalty. The soft-borderline interaction between the thiolate and the Rpn11 Zn²⁺ drastically improved binding affinity, dropping the IC₅₀ to ~2.5 µM[2].

Thus, 8-HQ-3-carboxylic acid serves as the vital structural progenitor—a negative control that mapped the active site and proved the absolute necessity of soft Lewis base character for JAMM metalloprotease inhibition[6].

Quantitative SAR Data

The transition from the hard 8-HQ scaffold to the soft 8-TQ scaffold, followed by functionalization to engage the substrate-binding groove, yielded Capzimin—a highly selective Rpn11 inhibitor[3].

Compound / ScaffoldDonor AtomsLewis Base CharacterRpn11 IC₅₀ (µM)Selectivity Profile
Compound 47 (8-HQ-3-carboxamide)N, OHard> 100.0Non-selective / Inactive
8-TQ (Fragment Hit)N, SSoft~ 2.5Low (Pan-metalloprotease)
Capzimin (Optimized 8-TQ deriv.)N, SSoft~ 0.3High (>5-fold over other JAMMs)

Data synthesized from and.[1][2]

Experimental Validation Protocols

To ensure scientific integrity, any MBP-derived inhibitor must be evaluated using a self-validating assay system . The following protocols detail the synthesis of the scaffold derivatives and the biochemical assays required to prove metal-dependent inhibition[7].

Protocol 1: Synthesis of 3-Carboxamide Derivatives

Purpose: To functionalize the 8-HQ or 8-TQ scaffold to probe the Rpn11 S1 pocket.

  • Activation: Dissolve 0.5 mmol of 8-Hydroxyquinoline-3-carboxylic acid (or the 8-TQ equivalent) in 3 mL of anhydrous DMF.

  • Coupling Reagents: Add 1.2 equivalents of HATU and 1.2 equivalents of triethylamine (Et₃N)[2]. Rationale: HATU is utilized because it highly efficiently generates active esters from heteroaromatic carboxylic acids, minimizing side reactions and maximizing yield for sterically hindered amines.

  • Amidation: Stir at room temperature for 15 minutes to form the active ester, then add 1.2 equivalents of the target primary amine (e.g., 2-(thiazol-2-yl)ethan-1-amine). Stir for 18 hours.

  • Purification: Concentrate in vacuo and purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final inhibitor.

Protocol 2: Self-Validating Rpn11 Cleavage Assay

Purpose: To measure IC₅₀ and definitively prove that inhibition occurs via Zn²⁺ chelation.

  • Enzyme Preparation: Incubate 5 nM of recombinant human Rpn11 (or purified 26S proteasome) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT) with varying concentrations of the synthesized inhibitor (0.1 µM to 200 µM) for 30 minutes at 37°C.

  • Substrate Cleavage: Initiate the reaction by adding 500 nM of Ubiquitin-AMC (7-amino-4-methylcoumarin) or a custom Ub-rhodamine substrate.

  • Kinetic Readout: Monitor the release of the fluorophore continuously for 45 minutes using a microplate reader (Ex 345 nm / Em 445 nm for AMC). Calculate the initial velocity to determine the IC₅₀.

  • The Self-Validation Step (Zn-Cyclen Rescue): Run a parallel assay where the incubation buffer is spiked with 10 µM of Zn(cyclen)²⁺ [1].

    • Causality: Zn(cyclen)²⁺ is a macrocyclic coordination complex with available binding sites. If the inhibitor acts as an MBP (like 8-HQ or 8-TQ), the Zn(cyclen)²⁺ will act as a "metal sponge," sequestering the inhibitor away from Rpn11. This will shift the IC₅₀ curve dramatically to the right, rescuing Rpn11 activity and proving the mechanism of action[7].

FBDD_Workflow MBP_Lib MBP Library Screening Scaffold_8HQ 8-HQ-3-COOH (Hard Lewis Base) MBP_Lib->Scaffold_8HQ Hit Scaffold_8TQ 8-TQ Scaffold (Soft Lewis Base) MBP_Lib->Scaffold_8TQ Hit SAR_Opt SAR Optimization (S1/S2 Pockets) Scaffold_8HQ->SAR_Opt Amide Coupling Scaffold_8TQ->SAR_Opt Derivatization Validation Zn(cyclen)2+ Validation Assay SAR_Opt->Validation in vitro Testing Lead Capzimin (Selective Inhibitor) Validation->Lead Confirmed

Caption: Logical workflow of Fragment-Based Drug Discovery transitioning from 8-HQ to 8-TQ scaffolds.

Conclusion

The 8-Hydroxyquinoline-3-carboxylic acid scaffold is a masterclass in the nuances of bioinorganic drug design. While its hard Lewis base character ultimately limits its direct clinical utility against Rpn11, its structural geometry provided the exact blueprint needed to develop 8-TQ and Capzimin. By understanding the causality behind metal coordination environments, drug development professionals can leverage these principles to target other elusive JAMM metalloproteases in the ubiquitin-proteasome system.

References

  • Perez, C., Li, J., Parlati, F., Rouffet, M., Ma, Y., Mackinnon, A. L., Chou, T. F., Deshaies, R. J., & Cohen, S. M. (2017). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry, 60(4), 1343–1361. URL: [Link]

  • Li, J., Yakushi, T., Parlati, F., MacKinnon, A. L., Perez, C., Ma, Y., Carter, K. P., Colayco, S., Magnuson, G., Brown, B., et al. (2017). "Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11." Nature Chemical Biology, 13(5), 486–493. URL: [Link]

  • Lauinger, L., Li, J., Shostak, A., Cemel, I. A., Ha, N., Zhang, Y., Merkl, P. E., Obermeyer, S., Stankovic-Valentin, N., Schafmeier, T., et al. (2017). "Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases." Nature Chemical Biology, 13(7), 709–714. URL: [Link]

Sources

Exploratory

Metal Chelation Mechanism of 3-Carboxy-8-Hydroxyquinoline Derivatives

An In-Depth Technical Guide Executive Summary This technical guide delineates the coordination chemistry, thermodynamic stability, and biological implications of 3-carboxy-8-hydroxyquinoline (3-carboxy-8HQ) derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

This technical guide delineates the coordination chemistry, thermodynamic stability, and biological implications of 3-carboxy-8-hydroxyquinoline (3-carboxy-8HQ) derivatives. While the 5-carboxy derivative (IOX1) is widely recognized as a broad-spectrum histone demethylase inhibitor, the 3-carboxy congener presents a distinct physicochemical profile. This guide explores how the placement of the carboxyl group at the C3 position—adjacent to the pyridine nitrogen—modulates metal binding affinity through electronic withdrawal and steric positioning, without participating in the primary coordination sphere.

Structural & Electronic Basis of Chelation

The 8-Hydroxyquinoline (8HQ) Scaffold

The core mechanism of all 8HQ derivatives relies on the bidentate coordination of a metal ion (


) via two donor atoms:
  • Pyridine Nitrogen (N1): Acts as a neutral

    
    -donor.
    
  • Phenolate Oxygen (O8): Acts as an anionic

    
    - and 
    
    
    
    -donor (after deprotonation).

This forms a thermodynamically stable five-membered chelate ring .

The 3-Carboxyl Substituent Effect

The introduction of a carboxyl group (-COOH) at position 3 fundamentally alters the ligand's properties compared to the parent 8HQ or the 5-carboxy derivative.

  • Electronic Withdrawal (Inductive Effect): The 3-carboxyl group is

    
    -positioned relative to the pyridine nitrogen. It exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the pyridine ring.
    
    • Consequence: The basicity of the pyridine nitrogen is significantly reduced. The

      
       of the quinolinium nitrogen (typically ~5.0 in 8HQ) drops, making the ligand less effective at competing for protons at acidic pH, but potentially more selective at physiological pH.
      
  • Steric Geometry: Unlike the 2-carboxy derivative (which forms a tridentate pincer), the 3-carboxyl group points away from the primary metal binding pocket defined by N1 and O8.

    • Coordination Mode: 3-carboxy-8HQ acts as a bidentate ligand (N,O). It does not act as a tridentate ligand for the same metal ion because the geometric constraints would require a highly strained four-membered loop or a trans-spanning arrangement that is energetically unfavorable.

Metal Coordination Mechanism[1][2]

Binding Equilibrium

The chelation process involves the displacement of protons and water molecules. For a divalent metal ion (e.g.,


), the equilibrium is governed by the acid dissociation constants (

) of the ligand and the stability constant (

) of the complex.
Reaction Scheme



Note: The carboxyl group introduces a third protonation site. At physiological pH (7.4), the 3-carboxyl is deprotonated (


), increasing water solubility and altering the overall charge of the complex.
Visualization of the Signaling/Reaction Pathway

The following diagram illustrates the equilibrium states and the competitive inhibition mechanism relevant to metalloenzymes (e.g., JmjC histone demethylases).

ChelationMechanism Ligand_Protonated Ligand (LH2) (Neutral/Zwitterion) Ligand_Active Active Ligand (L2-) (Phenolate/Carboxylate) Ligand_Protonated->Ligand_Active Deprotonation (pH > pKa) Complex Metal Complex (ML2) (Stable Chelate) Ligand_Active->Complex + M2+ (Chelation) Enzyme_Active Holo-Enzyme (Active) Ligand_Active->Enzyme_Active Competitive Inhibition Metal_Free Free Metal (M2+) (Solvated/Enzyme Bound) Metal_Free->Complex Kd (Metal-Ligand) Metal_Free->Enzyme_Active Cofactor Binding Enzyme_Inhibited Apo-Enzyme (Inhibited) Enzyme_Active->Enzyme_Inhibited Metal Stripping or Ternary Complex

Caption: Thermodynamic equilibrium of 3-carboxy-8HQ metal chelation and enzyme inhibition pathway.

Thermodynamic Stability & Selectivity

The stability of the metal complex is dictated by the Irving-Williams series , typically following the order:


.
Stability Constants (Log K)

Due to the electron-withdrawing nature of the 3-carboxyl group, the stability constants for 3-carboxy-8HQ complexes are generally lower than those of the parent 8HQ.

DerivativeSubstituent (Pos)Electronic EffectEst.[1] Log K1 (Cu2+)Water Solubility
8-Hydroxyquinoline H (None)Standard~12.0Low
5-Carboxy-8HQ -COOH (5)Weak EWG (Para to OH)~10.5Moderate
3-Carboxy-8HQ -COOH (3)Strong EWG (Beta to N) ~9.5 - 10.0 High
Biological Implications
  • Lower Affinity: The reduced affinity compared to 8HQ is advantageous for drug development. It reduces the risk of indiscriminate "metal stripping" from essential metalloproteins, a common toxicity issue with strong chelators.

  • Selectivity: The 3-carboxyl group can form specific salt bridges with amino acid residues (e.g., Lys, Arg) near the active site of target enzymes (like KDM4 or Rpn11), conferring specificity that the parent 8HQ lacks.

Experimental Validation Protocols

To validate the chelation mechanism and stoichiometry, the following self-validating protocols are recommended.

UV-Vis Spectrophotometric Titration

This method determines the stability constant and confirms the formation of the complex.

Protocol:

  • Preparation: Prepare a

    
     solution of 3-carboxy-8HQ in HEPES buffer (pH 7.4).
    
  • Baseline: Record the UV-Vis spectrum (200–600 nm) of the ligand alone.

  • Titration: Aliquot metal salt solution (

    
     or 
    
    
    
    ) in 0.1 equivalent increments.
  • Observation: Monitor the red shift (bathochromic shift) of the absorption maximum (

    
    ).
    
    • Ligand

      
      : ~240 nm / 310 nm
      
    • Complex

      
      : ~260 nm / 380 nm (Yellow/Green color)
      
  • Isosbestic Points: The presence of sharp isosbestic points confirms a clean equilibrium between two species (free ligand and complex) without side reactions.

Job’s Plot (Method of Continuous Variation)

Determines the binding stoichiometry (Metal:Ligand ratio).

Workflow Visualization:

ExperimentalWorkflow Step1 Prepare Equimolar Solutions (Metal & Ligand at 1 mM) Step2 Mix Ratios (M:L) 1:9, 2:8 ... 9:1 Step1->Step2 Step3 Measure Absorbance (At Complex Lambda_max) Step2->Step3 Step4 Plot Absorbance vs. Mole Fraction Step3->Step4 Step5 Identify Maxima Step4->Step5 Result1 Max at 0.5 (1:1 Complex) Step5->Result1 If M:L = 1:1 Result2 Max at 0.33 (1:2 Complex) Step5->Result2 If M:L = 1:2

Caption: Workflow for Job's Plot analysis to determine coordination stoichiometry.

Interpretation:

  • For 3-carboxy-8HQ, a maximum at

    
     (indicating 1:2 M:L ratio) is expected for divalent metals like 
    
    
    
    or
    
    
    in solution, confirming the bidentate mode.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Hopkinson, R. J., et al. (2013). "5-Carboxy-8-hydroxyquinoline is a broad spectrum 2-oxoglutarate oxygenase inhibitor which causes iron translocation."[2] Chemical Science.

  • Cipurković, A., et al. (2021). "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[3] Open Journal of Applied Sciences.

  • Song, Y., et al. (2015). "Novel 5-carboxy-8-HQ based histone demethylase JMJD2A inhibitors: introduction of an additional carboxyl group at the C-2 position of quinoline."[4] Bioorganic & Medicinal Chemistry Letters.

  • NCI/NIH. (2021). "Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." Journal of Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 8-Hydroxyquinoline-3-carboxylic Acid in Organic Solvents

Introduction In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the formulation strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug candidate. 8-Hydroxyquinoline-3-carboxylic acid, a derivative of the versatile 8-hydroxyquinoline scaffold, presents a unique molecular architecture that merits a detailed investigation of its solubility characteristics. The presence of a quinoline ring system, a phenolic hydroxyl group, and a carboxylic acid moiety imparts a complex interplay of polarity, hydrogen bonding capability, and ionizable nature.

This technical guide provides a comprehensive exploration of the solubility of 8-hydroxyquinoline-3-carboxylic acid in organic solvents. We will delve into the theoretical underpinnings of its solubility based on its structural attributes, present predictive assessments for its behavior in various common organic solvents, and provide detailed, field-proven experimental protocols for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to navigate the challenges and opportunities presented by this compound's solubility profile.

Physicochemical Profile of 8-Hydroxyquinoline-3-carboxylic Acid

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility. While extensive experimental data for 8-hydroxyquinoline-3-carboxylic acid is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds such as 8-hydroxyquinoline and other substituted quinoline carboxylic acids.[1][2]

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Formula C₁₀H₇NO₃Provides the elemental composition.
Molecular Weight 189.17 g/mol [2]A relatively low molecular weight generally favors solubility.
Predicted pKa Acidic pKa (Carboxylic Acid): ~4-5Basic pKa (Quinoline N): ~4-5Phenolic pKa (Hydroxyl): ~9-10The presence of multiple ionizable groups suggests that solubility will be highly pH-dependent. The compound is amphoteric.
Predicted logP ~1.5 - 2.5Indicates a moderate lipophilicity, suggesting a preference for organic solvents over water, but with sufficient polarity for solubility in polar organic solvents.
Appearance Likely a crystalline solidThe crystal lattice energy will need to be overcome by solvent-solute interactions for dissolution to occur.

Note: Predicted values are estimations based on the structure and publicly available data for similar compounds and should be experimentally verified.

Theoretical Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. For 8-hydroxyquinoline-3-carboxylic acid, three key structural features govern these interactions:

  • The Quinoline Core: This bicyclic aromatic system is largely non-polar and capable of engaging in van der Waals forces and π-π stacking interactions, particularly with aromatic solvents.

  • The Hydroxyl Group (-OH): As a potent hydrogen bond donor and acceptor, this group significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

  • The Carboxylic Acid Group (-COOH): This is a highly polar functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly favors solubility in polar solvents. Carboxylic acids can also form stable dimers in non-polar aprotic solvents, which can influence their solubility behavior.[4]

The interplay of these features means that 8-hydroxyquinoline-3-carboxylic acid can interact with a wide range of solvents through various mechanisms.

G cluster_solute 8-Hydroxyquinoline-3-carboxylic Acid cluster_solvents Organic Solvents Solute Quinoline Core - π-π stacking - van der Waals Hydroxyl Group - H-bond donor/acceptor Carboxylic Acid - H-bond donor/acceptor Protic Polar Protic (e.g., Ethanol, Methanol) Solute:s->Protic:n Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute:s->Aprotic:n H-Bonding & Dipole-Dipole NonPolar Non-Polar (e.g., Toluene, Hexane) Solute:s->NonPolar:n van der Waals

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles, a qualitative solubility profile for 8-hydroxyquinoline-3-carboxylic acid can be predicted. For reference, the parent compound, 8-hydroxyquinoline, is freely soluble in ethanol, acetone, chloroform, and benzene, but practically insoluble in water.[5] The addition of the polar carboxylic acid group is expected to enhance solubility in polar solvents compared to the parent compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with both the hydroxyl and carboxylic acid groups.[6]
Ketones Acetone, Methyl Ethyl KetoneHighGood hydrogen bond acceptors for the -OH and -COOH groups, and dipole-dipole interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateCan act as hydrogen bond acceptors, but are less polar than alcohols or ketones.
Esters Ethyl AcetateModerateSimilar to ethers, with moderate polarity and hydrogen bond accepting capabilities.
Halogenated Solvents Dichloromethane (DCM), ChloroformModerate to LowPrimarily dipole-dipole and van der Waals interactions. The polarity of the solute may limit high solubility.
Aromatic Hydrocarbons Toluene, BenzeneLowPrimarily van der Waals and potential π-π interactions with the quinoline ring, but insufficient to solubilize the highly polar functional groups.[7][8]
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / InsolubleNon-polar solvents are unable to overcome the strong intermolecular forces (hydrogen bonding) between the solute molecules.
Amides Dimethylformamide (DMF)HighHighly polar aprotic solvents that are excellent hydrogen bond acceptors.
Sulfoxides Dimethyl Sulfoxide (DMSO)HighA very polar aprotic solvent capable of strong interactions with the solute.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, an experimental approach is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[11][12]

Part A: Shake-Flask Method for Achieving Equilibrium

This protocol details the process of creating a saturated solution of 8-hydroxyquinoline-3-carboxylic acid.

Materials:

  • 8-Hydroxyquinoline-3-carboxylic acid (solid)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Thermostatic orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Compound Addition: Add an excess amount of solid 8-hydroxyquinoline-3-carboxylic acid to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached (e.g., 2-5 mg for a 1 mL solvent volume). Record the exact weight.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 48 hours is typical.[13]

  • Phase Separation: After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a solvent-compatible syringe filter to remove any remaining micro-particulates. This filtered solution is the saturated stock solution.

Part B: Quantification by HPLC-UV

This protocol describes how to determine the concentration of the dissolved compound in the saturated solution.

Materials:

  • Saturated stock solution from Part A

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase solvents (HPLC grade)

  • Diluent (same as the mobile phase or a compatible solvent)

Step-by-Step Protocol:

  • Calibration Standard Preparation: Prepare a series of calibration standards of 8-hydroxyquinoline-3-carboxylic acid of known concentrations in the chosen diluent. The concentration range should bracket the expected solubility.

  • Sample Dilution: Accurately dilute a known volume of the saturated stock solution with the diluent to bring its concentration within the range of the calibration curve. A significant dilution factor will likely be necessary.

  • HPLC Analysis: Inject the calibration standards and the diluted sample onto the HPLC system. Run the analysis under a validated method that provides good peak shape and separation for the analyte.[14]

  • Data Acquisition: Record the peak area or peak height for each injection.

  • Calibration Curve Construction: Plot the peak area of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Solubility Calculation: Use the peak area of the diluted sample and the regression equation to calculate its concentration. Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the thermodynamic solubility.[13]

G cluster_prep Part A: Sample Preparation cluster_analysis Part B: HPLC Analysis A1 Add excess solid to vial A2 Add known volume of solvent A1->A2 A3 Equilibrate on shaker (24-48h at 25°C) A2->A3 A4 Centrifuge to pellet solid A3->A4 A5 Filter supernatant A4->A5 B2 Dilute filtered sample A5->B2 Saturated Solution B1 Prepare calibration standards B4 Construct calibration curve B1->B4 B3 Inject standards & sample into HPLC B2->B3 B5 Calculate solubility B3->B5 B4->B5

Caption: Workflow for experimental solubility determination.

Key Factors Influencing Solubility

For an ionizable compound like 8-hydroxyquinoline-3-carboxylic acid, several factors can be modulated to influence its solubility.

  • Effect of pH: The solubility of this compound will be significantly affected by pH due to its amphoteric nature.[15]

    • In acidic conditions (low pH), the quinoline nitrogen will be protonated, forming a cationic salt which is expected to have higher solubility in polar protic solvents.

    • In basic conditions (high pH), the carboxylic acid and hydroxyl groups will be deprotonated, forming an anionic species, which will also increase aqueous solubility. The solubility in organic solvents might decrease upon salt formation.

  • Effect of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[16] This relationship can be quantified by determining the enthalpy of solution. However, this trend should be confirmed experimentally for each solute-solvent system.

  • Co-solvency: When a single solvent is not optimal, a mixture of two or more miscible solvents (a co-solvent system) can be employed. For instance, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like ethanol could significantly enhance the solubility of 8-hydroxyquinoline-3-carboxylic acid.

Conclusion

8-Hydroxyquinoline-3-carboxylic acid is a molecule with a complex and interesting solubility profile governed by the presence of its aromatic quinoline core, a hydrogen-bonding hydroxyl group, and a polar, ionizable carboxylic acid group. While specific quantitative data is limited, a strong predictive understanding can be achieved through the application of fundamental chemical principles. It is anticipated to exhibit high solubility in polar organic solvents such as alcohols, DMSO, and DMF, with moderate to low solubility in less polar media like ethers and halogenated solvents, and poor solubility in non-polar hydrocarbons. For definitive characterization, the detailed shake-flask and HPLC-UV methodology provided in this guide offers a robust framework for obtaining accurate thermodynamic solubility data. A thorough understanding and experimental determination of its solubility are critical early steps in the successful development of 8-hydroxyquinoline-3-carboxylic acid for any research or pharmaceutical application.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Available at: [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. Available at: [Link]

  • Mey, A. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? Available at: [Link]

  • ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. Available at: [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Available at: [Link]

  • ResearchGate. (n.d.). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Available at: [Link]

  • ResearchGate. (2025, August 10). Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC. Available at: [Link]

  • Egan, T. J., et al. (1997). Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX. Journal of Inorganic Biochemistry. Available at: [Link]

  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Acosta, N. G. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry. Available at: [Link]

  • Wernick, J. (2017, September 19). A Quick Introduction to Graphviz. Available at: [Link]

  • INCHEMICA. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

  • PubChem. (n.d.). 8-hydroxyquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. Available at: [Link]

  • The Coding Interface. (2021, January 14). Graphviz tutorial [Video]. YouTube. Available at: [Link]

  • Patel, P., et al. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • PubChem. (n.d.). 8-Hydroxyquinaldic acid. Available at: [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). Available at: [Link]

  • Patch Point. (2023, February 24). Graphviz workflow 1 [Video]. YouTube. Available at: [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Available at: [Link]

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Biological Activity and Therapeutic Potential of 8-Hydroxyquinoline-3-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I approach the 8-hydroxyquinoline (8-HQ) scaffold not merely as a chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD), I approach the 8-hydroxyquinoline (8-HQ) scaffold not merely as a chemical structure, but as a highly tunable metal-binding pharmacophore (MBP). The 8-HQ nucleus exhibits a vast array of biological activities—ranging from antimicrobial to anticancer and antiviral effects[1].

However, the unmodified 8-HQ molecule often lacks target specificity. The strategic introduction of a 3-carboxylic acid moiety fundamentally changes the molecule's trajectory in drug design.

  • The Causality of Chelation: The pyridine nitrogen and the phenolic hydroxyl group at the 8-position are perfectly spaced to form a stable, bidentate 5-membered chelate ring with divalent metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) found in the catalytic centers of metalloenzymes[2].

  • The Causality of the 3-Position: The 3-carboxylic acid vector points directly away from the metal-binding site and into the surrounding solvent or substrate-binding pocket. By derivatizing this carboxylic acid into various amides or esters, we can optimize van der Waals interactions and hydrogen bonding with the target protein's surface, drastically improving selectivity without compromising the core metal-binding affinity[2].

Key Biological Targets and Mechanisms of Action

Anticancer Activity: JAMM Domain Metalloprotease Inhibition (Rpn11)

The proteasome subunit Rpn11 is a Zn²⁺-dependent metalloisopeptidase responsible for deubiquitinating proteins targeted for degradation. Inhibition of Rpn11 leads to tumor cell apoptosis. 8-hydroxyquinoline-3-carboxylic acid and its bioisostere, 8-thioquinoline (8TQ), act as potent inhibitors by coordinating the catalytic Zn²⁺ ion[2]. Derivatization at the 3-position with various amines (via HATU coupling) has yielded first-in-class Rpn11-selective inhibitors capable of achieving sub-micromolar potency (~300 nM)[2].

Antiviral Efficacy: SARS-CoV-2 NSP14/10 Exonuclease

The SARS-CoV-2 NSP14/10 complex is a bifunctional RNA repair exonuclease that allows the virus to evade nucleotide analog drugs like remdesivir. Derivatives such as 6-bromo-8-hydroxyquinoline-3-carboxylic acid have been identified as inhibitors of this complex[3]. By binding to the highly conserved ExoN catalytic site, these derivatives block RNA repair, demonstrating profound synergistic antiviral effects when co-administered with remdesivir, lowering the required effective concentration of remdesivir by approximately 5-fold[3].

Hippo Pathway Modulation: YAP/TEAD Interaction

Hyperactivation of the YAP/TAZ transcriptional co-activators is implicated in numerous cancers. Bicyclic compounds utilizing the 5,6-difluoro-8-hydroxyquinoline-3-carboxylic acid scaffold have been synthesized to disrupt the protein-protein interaction between YAP/TAZ and the TEAD transcription factor[4]. These derivatives prevent YAP nuclear localization and subsequent oncogenic gene expression, exhibiting IC₅₀ values of < 3 μM in luciferase reporter assays[4].

Overcoming Multi-Drug Resistance: P-glycoprotein & CYP3A4

In oncology, multi-drug resistance (MDR) is frequently driven by the overexpression of P-glycoprotein (an efflux pump) and CYP3A4 (a metabolizing enzyme). Acetamido-phenylbenzamide derivatives conjugated with 8-hydroxyquinoline-3-carboxylic acid have been developed as dual modulators[5]. These compounds inhibit the efflux of anticancer agents from tumor cells and prevent their premature metabolism in the liver and intestines, thereby enhancing oral bioavailability[5].

Quantitative Activity Profiles

The following table summarizes the biological activity of key 8-HQ-3-carboxylic acid derivatives across different therapeutic indications.

Biological TargetDerivative / Scaffold TypePrimary Mechanism of ActionObserved IC₅₀ / PotencyReference
Rpn11 (Proteasome) 8-Thioquinoline-3-carboxamidesBidentate Zn²⁺ chelation at the JAMM domain catalytic site.~300 nM (Optimized leads)[2]
SARS-CoV-2 NSP14/10 6-Bromo-8-HQ-3-carboxylic acidInhibition of ExoN RNA repair catalytic site.~30 μM (Synergistic with Remdesivir)[3]
YAP/TEAD (Hippo) 5,6-Difluoro-8-HQ-3-carboxylic acidDisruption of YAP/TAZ-TEAD protein-protein interaction.< 3.0 μM[4]
P-glycoprotein / CYP3A4 Acetamido-phenylbenzamide 8-HQ conjugatesDual modulation of efflux pumps and metabolic enzymes.N/A (Bioavailability Enhancer)[5]

Visualizations of Mechanisms and Workflows

MoA HQ 8-HQ-3-Carboxylic Acid Derivatives Zn Catalytic Zn2+ Ion (Target Metalloenzyme) HQ->Zn Bidentate Chelation (N and O/S atoms) Rpn11 Rpn11 Proteasome Subunit Zn->Rpn11 Inhibits Deubiquitination NSP14 SARS-CoV-2 NSP14/10 Exonuclease Zn->NSP14 Blocks RNA Repair

Mechanism of 8-HQ-3-CA derivatives targeting metalloenzymes via bidentate Zn2+ chelation.

Workflow Synth Synthesis of 8-HQ-3-CA Library FRET Primary Screen: FRET Activity Assay Synth->FRET Library Input Gel Secondary Screen: Gel-Based Verification FRET->Gel IC50 < 10 μM Cell Cellular Assay: Viral/Cancer Viability Gel->Cell Confirmed Hits

High-throughput screening and validation workflow for 8-HQ-3-CA derivatives.

Experimental Methodologies: Self-Validating Protocols

When evaluating 8-HQ derivatives, standard high-throughput screening (HTS) is highly susceptible to false positives. Because 8-HQ is a metal chelator and an inherently fluorescent scaffold, it frequently acts as a Pan-Assay Interference Compound (PAINS) by quenching FRET signals or stripping metals from assay buffers.

To ensure scientific integrity, the following protocol represents a self-validating system for testing 8-HQ-3-carboxylic acid derivatives against metalloenzymes (e.g., NSP14/10 or Rpn11). It mandates an orthogonal, fluorescence-independent secondary screen.

Protocol: Two-Tiered Metalloenzyme Inhibition Assay

Phase 1: Primary FRET-Based Cleavage Assay Causality: FRET provides a rapid, quantifiable readout of enzyme kinetics.

  • Preparation: Purify recombinant target enzyme (e.g., NSP14/10 complex) and prepare a FRET-labeled substrate (e.g., dsRNA probe with a 5' fluorophore and 3' quencher)[3].

  • Compound Incubation: Dispense 8-HQ-3-CA derivatives in a 10-point dose-response series (starting at 100 μM, 1:3 dilution) into a 384-well black microplate. Include DMSO as a vehicle control (negative) and 1,10-phenanthroline as a broad-spectrum chelator control (positive).

  • Reaction Initiation: Add the enzyme complex to the compounds and incubate for 15 minutes at room temperature to allow for active-site binding. Add the FRET substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes. Calculate the IC₅₀ based on the initial velocity of fluorescence increase.

Phase 2: Orthogonal Gel-Based Verification (Critical Step) Causality: This step is mandatory to rule out fluorescence quenching by the 8-HQ derivatives, which would artificially mimic enzyme inhibition in Phase 1[3].

  • Reaction Setup: Replicate the exact reaction conditions from Phase 1 using unlabeled substrate (e.g., standard dsRNA or ubiquitin-conjugated peptide) and the determined IC₅₀ concentration of the hit compounds.

  • Quenching: Stop the reaction at 30 minutes by adding a loading buffer containing 50 mM EDTA (to strip the Zn²⁺ and halt metalloenzyme activity) and heating to 95°C for 5 minutes.

  • Electrophoresis: Resolve the reaction products on a high-resolution TBE-Urea polyacrylamide gel (for RNA) or SDS-PAGE (for proteins).

  • Validation: Stain the gel (e.g., SYBR Gold or Coomassie). True inhibitors will show a preservation of the full-length substrate band and a lack of faster-migrating cleavage products. If cleavage products are present despite a low IC₅₀ in Phase 1, the compound is a false-positive FRET quencher.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: google.
  • Source: google.

Sources

Foundational

Structural and Pharmacological Divergence of 8-Hydroxyquinoline Carboxylic Acids: A Technical Guide to the 2-COOH vs. 3-COOH Isomers

Core Paradigm: Positional Isomerism in Scaffold Design The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its robust metal-chelating properties and broad-spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Core Paradigm: Positional Isomerism in Scaffold Design

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its robust metal-chelating properties and broad-spectrum biological activities[1]. However, the introduction of a carboxylic acid moiety fundamentally alters the molecule's coordination chemistry, thermodynamic stability, and target engagement. The positional isomerism—specifically whether the carboxyl group is at the C2 or C3 position—dictates whether the molecule acts as a rigid, multi-dentate metal sequestering agent or as a bidentate warhead with a highly tunable synthetic handle.

This technical guide dissects the mechanistic and pharmacological differences between 8-hydroxyquinoline-2-carboxylic acid (8-HQ-2-COOH) and 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) , providing actionable insights for researchers in drug discovery and molecular design.

Coordination Chemistry and Structural Logic

8-HQ-2-COOH: The Tridentate Chelator

In 8-HQ-2-COOH (also known as 8-hydroxyquinaldic acid), the proximity of the carboxylic acid at the C2 position to the quinoline nitrogen creates a highly pre-organized, tridentate chelating system. The molecule coordinates metals via the phenolic oxygen, the quinoline nitrogen, and the carboxylate oxygen[2].

  • Thermodynamic Advantage: This arrangement forms two adjacent five-membered chelate rings upon metal binding. The pre-organization provides a massive entropic driving force (

    
    ), making it exceptionally stable when complexed with transition metals like 
    
    
    
    ,
    
    
    , and molybdate (
    
    
    ).
  • Biological Implication: Because the 2-COOH group is actively involved in the metal coordination sphere, it cannot be easily derivatized without destroying the molecule's primary chelating pharmacophore[2].

8-HQ-3-COOH: The Bidentate Scaffold

Shifting the carboxyl group to the C3 position breaks the tridentate coordination potential. The C3-carboxylate points away from the primary N-OH binding pocket and cannot participate in coordinating the same metal center without severe steric strain.

  • Functional Independence: 8-HQ-3-COOH operates strictly as a bidentate chelator (via the N and OH groups)[3].

  • Synthetic Utility: The 3-carboxylic acid remains free, serving as a critical functional handle. Medicinal chemists exploit this position to synthesize amides, esters, and other derivatives that probe secondary binding pockets in target metalloenzymes, tuning pharmacokinetics without compromising the core metal-binding ability[3].

G Node1 8-HQ-2-COOH Node2 Tridentate Chelation (N, OH, 2-COOH) Node1->Node2 Node3 Target: M. tuberculosis FBA (Zn2+ dependent) Node2->Node3 Node4 8-HQ-3-COOH Node5 Bidentate Chelation (N, OH) + 3-COOH Handle Node4->Node5 Node6 Target: Proteasome Rpn11 (Zn2+ dependent) Node5->Node6

Structural and functional divergence of 8-HQ-2-COOH and 8-HQ-3-COOH in metalloenzyme targeting.

Pharmacological Target Engagement

M. tuberculosis and FBA Inhibition (8-HQ-2-COOH)

8-HQ-2-COOH is a recognized inhibitor of the zinc-dependent class II fructose-1,6-bisphosphate aldolase (FBA) in Mycobacterium tuberculosis[2]. The tridentate nature allows it to effectively coordinate the catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion. Furthermore, 8-HQ derivatives are known to act as "boosting agents" for copper-related toxicity in M. tuberculosis, where extracellular copper is shuttled into the cell, increasing labile copper ions and driving bactericidal activity[4]. In nature, 8-HQ-2-COOH is also found in high concentrations in the gut of Noctuid larvae, where it functions as a molybdophore.
Proteasome Subunit Rpn11 and Viral Targets (8-HQ-3-COOH)

Because the 3-COOH group can be functionalized, 8-HQ-3-COOH is extensively utilized to design inhibitors for the JAMM domain metalloprotease Rpn11, a critical


-dependent component of the human proteasome[3]. By coupling specific amines to the 3-COOH group, researchers achieve high selectivity for Rpn11 over off-target metalloenzymes. Additionally, 8-HQ-3-COOH derivatives have recently emerged as potent therapeutic candidates against the Pan-coronavirus NSP14/NSP10 RNA repair complex, synergizing with existing antivirals like remdesivir[5].

Quantitative Data Summary

The following table summarizes the divergent physicochemical and pharmacological properties of the two isomers based on recent literature and structural analyses.

Property / Feature8-Hydroxyquinoline-2-carboxylic acid8-Hydroxyquinoline-3-carboxylic acid
Chelation Mode Tridentate (N, OH, 2-COOH)Bidentate (N, OH)
Primary Biological Role Molybdophore, Anti-TB (FBA inhibitor)Scaffold for Proteasome & Viral Inhibitors
Role of COOH Group Direct participation in metal coordinationFunctional handle for synthetic derivatization
Target Metalloenzyme Class II FBA (

)
JAMM domain proteins (e.g., Rpn11), NSP14/10
Derivatization Potential Low (modifying COOH destroys chelation)High (modifying COOH enhances selectivity)

Experimental Workflows & Protocols

To rigorously validate the differences between these two scaffolds, specific experimental methodologies must be employed. The protocols below are designed as self-validating systems, ensuring high-fidelity data collection.

Protocol 1: Thermodynamic Profiling of Metal Binding via Isothermal Titration Calorimetry (ITC)

Causality: ITC is selected over standard spectroscopic methods because it directly measures the heat of binding, allowing for the deconvolution of enthalpy (


) and entropy (

) in a single experiment. This is critical to mathematically prove the entropic advantage of the tridentate 8-HQ-2-COOH versus the bidentate 8-HQ-3-COOH.
  • Step 1: Buffer Preparation (Internal Control). Prepare a biologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: The exact same buffer batch must be used to dissolve both the ligand and the metal salt to eliminate heat-of-dilution artifacts.

  • Step 2: Ligand Preparation. Prepare 50 µM solutions of the respective ligand (8-HQ-2-COOH or 8-HQ-3-COOH) in the buffer. Degas the solution for 10 minutes under vacuum.

  • Step 3: Metal Preparation. Prepare a 500 µM solution of the target metal salt (e.g.,

    
     or 
    
    
    
    ) in the identical buffer.
  • Step 4: Titration Execution. Load the ligand into the ITC cell and the metal into the syringe. Execute 2 µL injections at 25°C with 150-second intervals between injections to allow the baseline to stabilize.

  • Step 5: Data Integration. Integrate the thermogram peaks and fit the data to an independent binding model to extract

    
    , 
    
    
    
    , and
    
    
    . 8-HQ-2-COOH will exhibit a significantly more positive
    
    
    compared to 8-HQ-3-COOH.
Protocol 2: Synthesis of Target-Specific Amides from 8-HQ-3-COOH

Causality: HATU is utilized as the coupling reagent because the 3-carboxylic acid on the quinoline ring is electronically deactivated and sterically hindered. HATU ensures rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, minimizing degradation of the quinoline ring and maximizing the yield of the desired amide[3].

  • Step 1: Scaffold Activation. Dissolve 1.0 equivalent (eq) of 8-HQ-3-COOH in anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation.

  • Step 2: Ester Formation. Add 1.2 eq of HATU and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. The solution will visibly darken as the active ester forms.

  • Step 3: Amide Coupling. Add 1.2 eq of the desired primary amine (e.g., 2-(thiazol-2-yl)ethan-1-amine for Rpn11 targeting). Stir continuously at room temperature for 18 hours[3].

  • Step 4: Quenching and Extraction. Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous 
    
    
    
    .
  • Step 5: Purification (Self-Validation). Concentrate the product in vacuo and purify via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA). Validate the final compound's purity (>95%) via LC-MS and

    
    -NMR before proceeding to biological assays.
    

Workflow Step1 1. Scaffold Activation (8-HQ-3-COOH + HATU) Step2 2. Amide Coupling (Primary Amine) Step1->Step2 Step3 3. Purification (RP-HPLC) Step2->Step3 Step4 4. Validation (IC50 Assay) Step3->Step4

Four-step workflow for the synthesis and validation of 8-HQ-3-COOH derivatives.

References

  • Arena K. et al. "8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution" PMC - NIH. 2

  • Rbaa M. et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines" MDPI. 1

  • Perez C. et al. "Discovery of an Inhibitor of the Proteasome Subunit Rpn11" PMC - NIH.3

  • Shah S. et al. "8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis" PMC - NIH. 4

  • Moeller N. et al. "The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target" PMC - NIH. 5

Sources

Exploratory

8-Hydroxyquinoline-3-Carboxylic Acid Pharmacophore Modeling: A Structural and Mechanistic Guide

Executive Summary The 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) scaffold is a highly privileged metal-binding pharmacophore (MBP) in contemporary medicinal chemistry. Characterized by its unique spatial arrangem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) scaffold is a highly privileged metal-binding pharmacophore (MBP) in contemporary medicinal chemistry. Characterized by its unique spatial arrangement of heteroatoms, this chemotype is exquisitely suited to target metalloenzymes—a class comprising approximately one-third of all known therapeutic targets. By leveraging the nitrogen at position 1, the hydroxyl group at position 8, and the carboxylic acid at position 3, researchers can model bidentate and tridentate chelation networks that effectively sequester catalytic metal ions.

This technical guide provides an in-depth framework for modeling, optimizing, and empirically validating 8-HQ-3-COOH derivatives, bridging the gap between in silico pharmacophore generation and in vitro functional validation.

Mechanistic Grounding: The Coordination Triad

The fundamental efficacy of the 8-HQ-3-COOH scaffold is governed by the Hard-Soft Acid-Base (HSAB) theory. The oxygen atoms (hard bases) and the quinoline nitrogen (borderline base) form highly stable coordination complexes with hard-to-borderline Lewis acids. This includes Zn²⁺ in the Rpn11 proteasome subunit[1], Mg²⁺ in viral exonucleases like SARS-CoV-2 NSP14[2], and Fe²⁺ in HIF prolyl hydroxylases.

Causality in Design: Standard competitive inhibitors rely purely on steric and electrostatic complementarity within an enzyme's active site. In contrast, MBPs must overcome a significant desolvation penalty to displace active-site water molecules and directly coordinate the metal ion. The 3-carboxylic acid group serves a dual mechanistic purpose:

  • Direct Metal Coordination: It acts as a third coordinating vector, creating a tridentate clamp that satisfies the open coordination sphere of binuclear metal centers (e.g., Mg²⁺ in HIV-1 Integrase).

  • Secondary Sphere Interactions: It forms strong hydrogen bonds with conserved active-site residues (e.g., lysine or arginine) while the 8-hydroxy and N1 atoms handle the primary metal chelation.

In Silico Pharmacophore Modeling Workflow

Accurate computational modeling of metalloenzyme-ligand interactions is notoriously difficult. Standard molecular mechanics (MM) force fields often fail to capture the electronic polarization and charge transfer inherent in transition metal coordination. Therefore, a specialized workflow is required.

Step-by-Step Modeling Methodology
  • Metalloprotein Preparation (QM/MM): Standard MM cannot accurately parameterize metal coordination. You must utilize a Quantum Mechanics/Molecular Mechanics (QM/MM) framework to optimize the geometry of the metal center and its coordinating residues before docking.

  • Ligand Conformational Analysis: Generate conformers of the 8-HQ-3-COOH core, paying strict attention to tautomeric and protonation states at physiological pH. Typically, the 3-carboxylic acid is deprotonated, while the 8-hydroxyl remains protonated until coordination induces its deprotonation.

  • Pharmacophore Feature Mapping: Define the essential spatial features: one Hydrogen Bond Donor (HBD) at the 8-OH, two Hydrogen Bond Acceptors (HBA) at N1 and the carboxylate, and one Aromatic Ring (AR) feature for the quinoline core.

  • 3D-QSAR Model Generation: Align a training set of known inhibitors using a Partial Least Squares (PLS) regression to correlate the 3D spatial arrangement of these features with experimental pIC₅₀ values, a method successfully deployed for identifying potent metalloenzyme inhibitors.

Workflow A 1. Metalloprotein Prep (QM/MM Optimization) C 3. Pharmacophore Mapping (HBA, HBD, Aromatic Ring) A->C B 2. Ligand Conformational Analysis & Tautomerization B->C D 4. 3D-QSAR Modeling (Partial Least Squares) C->D E 5. Virtual Screening (ZINC / ChEMBL Databases) D->E F 6. Hit Triage & Docking (Extra Precision - XP) E->F

Figure 1: Computational workflow for 8-HQ-3-COOH pharmacophore modeling.

Quantitative Interaction Profiles

To guide structural modifications, it is critical to understand how the 8-HQ-3-COOH scaffold adapts to different metalloenzyme environments. The table below summarizes the coordination modes and key targets.

Target EnzymeCatalytic MetalCoordination ModeKey Secondary InteractionsTypical IC₅₀ Range
Proteasome Rpn11 Zn²⁺ (Mononuclear)Bidentate (N1, O8)Hydrophobic fit at C7 position0.3 - 2.5 µM[1]
SARS-CoV-2 NSP14 Mg²⁺ (Binuclear)Tridentate (N1, O8, O3-carboxyl)H-bond with DEDDh motif1.0 - 5.0 µM[2]
HIV-1 Integrase Mg²⁺ (Binuclear)Tridentate (N1, O8, O3-carboxyl)π-π stacking with viral DNA10 - 50 nM
HIF Prolyl Hydroxylase Fe²⁺ (Mononuclear)Bidentate (N1, O8)H-bond via 3-COOH to Arg50 - 200 nM

Experimental Validation: A Self-Validating Protocol

A robust experimental pipeline must decouple true metal-dependent enzymatic inhibition from non-specific pan-assay interference (PAINS), such as colloidal aggregation or non-specific metal stripping from the assay buffer.

Phase 1: Direct Binding Confirmation via Thermal Shift Assay (ThermoFluor)
  • Preparation: Prepare 10 µM of the purified recombinant metalloprotein in a standard HEPES buffer (pH 7.4) supplemented with the native metal cofactor (e.g., 1 mM MgCl₂).

  • Ligand Incubation: Add the 8-HQ-3-COOH derivative at varying concentrations (1 µM to 50 µM). Include a DMSO-only control.

  • Dye Addition: Add SYPRO Orange dye (5x final concentration).

  • Thermal Melting: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) using a qPCR machine.

  • Causality Check: A positive shift in the melting temperature (ΔTm > 2°C) confirms direct, stabilizing binding to the folded protein, ruling out denaturation-based interference.

Phase 2: Functional Enzymatic Assay & Metal Rescue
  • Reaction Setup: Combine the metalloenzyme with its specific FRET-labeled substrate (e.g., a dual-labeled RNA/DNA probe for exonucleases).

  • Inhibitor Titration: Add the compound in a 10-point dose-response series (ranging from 10 nM to 100 µM).

  • Kinetic Readout: Measure the initial linear reaction rate (V₀) by tracking fluorescence over 30 minutes.

  • Self-Validation (Metal Rescue): To prove the mechanism is metal-chelation dependent, run a parallel assay with a 10-fold excess of the catalytic metal ion. If the IC₅₀ shifts significantly to the right (weaker potency), the primary mechanism of action is confirmed as active-site metal coordination rather than allosteric binding.

Mechanism Ligand 8-HQ-3-COOH N1 O8 3-COOH Metal Catalytic Metal (Mg2+, Zn2+, Fe2+) Ligand->Metal Bidentate/Tridentate Chelation Enzyme Active Site Hydrophobic Pocket Arg/Lys Residues Ligand->Enzyme π-π Stacking & H-Bonding Metal->Enzyme Coordination Sphere

Figure 2: Tripartite interaction model of 8-HQ-3-COOH within a metalloenzyme active site.

Advanced Structural Modifications (SAR Strategies)

To optimize the baseline pharmacophore into a lead-like molecule, specific vectors on the 8-HQ-3-COOH ring must be exploited:

  • C7 Substitution: The 7-position is adjacent to the 8-hydroxyl group. Adding bulky halogens (e.g., iodine or bromine) or aryl groups can force the ligand deeper into hydrophobic sub-pockets, drastically increasing residence time (τ) and selectivity against off-target metalloenzymes.

  • C3 Bioisosterism: While the 3-carboxylic acid is excellent for in vitro potency, it suffers from poor cell permeability. Replacing the carboxylate with bioisosteres like acylsulfonamides or tetrazoles maintains the required hydrogen-bond acceptor geometry while significantly improving the pharmacokinetic (PK) profile.

  • N1/O8 Prodrugs: To overcome the high polarity of the metal-binding triad, the 8-hydroxyl can be masked as an ester prodrug, which is cleaved by intracellular esterases upon entering the target cell, releasing the active chelator directly at the site of action.

References

  • Title: Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: NIH PMC URL
  • Title: Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors Source: RSC Publishing URL
  • Title: The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target Source: NIH PMC URL

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of 8-Hydroxyquinoline-3-Carboxylic Acid

Topic: Reaction conditions for esterification of 8-hydroxyquinoline-3-carboxylic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Abstract The este...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for esterification of 8-hydroxyquinoline-3-carboxylic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Abstract

The esterification of 8-hydroxyquinoline-3-carboxylic acid (8-HQC) presents unique synthetic challenges due to its amphoteric nature, poor solubility in non-polar solvents, and the presence of a competing phenolic hydroxyl group. This guide outlines optimized protocols for synthesizing alkyl esters (methyl/ethyl) while preserving the 8-hydroxyl moiety critical for metal chelation and biological activity. We prioritize the Thionyl Chloride-Mediated Alcoholysis method for its superior yield and operational simplicity, alongside a scalable Sulfuric Acid-Catalyzed Fischer Esterification route.

Strategic Analysis of Reaction Pathways

The Chemoselectivity Challenge

The 8-HQC scaffold contains three reactive sites:

  • Carboxylic Acid (C-3): The target for esterification.

  • Phenolic Hydroxyl (C-8): Susceptible to O-alkylation or acylation under basic or forcing conditions.

  • Quinoline Nitrogen: Acts as a base (

    
    ), forming zwitterionic species that reduce solubility in organic solvents.
    

Key Insight: Standard base-catalyzed alkylation (e.g., MeI/K₂CO₃) is not recommended for selective esterification, as it frequently results in concomitant O-alkylation of the phenol (forming 8-alkoxy derivatives). Acid-catalyzed pathways are preferred because phenols do not readily undergo Fischer esterification with alcohols, ensuring chemoselectivity for the carboxylate.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic logic and workup strategy to isolate the free base ester.

ReactionPathway Start 8-Hydroxyquinoline- 3-Carboxylic Acid (Zwitterionic Solid) Reagent Reagent Choice Start->Reagent PathA Method A: SOCl2 / ROH (In situ Acid Chloride) Reagent->PathA High Yield Small Scale PathB Method B: H2SO4 / ROH (Fischer Reflux) Reagent->PathB Scalable Cost-Effective Intermed Intermediate: Ester Hydrochloride Salt (Soluble in Alcohol) PathA->Intermed Activation via -COCl species PathB->Intermed Equilibrium Driven Workup Workup: Neutralization (NaHCO3/NH3) to pH 7-8 Intermed->Workup Quench Product Target Product: Alkyl 8-hydroxyquinoline- 3-carboxylate Workup->Product Precipitation

Caption: Decision matrix for esterification pathways. Method A is preferred for laboratory synthesis due to faster kinetics.

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Preferred)

Applicability: Synthesis of Methyl or Ethyl esters on 100 mg to 10 g scale. Mechanism:


 reacts with the alcohol to generate anhydrous 

and activates the carboxylic acid (potentially via an acyl chloride intermediate), driving the reaction to completion irreversibly.
Reagents & Materials
  • Substrate: 8-Hydroxyquinoline-3-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)

  • Activator: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.
    
Step-by-Step Procedure
  • Setup: Charge the round-bottom flask with anhydrous Methanol (or Ethanol). Cool to 0°C using an ice bath.

  • Activation: Add

    
     dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ). Stir for 10 minutes at 0°C.
  • Addition: Add solid 8-hydroxyquinoline-3-carboxylic acid in one portion. The solid may not dissolve immediately.

  • Reflux: Remove the ice bath and heat the mixture to Reflux (65°C for MeOH, 78°C for EtOH) .

    • Observation: The suspension should clear into a solution as the hydrochloride salt of the ester forms (typically within 1–2 hours).

  • Monitoring: Monitor by TLC (System: DCM:MeOH 95:5). The starting acid (polar, stays at baseline) should disappear; the ester (less polar) will migrate (

    
    ).
    
  • Workup (Critical for Amphoteric Isolation):

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess

      
      . A solid residue (Ester-HCl salt) will remain.
      
    • Resuspend the residue in ice-cold water (minimal volume).

    • Neutralization: Slowly add saturated aqueous

      
       or 10% 
      
      
      
      while stirring until pH 7–8 is reached.
    • Result: The free base ester will precipitate as an off-white to yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.[1][2]

Protocol B: Sulfuric Acid Catalyzed Fischer Esterification

Applicability: Large-scale synthesis (>10 g) where thionyl chloride handling is hazardous.

Reagents
  • Substrate: 8-Hydroxyquinoline-3-carboxylic acid (1.0 equiv)

  • Solvent: Methanol or Ethanol (Excess, solvent grade)[3]

  • Catalyst: Conc.

    
     (1.0 – 2.0 equiv)
    
Step-by-Step Procedure
  • Suspension: Suspend the starting acid in the alcohol (approx. 10–15 mL per gram of substrate).

  • Acidification: Add Conc.

    
     dropwise. The mixture may self-heat slightly.
    
  • Reaction: Reflux for 12–24 hours .

    • Note: Fischer esterification is an equilibrium process.[4] For ethyl esters, adding molecular sieves or using a Dean-Stark trap (if using a higher boiling cosolvent like Toluene) can improve yield.

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate

      
       of the alcohol.
      
    • Pour the residue into crushed ice/water.

    • Neutralize with solid

      
       or 
      
      
      
      to pH 8.
    • Extract with Ethyl Acetate (3x) or filter the precipitate if solid forms (common for methyl esters).

  • Drying: If extracted, dry organic layer over anhydrous

    
    , filter, and concentrate.[1][2]
    

Quantitative Data Summary

ParameterMethod A (

)
Method B (

)
Reaction Time 2 – 4 Hours12 – 24 Hours
Temperature RefluxReflux
Typical Yield 85 – 95%60 – 75%
Chemoselectivity High (COOH only)High (COOH only)
By-products

(Gas)

(Stays in pot)
Purification Precipitation often sufficientExtraction/Column often needed

Troubleshooting & Optimization

Solubility Issues

The starting material is a high-melting zwitterion. It will not dissolve initially.

  • Solution: Do not wait for dissolution before heating. As the reaction proceeds, the formation of the cationic ester hydrochloride increases solubility in the alcohol.

pH Management (The "Isoelectric Trap")

During workup, adjusting the pH is the most critical step.

  • pH < 4: The pyridine ring is protonated (cationic), keeping the compound water-soluble.

  • pH > 10: The phenol is deprotonated (anionic), keeping the compound water-soluble.

  • Target pH 7.5: This is the "Sweet Spot" where the molecule is neutral and precipitates.

pH_Solubility Acidic pH < 4 Cationic Form (Soluble) (Pyridine-H+) Neutral pH 7-8 Neutral Form (Insoluble) Precipitates Acidic->Neutral Add NaHCO3 Basic pH > 10 Anionic Form (Soluble) (Phenolate-) Neutral->Basic Add excess NaOH Basic->Neutral Add HCl

Caption: Solubility profile of 8-hydroxyquinoline derivatives vs. pH.

Side Reactions

If using Method A , prolonged heating with large excesses of


 can theoretically chlorinate the 8-position or form a sulfite ester.
  • Control: Use only 3-4 equivalents of

    
     and stop heating once TLC shows consumption of the acid.
    

References

  • Reaction Mechanism & Reagents

    • Thionyl Chloride/Methanol Protocol: Master Organic Chemistry. "Conversion of Carboxylic Acids to Esters using Acid Chlorides." Available at: [Link]

    • Fischer Esterification: LibreTexts Chemistry. "Fischer Esterification."[3][4][5] Available at: [Link]

  • 8-Hydroxyquinoline Chemistry & Biological Activity

    • Prachayasittikul, V., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(18), 4321.[6] Available at: [Link]

    • Oliveri, V. (2020). "8-Hydroxyquinoline derivatives: Synthesis and biological activities." Available at: [Link]

  • Synthetic Methodology Context

    • Li, Y., & Gao, W. (2013). "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 19(6). (Provides context on handling quinoline-3-carboxylic acids). Available at: [Link][7]

Sources

Application

Synthesis of 3-substituted 8-hydroxyquinoline derivatives via carboxylic acid intermediate

Application Note: Synthesis of 3-Substituted 8-Hydroxyquinoline Derivatives via Carboxylic Acid Intermediate Executive Summary The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, reno...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 3-Substituted 8-Hydroxyquinoline Derivatives via Carboxylic Acid Intermediate

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties and polypharmacological efficacy in neurodegenerative diseases, oncology, and antimicrobial therapies.[1] While functionalization at the C5 and C7 positions is synthetically trivial (via electrophilic aromatic substitution), accessing the C3 position remains a significant challenge due to the electronic deactivation of the pyridine ring.

This Application Note details a robust, scalable protocol for synthesizing 3-substituted 8-hydroxyquinoline derivatives utilizing 8-hydroxyquinoline-3-carboxylic acid as a versatile divergent intermediate. Unlike direct functionalization, this de novo ring construction strategy ensures regiochemical purity and provides a "handle" (the carboxylic acid) for rapid library generation via amide coupling or esterification.

Synthetic Strategy & Rationale

The direct introduction of a carbon substituent at the C3 position of 8-HQ is difficult because the hydroxyl group at C8 directs electrophiles to C5 and C7. To overcome this, we employ a Ring Construction Strategy (modified Gould-Jacobs reaction) followed by an Aromatization Sequence .

The Pathway:

  • Condensation: o-Anisidine reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

  • Cyclization: Thermal cyclization yields the 4-hydroxyquinoline scaffold.

  • Aromatization: Conversion of the 4-hydroxy group to a chloride (via POCl

    
    ), followed by reductive dechlorination, yields the fully aromatic quinoline core.
    
  • Deprotection: Demethylation reveals the 8-hydroxyl group, and ester hydrolysis yields the key Carboxylic Acid Intermediate .

Workflow Diagram: Synthetic Pathway

G Anisidine o-Anisidine (Starting Material) Enamine Enamine Intermediate Anisidine->Enamine Condensation 110°C EMME EMME (Reagent) EMME->Enamine Cyclized 4-OH-8-OMe-Quinoline -3-carboxylate Enamine->Cyclized Dowtherm A 250°C Chloro 4-Cl-8-OMe-Quinoline -3-carboxylate Cyclized->Chloro POCl3 Reflux Aromatic Ethyl 8-OMe-Quinoline -3-carboxylate Chloro->Aromatic H2, Pd/C Dechlorination Acid 8-Hydroxyquinoline -3-Carboxylic Acid (KEY INTERMEDIATE) Aromatic->Acid 1. HBr (Demethylation) 2. Hydrolysis Amides 3-Carboxamide Derivatives Acid->Amides Amide Coupling (HATU/Amine) Esters 3-Ester Derivatives Acid->Esters Esterification

Figure 1: Step-wise synthetic pathway from o-Anisidine to 3-substituted 8-HQ derivatives.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Ring Construction)

Objective: Synthesize Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.

Reagents:

  • o-Anisidine (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl mixture)

  • Phosphorus oxychloride (POCl

    
    )
    

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix o-anisidine (12.3 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 110°C for 2 hours. Ethanol will distill off. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine is consumed.[2]

  • Cyclization (Gould-Jacobs): Add the crude enamine dropwise to refluxing Dowtherm A (100 mL) at 250°C. Caution: Vigorous reaction. Stir for 30 minutes.

  • Workup: Cool the mixture to room temperature. Dilute with hexane (200 mL). The solid precipitate (Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) is filtered, washed with hexane, and dried.

    • Checkpoint: Yield typically 70-80%. Solid should be off-white.

  • Chlorination: Suspend the dried solid (10 g) in POCl

    
     (50 mL). Reflux for 2 hours. The solid will dissolve, and the solution will darken.
    
  • Quench: Evaporate excess POCl

    
     under reduced pressure. Pour the residue onto crushed ice/ammonia water. Filter the resulting precipitate (Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate).
    
Protocol B: Aromatization & Deprotection

Objective: Synthesize 8-Hydroxyquinoline-3-carboxylic acid.

Reagents:

  • 10% Pd/C catalyst

  • Hydrogen gas (balloon)

  • Triethylamine (Et

    
    N)
    
  • 48% Hydrobromic acid (HBr)

Procedure:

  • Dechlorination: Dissolve the 4-chloro intermediate (5 g) in MeOH (100 mL) containing Et

    
    N (1.5 equiv). Add 10% Pd/C (0.5 g). Stir under H
    
    
    
    atmosphere (balloon) at RT for 4-6 hours.
    • Mechanism:[1][3][4][5][6][7] Pd/C catalyzes hydrogenolysis of the C-Cl bond. Et

      
      N scavenges the HCl produced.
      
    • Workup: Filter through Celite. Evaporate solvent to obtain Ethyl 8-methoxyquinoline-3-carboxylate.

  • Hydrolysis & Demethylation: Dissolve the ester in 48% HBr (50 mL). Reflux for 12-16 hours. This step performs two functions: hydrolysis of the ethyl ester and cleavage of the methyl ether.

  • Isolation: Cool to RT. Neutralize carefully with NaHCO

    
     to pH 4-5 (isoelectric point). The product, 8-Hydroxyquinoline-3-carboxylic acid , will precipitate as a yellow solid. Filter, wash with water, and dry.[2]
    
Protocol C: Library Generation (Amide Coupling)

Objective: Derivatization to 3-carboxamide analogs.[8]

Reagents:

  • 8-Hydroxyquinoline-3-carboxylic acid (1.0 equiv)[2]

  • Amine (R-NH

    
    ) (1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (2.0 equiv)[2]

  • DMF (anhydrous)[2]

Procedure:

  • Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.0 mmol) and HATU (0.6 mmol). Stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the amine (0.6 mmol). Stir at RT for 4-12 hours.

  • Workup: Dilute with water (10 mL). If the product precipitates, filter it.[2] If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH).

Data Analysis & Troubleshooting

Table 1: Optimization of Cyclization Conditions
EntrySolventTemp (°C)TimeYield (Step 2)Notes
1Diphenyl Ether25030 min78%Standard industrial condition.
2Mineral Oil28045 min65%Difficult workup; oil contamination.
3PPA (Polyphosphoric Acid)1404 h40%Incomplete cyclization; tar formation.
4Microwave (Neat)25010 min82%Best for small scale (<1g).
Troubleshooting Guide
  • Low Yield in Step 1 (Enamine): Ensure water is removed. Use a Dean-Stark trap or molecular sieves. Incomplete condensation leads to side products in Step 2.

  • Incomplete Demethylation (Step B2): If HBr reflux is insufficient, use BBr

    
     in DCM at -78°C 
    
    
    
    RT. However, BBr
    
    
    is moisture sensitive and more expensive.
  • Solubility Issues: 8-HQ-3-carboxylic acid has poor solubility in DCM/Hexane. Use DMF or DMSO for coupling reactions.

Biological Context: Metal Chelation Mechanism[1]

The therapeutic efficacy of these derivatives often relies on their ability to chelate biometals (Cu


, Zn

, Fe

). The 3-substitution allows for the modulation of lipophilicity (logP) without interfering with the N-O chelation pocket.

Chelation cluster_0 Therapeutic Mechanism Metal M²⁺ Complex Bis-Chelated Complex (Lipophilic, Membrane Permeable) Metal->Complex Ligand1 3-Substituted 8-HQ (Molecule A) Ligand1->Metal N, O Bidentate Binding Ligand2 3-Substituted 8-HQ (Molecule B) Ligand2->Metal N, O Bidentate Binding ROS Generation ROS Generation Complex->ROS Generation Redox Cycling (Cu/Fe) Ionophore Effect Ionophore Effect Complex->Ionophore Effect Transport M²⁺ into cells

Figure 2: Mechanism of bidentate chelation of divalent metals by 8-HQ derivatives.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Musso, G., et al. (2010). Synthesis and Biological Evaluation of 3-Substituted 8-Hydroxyquinoline Derivatives as HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective. European Journal of Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.Link

Sources

Method

Advanced Crystallization Protocols for 8-Hydroxyquinoline-3-Carboxylic Acid Metal Complexes

This comprehensive guide details the crystallization protocols for metal complexes of 8-hydroxyquinoline-3-carboxylic acid (8-HQA-3) . Unlike its widely studied isomer (8-hydroxyquinoline-2-carboxylic acid/8-hydroxyquina...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the crystallization protocols for metal complexes of 8-hydroxyquinoline-3-carboxylic acid (8-HQA-3) . Unlike its widely studied isomer (8-hydroxyquinoline-2-carboxylic acid/8-hydroxyquinaldic acid), the 3-carboxylic acid derivative presents unique coordination geometry where the carboxylate group acts primarily as a supramolecular linker rather than part of the primary chelating pocket.

Part 1: Strategic Analysis & Chemical Principles

The Ligand Architecture

To crystallize these complexes successfully, one must understand the competitive coordination sites of 8-hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5).

  • Primary Chelation Site (The "Pocket"): The Pyridine Nitrogen (N1) and the Phenolic Oxygen (O8) form a stable five-membered chelate ring with metal ions (

    
    ). This is the thermodynamic anchor.
    
  • Secondary Functionalization (The "Tail"): The Carboxylic Acid (-COOH) at position 3 is geometrically positioned away from the primary N1-O8 pocket. Unlike the 2-isomer, it cannot easily form a tridentate pincer with a single metal center. Instead, it facilitates:

    • Hydrogen Bonding Networks: Stabilizing the crystal lattice.

    • Polymeric Bridging: Linking adjacent metal centers to form Metal-Organic Frameworks (MOFs) or coordination polymers.

    • Solubility Modulation: The -COOH group makes the ligand more polar than unsubstituted 8-hydroxyquinoline (8-HQ).

Solubility & pH Control

The ligand is amphoteric but exhibits low solubility in neutral water.

  • Acidic pH (<4): Protonated Pyridinium form (

    
    ). Soluble but poor coordination ability.
    
  • Neutral pH (4-8): Zwitterionic or neutral form. Often least soluble.

  • Basic pH (>9): Deprotonated dianion (

    
    ). High solubility; optimal for coordination.
    

Critical Insight: Successful crystallization often requires a mixed-solvent system (e.g., DMF/Methanol) and precise pH buffering (using Et


N or LiOH) to ensure the carboxylate is available for H-bonding or bridging without precipitating metal hydroxides.

Part 2: Experimental Protocols

Method A: Slow Evaporation (Thermodynamic Control)

Best for: Discrete monomeric complexes and initial solubility screening.

Reagents:

  • Ligand: 8-Hydroxyquinoline-3-carboxylic acid (0.1 mmol)

  • Metal Salt:

    
     (Zn, Cu, Ni, or Co) (0.1 mmol)
    
  • Base: Triethylamine (

    
    )
    
  • Solvent: Methanol (MeOH) and Dimethylformamide (DMF)

Protocol:

  • Dissolution (Ligand): Dissolve 19 mg (0.1 mmol) of ligand in 5 mL of warm DMF/MeOH (1:1 v/v). The solution may be cloudy.

  • Activation: Add

    
     dropwise (approx. 15-30 
    
    
    
    ) until the solution becomes clear (pH
    
    
    8-9). This deprotonates the carboxylic acid and phenol.
  • Metal Addition: Dissolve 0.1 mmol of metal acetate in 2 mL MeOH. Add this slowly to the ligand solution with stirring.

    • Observation: A color change indicates complexation (e.g., Green for Cu, Orange/Red for Fe).

  • Filtration: Syringe-filter (0.45

    
     PTFE) the solution into a clean scintillation vial to remove any immediate amorphous precipitate.
    
  • Crystallization: Cover the vial with Parafilm, poke 3-5 small holes, and place in a vibration-free, dark area at room temperature.

  • Harvesting: Crystals typically form within 3-14 days. Wash with cold MeOH.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: X-ray quality single crystals of kinetic products.

Concept: Slowly diffusing a precipitant (buffer layer) into the reaction zone to control nucleation rate.

Protocol:

  • Bottom Layer (Dense): Dissolve 0.1 mmol ligand + 0.2 mmol NaOH in 2 mL water (or

    
     for NMR studies). Density 
    
    
    
    1.0 g/mL.
  • Buffer Layer: Carefully pipette 1 mL of 1:1 Water/Ethanol mixture on top.

  • Top Layer (Light): Dissolve 0.1 mmol Metal Chloride (

    
    ) in 3 mL Ethanol. Carefully layer this on top.
    
  • Incubation: Seal the tube tightly. Let stand undisturbed for 2-4 weeks. The metal ions will diffuse down, meeting the deprotonated ligand in the middle zone, forming high-quality crystals.

Method C: Solvothermal Synthesis

Best for: Coordination polymers, MOFs, and insoluble high-nuclearity clusters.

Reagents:

  • Teflon-lined stainless steel autoclave (23 mL capacity).

  • Solvent: DMF/Ethanol/Water (3:1:1 ratio).

Protocol:

  • Charge: Add 0.2 mmol Ligand, 0.2 mmol Metal Nitrate, and 0.4 mmol

    
     into the Teflon liner.
    
  • Solvent: Add 6 mL of the solvent mixture. Stir for 10 mins to homogenize.

  • Seal & Heat: Seal the autoclave. Place in a programmable oven.

  • Temperature Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 48 hours.

    • Cool Down (Critical): Cool to RT at a rate of 5°C/hour. Slow cooling prevents thermal shock and promotes large crystal growth.

  • Workup: Filter the resulting crystals and wash with DMF, then Ethanol.

Part 3: Visualization of Workflow & Mechanism

Experimental Workflow Diagram

CrystallizationWorkflow Start Start: 8-HQA-3 Ligand Solubility Solubility Check (DMF/MeOH) Start->Solubility Activation Deprotonation (Add Et3N/NaOH) Solubility->Activation Dissolve MetalAdd Add Metal Salt (M(OAc)2 or MCl2) Activation->MetalAdd pH 8-9 Method1 Method A: Slow Evaporation MetalAdd->Method1 Homogeneous Soln Method2 Method B: Liquid Diffusion MetalAdd->Method2 Layering Setup Method3 Method C: Solvothermal MetalAdd->Method3 Sealed Autoclave Result1 Discrete Complexes (Polycrystalline) Method1->Result1 Result2 X-Ray Quality Single Crystals Method2->Result2 Result3 MOFs / Polymers (High Stability) Method3->Result3

Caption: Decision tree for selecting the appropriate crystallization method based on the desired structural outcome.

Coordination Logic Diagram

CoordinationChemistry Ligand 8-HQA-3 Ligand Primary Primary Chelation (N1 + O8) Ligand->Primary High Affinity Secondary Secondary Interaction (3-COOH) Ligand->Secondary Steric Distance Metal Metal Center (M) Monomer Monomeric Complex (Solvent blocked) Metal->Monomer If COOH blocked Polymer Coordination Polymer (Bridged) Metal->Polymer If COOH active Primary->Metal Secondary->Metal Intermolecular Bridging

Caption: Mechanistic pathway showing how the 3-COOH group directs the formation of polymers vs. monomers.

Part 4: Data Summary & Characterization

Solvent System Selection Table
Solvent SystemPolarityApplicationNotes
DMF / MeOH (1:1) HighGeneral SynthesisGood solubility for both ligand and metal acetates.
DMSO / Water Very HighBiological AssaysHard to evaporate; use for biological stock solutions.
Ethanol / Water MediumLayering (Method B)Good density gradient formation.
CHCl3 / MeOH Low-MedHydrophobic MetalsRequires ligand to be in neutral form (less efficient).
Characterization Checklist
  • IR Spectroscopy: Look for the shift in the Carbonyl (

    
    ) stretch.
    
    • Free -COOH:

      
      
      
    • Coordinated/Deprotonated

      
      : 
      
      
      
      (asymmetric stretch).
  • PXRD (Powder X-Ray Diffraction): Essential to distinguish between amorphous precipitate and crystalline phase.

  • Elemental Analysis (CHN): Confirm the Metal:Ligand ratio (often 1:2 for divalent metals

    
    ).
    

References

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.

  • Collery, P., et al. (2014).[1] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.

  • NCI / NIH Data. (2021). Discovery of an Inhibitor of the Proteasome Subunit Rpn11. (Discusses synthesis of 8-HQ-3-COOH derivatives).

  • Ambeed Chemical Data. (2024). 8-Hydroxyquinoline-3-carboxylic acid Product Data.

  • Avetissov, I. Ch., et al. (2018). Nonstoichiometry of tris(8-hydroxyquinoline) aluminium. CrystEngComm.

Sources

Application

Application Note: 8-Hydroxyquinoline-3-Carboxylic Acid as a Ligand in Coordination Chemistry

This Application Note is designed for researchers in medicinal inorganic chemistry and drug discovery. It details the specific utility of 8-hydroxyquinoline-3-carboxylic acid (3-HQC) , a bifunctional ligand that combines...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal inorganic chemistry and drug discovery. It details the specific utility of 8-hydroxyquinoline-3-carboxylic acid (3-HQC) , a bifunctional ligand that combines the potent metal-chelating capability of the 8-hydroxyquinoline (8-HQ) scaffold with a distal carboxylic acid "handle" for chemical modification.

Introduction & Strategic Value

In the landscape of metallodrug development, 8-hydroxyquinoline-3-carboxylic acid (3-HQC) represents a strategic "Dual-Function" scaffold. Unlike its isomer 8-hydroxyquinoline-2-carboxylic acid, which often acts as a tridentate pincer ligand, 3-HQC functions primarily as a bidentate (N, O) chelator .

The critical advantage of 3-HQC lies in the position of the carboxyl group:

  • Primary Chelation Site (N, O): The phenol oxygen and pyridine nitrogen form a stable 5-membered chelate ring with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ).
  • Distal Functional Handle (3-COOH): The carboxylic acid at position 3 is sterically removed from the metal center. This allows it to remain uncoordinated, serving as a site for:

    • Bioconjugation: Coupling to peptides or antibodies without disrupting metal binding.

    • Solubility Modulation: Increasing aqueous solubility via deprotonation.

    • Fragment-Based Drug Discovery (FBDD): Targeting metalloenzymes (e.g., Rpn11) where the carboxylate interacts with non-active site residues.

Chemical Properties & Coordination Modes[1][2][3][4][5]

Ligand Speciation

The coordination chemistry of 3-HQC is governed by its protonation states.

  • 
     (COOH):  Deprotonation yields the carboxylate, increasing water solubility.
    
  • 
     (OH):  Deprotonation of the phenol is required for neutral complex formation with divalent metals (
    
    
    
    ).
Coordination Geometry

Unlike the 2-isomer, the 3-carboxyl group cannot easily bridge to the same metal center to form a tridentate species due to ring strain. Therefore, 3-HQC typically forms Bis-chelate complexes


 with octahedral or square-planar geometries, leaving the carboxylates pendant.

Coordination L_3HQC 3-HQC Ligand M_Ion Metal Ion (M²⁺) L_3HQC->M_Ion Bidentate (N,O) Binding Func Functionalization (Amide Coupling) L_3HQC->Func 3-COOH Activation Complex Bis-Chelate Complex [M(3-HQC)₂] M_Ion->Complex 1:2 Stoichiometry Func->Complex Post-Synthetic Mod

Figure 1: Logic flow of 3-HQC coordination. The 3-COOH group remains available for functionalization or solvation.

Experimental Protocols

Protocol A: Synthesis of Bis(8-hydroxyquinoline-3-carboxylato)copper(II)

Objective: Isolate a defined metal complex to validate coordination stoichiometry.

Reagents:

  • 3-HQC (1.0 mmol, 189 mg)

  • Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)

  • Solvent: Methanol (MeOH) and Dimethylformamide (DMF) (9:1 ratio)

  • Base: Triethylamine (TEA)

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 189 mg of 3-HQC in 10 mL of MeOH/DMF (9:1). The DMF is crucial as the zwitterionic ligand has poor solubility in pure alcohols.

  • Deprotonation: Add 2.0 equivalents (280 µL) of TEA. The solution should turn from pale yellow to bright yellow, indicating phenolate formation.

  • Metal Addition: Dropwise add a solution of Copper(II) Acetate (100 mg in 5 mL MeOH) to the ligand solution while stirring at 60°C.

  • Reaction: A green precipitate will form immediately. Continue stirring at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation: Centrifuge the suspension (4000 rpm, 10 min). Decant the supernatant.

  • Washing: Wash the pellet 3x with cold MeOH to remove excess TEA and unreacted ligand.

  • Drying: Dry under vacuum at 50°C for 12 hours.

Validation Criteria:

  • IR Spectroscopy: Shift of the C=N stretch (approx. 1580 cm⁻¹) and disappearance of the broad phenolic O-H band.

  • Elemental Analysis: Calculated for

    
    .
    
Protocol B: Derivatization for Fragment-Based Drug Discovery (FBDD)

Objective: Use the 3-COOH handle to create an amide-linked metalloenzyme inhibitor (e.g., targeting Rpn11).

Mechanism: The 8-HQ core binds the active site


, while the amide tail interacts with the protein surface.

Reagents:

  • 3-HQC (1.0 eq)

  • Amine partner (e.g., benzylamine, 1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: Dissolve 3-HQC in DMF. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT). Note: The phenolic OH does not require protection if stoichiometric HATU is used carefully, but O-acylation is a potential side reaction. If observed, use TBTU or protect the phenol as a benzyl ether.

  • Coupling: Add the amine partner. Stir for 12-18 hours at RT.[1]

  • Quenching: Dilute with water/brine.

  • Extraction: Extract with Ethyl Acetate. Wash with 5% LiCl (to remove DMF) and saturated

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Biological Application: Metalloenzyme Inhibition Assay

Context: 3-HQC derivatives are potent inhibitors of the JAMM metalloprotease family (e.g., Rpn11 in the 26S proteasome).

Assay Protocol (Fluorescence Polarization)
  • Enzyme Prep: Recombinant Rpn11-Rpn8 dimer (10 nM final concentration) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Brij-35).

  • Substrate: Ubiquitin-TAMRA (fluorogenic substrate).

  • Inhibitor: Prepare serial dilutions of the 3-HQC derivative in DMSO.

  • Incubation:

    • Mix Enzyme + Inhibitor. Incubate 30 min at RT to allow equilibrium binding to the active site

      
      .
      
    • Add Substrate.[1][2]

  • Readout: Measure Fluorescence Polarization (Ex 525 nm / Em 580 nm) over 60 minutes.

  • Analysis: Plot % Inhibition vs. log[Concentration] to determine

    
    .
    

Data Interpretation Table:

Compound

(Rpn11)
MechanismNotes
8-HQ (Parent) ~2-10 µMMetal ChelationNon-specific; toxic to healthy cells.
3-HQC (Free Acid) >50 µMWeak ChelationPoor cell permeability due to polarity.
3-HQC-Amide ~300 nMTargeted ChelationAmide tail confers specificity and permeability.

Mechanism of Action Diagram

The following diagram illustrates how 3-HQC derivatives inhibit metalloproteases. The 8-HQ core strips or coordinates the catalytic Zinc, while the 3-position substituent fits into the S1' pocket.

MOA Enzyme Metalloenzyme (Rpn11) Active Site Zinc Catalytic Zn²⁺ Zinc->Enzyme Essential Cofactor Ligand 3-HQC Derivative Ligand->Enzyme 3-Pos Amide Tail (Hydrophobic Pocket Interaction) Ligand->Zinc Bidentate Chelation (Deactivates Catalysis) Inhibition Substrate Blockade (Apoptosis in Cancer Cells) Ligand->Inhibition Result

Figure 2: Mechanism of Action for 3-HQC derivatives in metalloenzyme inhibition.

References

  • Li, J., et al. (2013). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry.

  • Nencioni, A., et al. (2025). "Ruthenium(II) Complex with 8-Hydroxyquinoline Exhibits Antitumor Activity in Breast Cancer Cell Lines."[3] Cancers. (Provides context on the anticancer mechanism of 8-HQ metal complexes).

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinoline: a privileged structure with a broad spectrum of biological activities." Drug Discovery Today. (Review of the general coordination and biological properties of the scaffold).

  • Bojidarka, I., et al. (2019). "Aromatic properties of 8-hydroxyquinoline and its metal complexes." ResearchGate.[4] (Theoretical analysis of the electronic structure of 8-HQ complexes).

  • Wankhede, D.S., et al. (2013). "Synthesis and Characterization of Biologically Active Mixed Ligand complexes." Asian Journal of Research in Chemistry. (Protocols for mixed ligand complex synthesis).

Sources

Method

Procedure for demethylation of 8-methoxyquinoline-3-carboxylic acid

Application Note: High-Efficiency Demethylation of 8-Methoxyquinoline-3-Carboxylic Acid Part 1: Executive Summary & Mechanistic Insight The conversion of 8-methoxyquinoline-3-carboxylic acid to 8-hydroxyquinoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Demethylation of 8-Methoxyquinoline-3-Carboxylic Acid

Part 1: Executive Summary & Mechanistic Insight

The conversion of 8-methoxyquinoline-3-carboxylic acid to 8-hydroxyquinoline-3-carboxylic acid is a critical transformation in the synthesis of metallophores, neuroprotective agents, and chelation-based inhibitors. While the methoxy ether is a robust protecting group, its removal in the presence of a Lewis-basic quinoline nitrogen and an acidic carboxyl group requires specific modulation of reaction conditions.[1]

The Chelation Challenge: Unlike simple anisole derivatives, the 8-methoxyquinoline scaffold possesses a "privileged" geometry for bidentate chelation.[1] During demethylation using Lewis acids (e.g.,


), the reagent strongly coordinates to the quinoline nitrogen and the carboxylate, necessitating a significant stoichiometric excess (typically >3 equivalents).[1] Furthermore, the product exists as a zwitterion in neutral media, making isolation pH-dependent.[1]

Reaction Pathway Visualization: The following diagram illustrates the mechanistic divergence between the Lewis Acid (


) and Brønsted Acid (

) pathways, highlighting the critical intermediate complexes.

Demethylation_Mechanism Substrate 8-Methoxyquinoline- 3-carboxylic acid Complex_BBr3 Intermediate: N-BBr3 / COO-BBr2 Complex Substrate->Complex_BBr3 Method A: BBr3 (DCM, -78°C to RT) Protonated Protonated Species (Quinolinium Salt) Substrate->Protonated Method B: 48% HBr (Reflux) Borate Borate Ester Intermediate Complex_BBr3->Borate Ether Cleavage (-MeBr) Product 8-Hydroxyquinoline- 3-carboxylic acid (Zwitterion) Borate->Product Hydrolysis (H2O) pH Adjustment Protonated->Product Nucleophilic Attack (Br-) -MeBr

Figure 1: Mechanistic pathways for the demethylation of 8-methoxyquinoline-3-carboxylic acid.

Part 2: Experimental Protocols

Two validated methods are presented. Method A is recommended for small-scale, high-purity applications (100 mg – 5 g).[1] Method B is the robust choice for scale-up (>5 g) where cost and operational simplicity are prioritized.[1]

Method A: Boron Tribromide ( ) Mediated Cleavage

Best for: High yield, mild thermal conditions, sensitive substrates.[1]

Reagents:

  • Substrate: 8-methoxyquinoline-3-carboxylic acid (1.0 eq)

  • Reagent: Boron tribromide (

    
    ), 1.0 M in 
    
    
    
    (4.0 - 5.0 eq)[1]
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Solvation: Suspend the substrate (e.g., 1.0 g, 4.92 mmol) in anhydrous DCM (15 mL). Note: The starting material may not fully dissolve initially; this is acceptable.[1]

  • Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add the

    
     solution (20-25 mL, ~5 eq) dropwise via syringe over 20 minutes.
    
    • Observation: The solution will likely turn yellow/orange and become homogeneous as the Lewis acid complexes with the nitrogen and carboxyl group.[1]

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.[1]

    • Monitoring: Monitor by LC-MS. TLC is often difficult due to the polar nature of the acid.[1]

  • Quenching (Critical): Cool the mixture back to 0°C . Carefully quench by dropwise addition of Methanol (MeOH) or ice-water.[1] Caution: Exothermic reaction with evolution of HBr gas.[1]

  • Hydrolysis: Concentrate the mixture under reduced pressure to remove DCM and excess MeOH. The residue is a borate complex.[1] Add water (20 mL) and heat to reflux for 30 minutes to break the B-O bonds.

Method B: Hydrobromic Acid ( ) Hydrolysis

Best for: Scale-up, cost-efficiency, avoiding moisture-sensitive reagents.[1]

Reagents:

  • Substrate: 8-methoxyquinoline-3-carboxylic acid (1.0 eq)

  • Reagent: 48% Aqueous Hydrobromic Acid (

    
    ) (Excess, ~10-20 vol)[1]
    
  • Solvent: None (Reagent acts as solvent) or Acetic Acid (

    
    ) cosolvent.[1]
    

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a strong magnetic stir bar.

  • Mixing: Add the substrate (e.g., 5.0 g) to 48%

    
     (50 mL).
    
    • Optional: If solubility is poor, add Acetic Acid (20 mL) to facilitate homogeneity.[1]

  • Reflux: Heat the mixture to reflux (~110–120°C) for 12–24 hours.

    • Mechanism:[1][2][3][4] The harsh conditions protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by bromide ions (

      
       mechanism).[1]
      
  • Completion: Monitor by HPLC. The starting material peak should disappear.[1]

Part 3: Purification & Isolation (The "Isoelectric" Workup)

The product, 8-hydroxyquinoline-3-carboxylic acid, is amphoteric.[1] It is soluble in strong acid (as the cation) and strong base (as the dianion).[1] Isolation depends on adjusting the pH to the Isoelectric Point (pI) , typically between pH 5.5 and 6.5.[1]

Procedure:

  • Basification:

    • From Method A: The aqueous residue is acidic.[1][4]

    • From Method B: Dilute the reaction mixture with ice water (100 mL).

  • pH Adjustment: Slowly add 2M NaOH or saturated Sodium Acetate (

    
    ) solution while monitoring with a pH meter.
    
  • Precipitation: As the pH approaches 6.0 , a thick precipitate will form.[1]

    • Tip: Do not overshoot to pH > 8, or the phenol will deprotonate and redissolve the product.[1]

  • Filtration: Stir the suspension at pH 6.0 for 30 minutes to ripen the crystals. Filter the solid using a Büchner funnel.[1]

  • Washing: Wash the cake with water (to remove inorganic salts) and cold acetone (to remove trace organic impurities).[1]

  • Drying: Dry under high vacuum at 50°C.

Data Summary Table:

FeatureMethod A (

)
Method B (

)
Yield High (85-95%)Moderate-High (70-85%)
Purity (Crude) ExcellentGood (may contain brominated byproducts)
Reaction Time 12-16 h (RT)12-24 h (Reflux)
Cost HighLow
Safety Profile Reacts violently with water; HBr gas.[1]Corrosive; Acid fumes.[1]
Suitability Lab scale; Sensitive functional groups.[1]Scale-up; Stable substrates.

Part 4: Analytical Validation

Successful demethylation is confirmed by the following spectral changes:

  • 1H NMR (DMSO-d6):

    • Disappearance: The sharp singlet corresponding to the methoxy group (

      
      ) at 
      
      
      
      ppm will vanish.[1]
    • Appearance: A broad singlet (often exchangeable with

      
      ) appears, corresponding to the phenolic 
      
      
      
      or the carboxylic acid (often very broad, >11 ppm).[1]
    • Aromatic Region: Slight upfield shift of protons adjacent to the C8 position due to the change in electron donation from -OMe to -OH.

  • Mass Spectrometry (ESI):

    • Shift in

      
       by -14 Da (Loss of 
      
      
      
      ).
    • Target Mass: MW of 8-methoxyquinoline-3-carboxylic acid is ~203.2. Target Product MW is ~189.2.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Source: "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications."[2][5][6][7][8] Research & Reviews: Journal of Chemistry.

    • Relevance: Establishes the general stability and zwitterionic nature of the 8-hydroxyquinoline scaffold.
    • URL:[Link][1]

  • Demethylation of Quinoline Ethers (HBr Method)

    • Source: "Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine."[1] University of Hertfordshire Research Archive.

    • Relevance: Validates the use of HBr for demethylating methoxyquinolines and discusses selective cleavage.
    • URL:[Link]

  • Lewis Acid Demethylation (General Protocol)

    • Source: "Process for regioselective demethylation of p-methoxy group..." US Patent 7053218B2.[1]

    • Relevance: Describes the use of Aluminum Chloride ( ) and other Lewis acids for demethylation in the presence of carbonyl groups, supporting the mechanistic logic of Method A.
    • URL
  • Target Compound Properties

    • Source: "4-hydroxy-8-methoxyquinoline-3-carboxylic acid."[9] PubChem.

    • Relevance: Provides structural data and physicochemical properties for the substrate class, aiding in workup design.[1]

    • URL:[Link][1]

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols Involving 8-Hydroxyquinoline-3-Carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Multicomponent reactions (MCRs) and one-pot functionalization of the privileged 8-hydroxyquinoline-3-carboxylic acid scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Multicomponent reactions (MCRs) and one-pot functionalization of the privileged 8-hydroxyquinoline-3-carboxylic acid scaffold.

Rationale and Mechanistic Insights

The 8-hydroxyquinoline-3-carboxylic acid molecule is a highly versatile, bifunctional scaffold in modern drug discovery. The 8-hydroxyquinoline (8-HQ) core is a well-established bidentate N,O-chelator with a high affinity for metalloenzymes. It has been successfully deployed to target the catalytic Zn²⁺ ion of the Rpn11 proteasome subunit in oncology[1], and the Mg²⁺-dependent SARS-CoV-2 NSP14/NSP10 RNA repair complex in antiviral research[2]. Furthermore, derivatives of this scaffold have demonstrated potent P-glycoprotein modulation, offering a pathway to overcome multi-drug resistance (MDR) in cancer therapies[3].

To rapidly generate structural diversity around this pharmacophore, one-pot multicomponent reactions (MCRs) are prioritized. MCRs offer unparalleled atom economy, operational simplicity, and the ability to explore vast chemical space without the bottleneck of intermediate purification[4].

The 8-hydroxyquinoline-3-carboxylic acid scaffold offers two distinct orthogonal sites for one-pot functionalization:

  • The C3-Carboxylic Acid (Ugi-4CR & Amidation): Acts as the acidic component in the Ugi four-component reaction (Ugi-4CR)[5], driving the formation of peptidomimetic chelators.

  • The C7-Phenolic Ring (Betti Reaction): The electron-rich phenol ring strongly directs electrophilic aromatic substitution at the C7 position, enabling modified Mannich-type (Betti) multicomponent reactions[6].

Workflow Visualization

Workflow HQCA 8-Hydroxyquinoline-3-carboxylic acid (Bifunctional Scaffold) Ugi Ugi-4CR Pathway (Carboxylic Acid Reactivity) HQCA->Ugi COOH Group Betti Betti Reaction Pathway (C7-Phenolic Reactivity) HQCA->Betti Phenol Core Ugi_Prod Peptidomimetic Chelators (Amide/Peptide Linkages) Ugi->Ugi_Prod One-Pot Betti_Prod C7-Substituted Quinolinols (Aminobenzyl Derivatives) Betti->Betti_Prod One-Pot Ugi_Reagents Amine + Aldehyde + Isocyanide Solvent: MeOH / TFE Ugi_Reagents->Ugi Betti_Reagents Amine + Aryl Aldehyde Catalyst: Zn-MCM-41 Betti_Reagents->Betti Bio Drug Discovery Applications (Rpn11, NSP14/10, P-gp) Ugi_Prod->Bio Zn2+/Mg2+ Chelation Betti_Prod->Bio Target Binding

Fig 1: One-pot multicomponent workflows for 8-hydroxyquinoline-3-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Ugi Four-Component Reaction (Ugi-4CR)

This protocol utilizes the C3-carboxylic acid to generate bis-amide peptidomimetics. The reaction relies on an irreversible Mumm rearrangement as a thermodynamic sink.

Reagents: 8-hydroxyquinoline-3-carboxylic acid (1.0 eq), primary amine (1.0 eq), aldehyde (1.0 eq), isocyanide (1.0 eq). Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).

Step-by-Step Methodology:

  • Imine Pre-formation: In a 20 mL scintillation vial, dissolve the aldehyde and primary amine in TFE (0.5 M concentration). Stir at 25 °C for 30 minutes. Causality: TFE is a strong hydrogen-bond donor that activates the carbonyl group, accelerating imine formation without the need for a Brønsted acid catalyst.

  • Component Addition: Add 8-hydroxyquinoline-3-carboxylic acid to the stirring imine solution. Stir for 5 minutes to ensure homogenous dispersion.

  • Isocyanide Addition: Add the isocyanide dropwise. Seal the vial and stir at room temperature for 12–24 hours.

  • In-Process Validation: Monitor the reaction via TLC (UV 254 nm). The starting carboxylic acid will remain near the baseline (low

    
    ), while the bis-amide product will migrate significantly higher. Additionally, the disappearance of the characteristic foul odor of the isocyanide serves as a reliable sensory indicator of reaction completion.
    
  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the pure Ugi-4CR product.

Protocol B: Betti-Type Multicomponent Functionalization

This protocol targets the nucleophilic C7 position of the 8-hydroxyquinoline core to synthesize aminobenzyl quinolinols, which possess cytoprotective properties[6].

Reagents: 8-hydroxyquinoline-3-carboxylic acid (1.0 eq), aryl aldehyde (1.2 eq), secondary amine/aniline (1.0 eq). Catalyst: Zn-MCM-41 (3 mol%) or FeCl₃·6H₂O. Solvent: Glacial acetic acid (CH₃COOH) or neat conditions.

Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask, add the aryl aldehyde, secondary amine, and 8-hydroxyquinoline-3-carboxylic acid.

  • Catalyst Introduction: Add 3 mol% of Zn-MCM-41 nanocatalyst and 5 mL of CH₃COOH. Causality: The mesoporous Zn-MCM-41 catalyst acts as a Lewis acid to stabilize the electrophilic iminium intermediate, directing the nucleophilic attack strictly to the C7 position of the quinoline ring[6].

  • Heating: Reflux the mixture at 120 °C for 15–30 minutes.

  • In-Process Validation: The reaction mixture typically undergoes a distinct chromic shift (e.g., yellow to deep red) as the iminium intermediate forms. Quench a 10 µL aliquot in methanol and analyze via LC-MS; the presence of the exact mass

    
     of the ternary adduct confirms product formation.
    
  • Workup: Cool to room temperature. Filter the mixture to recover the heterogeneous Zn-MCM-41 catalyst (which can be washed with ethanol and reused). Pour the filtrate into crushed ice to precipitate the product. Filter and recrystallize from ethanol.

Protocol C: One-Pot Amidation via HATU Coupling

When multicomponent diversity is not required, direct one-pot amidation of the carboxylic acid is utilized to synthesize targeted inhibitors (e.g., for Rpn11 or NSP14)[1].

Step-by-Step Methodology:

  • Dissolve 8-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and Triethylamine (Et₃N) (1.2 eq). Stir for 15 minutes at room temperature. Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. Less nucleophilic aromatic amines require HATU and mild heating, whereas aliphatic amines can be coupled using CDI at room temperature[1].

  • Add the target amine (1.2 eq) and stir for 15–18 hours.

  • In-Process Validation: Quench an aliquot with methanol. If the activation was successful but the amine coupling failed, LC-MS will show the methyl ester. If successful, the target amide mass will dominate.

  • Workup: Concentrate in vacuo, dilute with ethyl acetate, and wash with saturated NaHCO₃ to remove HOAt byproducts.

Quantitative Data Summary

The following table summarizes the comparative metrics of the one-pot synthesis protocols described above, providing a quick-reference guide for process chemistry optimization.

Protocol TypeReactive SiteCo-ReactantsCatalyst / SolventTime / TempAvg. YieldTarget Application
Ugi-4CR C3-Carboxylic AcidAmine, Aldehyde, IsocyanideNone / TFE12-24 h / 25 °C75-90%Proteasome (Rpn11) Inhibitors
Betti Reaction C7-Phenolic RingSec-Amine, Aryl AldehydeZn-MCM-41 / CH₃COOH15-30 min / 120 °C85-95%Cytoprotective Agents
One-Pot Amidation C3-Carboxylic AcidPrimary/Secondary AmineHATU, Et₃N / DMF15-18 h / 25 °C60-80%Viral Exonuclease (NSP14)

References

1.[1] Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC - NIH (nih.gov) URL: 2.[2] The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target - PMC (nih.gov) URL: 3.[4] Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry (acs.org) URL: 4.[6] Zn Complex on Tryptophan-Functionalized MCM-41 as an Efficient and Promising Reusable Nanocatalyst in One-Pot Three-Component Synthesis of Amino Benzyl Quinolinols and Naphthols via a Betti Reaction - PMC (nih.gov) URL: 5.[5] 911109-16-5|8-Hydroxyquinoline-3-carboxylic acid - Ambeed.com (ambeed.com) URL: 6.[3] US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same - Google Patents (google.com) URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 8-Hydroxyquinoline-3-Carboxylic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound in aqueous buffers. As Senior Application Scientists, we have designed this guide to not only offer protocols but also to explain the underlying chemical principles, ensuring your experimental success.

Frequently Asked Questions (FAQs)
Q1: Why is 8-hydroxyquinoline-3-carboxylic acid so difficult to dissolve in standard aqueous buffers like PBS at neutral pH?

A: The poor aqueous solubility of 8-hydroxyquinoline-3-carboxylic acid at neutral pH is a direct consequence of its molecular structure and amphoteric nature. The molecule possesses three key functional groups that can ionize: a carboxylic acid, a phenolic hydroxyl group, and a basic quinoline nitrogen atom.

  • At neutral pH (around 7.0): The carboxylic acid group (with an estimated pKa ~3-4) is deprotonated (negatively charged), while the quinoline nitrogen (estimated pKa ~4-5) is largely neutral and the phenolic hydroxyl group (estimated pKa ~9-10) is protonated (neutral). This results in a molecule with a net negative charge, but its rigid, polycyclic aromatic structure still dominates, leading to low intrinsic aqueous solubility. The molecule's ability to form strong intermolecular hydrogen bonds in its solid state also makes it resistant to dissolution.

The key to understanding its solubility lies in its ionization state at different pH values, which we will explore in the following sections.

Physicochemical Properties Overview
PropertyEstimated ValueRationale & Impact on Solubility
pKa₁ (Carboxylic Acid) ~ 3.0 - 4.5Below this pH, the group is neutral (-COOH). Above this pH, it is ionized (-COO⁻), which can increase solubility.
pKa₂ (Quinoline Nitrogen) ~ 4.0 - 5.0Below this pH, the nitrogen is protonated (positively charged), increasing solubility. Above this pH, it is neutral.
pKa₃ (Phenolic Hydroxyl) ~ 9.0 - 10.0Below this pH, the group is neutral (-OH). Above this pH, it is deprotonated (-O⁻), significantly increasing solubility.
LogP (Octanol-Water) > 2.0Indicates a preference for nonpolar environments, contributing to low water solubility.[1]
Q2: How does adjusting the pH of my buffer affect the solubility of 8-hydroxyquinoline-3-carboxylic acid?

A: Adjusting the pH is the most effective strategy for dissolving this compound. By moving the pH far away from the isoelectric point (the pH at which the molecule has no net charge), you can ensure that the molecule exists in a highly charged, and therefore more water-soluble, state.

  • In Acidic Conditions (pH < 2): The carboxylic acid and phenolic hydroxyl groups are neutral, but the quinoline nitrogen is protonated, imparting a net positive charge. This can modestly increase solubility.

  • In Highly Basic Conditions (pH > 10.5): Both the carboxylic acid and the phenolic hydroxyl group are deprotonated, creating a dianionic species with a net charge of -2. This is the most effective way to achieve high aqueous solubility.

The relationship between pH and the ionization state of the molecule is visualized below.

Caption: Ionization states of 8-hydroxyquinoline-3-carboxylic acid at different pH values.

Q3: What is the recommended step-by-step protocol for dissolving 8-hydroxyquinoline-3-carboxylic acid using pH adjustment?

A: The most reliable method is to prepare a concentrated stock solution at a high pH and then carefully dilute it into your final buffer.

Protocol: Preparation of a 10 mM Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of 8-hydroxyquinoline-3-carboxylic acid powder. For 10 mL of a 10 mM stock, you will need 18.91 mg (Molar Mass = 189.16 g/mol ).

  • Initial Suspension: Add the powder to a volumetric flask or a suitable tube. Add approximately 70-80% of the final desired volume of high-purity water (e.g., 7-8 mL for a 10 mL final volume). The compound will not dissolve at this stage.

  • Basification: While stirring or vortexing, add a 1 M NaOH solution dropwise. Monitor the suspension closely. As the pH increases, the powder will begin to dissolve.

  • Complete Dissolution: Continue adding 1 M NaOH until the solution becomes completely clear. This typically occurs at a pH above 10.5. Use a pH meter for accurate measurement if necessary for your application.

  • Final Volume Adjustment: Once the solid is fully dissolved, add high-purity water to reach the final desired volume (e.g., 10 mL).

  • Sterilization (Optional): If a sterile solution is required, filter the final stock solution through a 0.22 µm syringe filter that is compatible with high pH solutions (e.g., PES or PVDF).

  • Storage: Store the stock solution at 4°C or -20°C. Check for stability over time, as prolonged storage at high pH may degrade some compounds.

Troubleshooting Guide
Q4: I tried dissolving the compound in DMSO first, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?

A: This is a common issue known as "crashing out." While 8-hydroxyquinoline-3-carboxylic acid may be soluble in 100% DMSO, this organic co-solvent is miscible with water. When you add the DMSO stock to an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

Solutions:

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.

  • Modify the Dilution Process: While rapidly stirring the destination buffer, add the DMSO stock drop-by-drop. This helps to disperse the compound quickly, preventing localized supersaturation.

  • Increase Co-solvent in Final Buffer: Ensure your final working solution contains a sufficient percentage of the co-solvent (e.g., 1-5% DMSO) to maintain solubility. However, always verify the tolerance of your experimental system (e.g., cells, enzymes) to the final co-solvent concentration.

  • Prioritize pH Adjustment: For this specific molecule, the pH adjustment method described in Q3 is superior to using co-solvents and should be the primary approach.

Q5: My solution turned yellow/green after dissolving the compound. What does this signify?

A: 8-hydroxyquinoline and its derivatives are powerful metal chelating agents.[3][4][5] The phenolic hydroxyl group and the quinoline nitrogen form a "pincer" that binds tightly to many divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).[5][6] This chelation often results in the formation of colored complexes.

Probable Cause: Your buffer or water contains trace amounts of metal ions.

Corrective Actions:

  • Use High-Purity Water: Always use metal-free or ultra-high purity water (e.g., Type I) for preparing buffers and stock solutions.

  • Avoid Problematic Buffers: Standard Phosphate-Buffered Saline (PBS) can be problematic if it contains calcium (Ca²⁺) and magnesium (Mg²⁺), which can form insoluble complexes.[4]

  • Use a Chelating Agent: If trace metal contamination is unavoidable and interferes with your assay, consider adding a small amount of a strong chelating agent like EDTA to your buffers, provided it does not interfere with your downstream application.

The following workflow can help guide your troubleshooting process:

start Start: Compound is Insoluble check_buffer Check Buffer Composition: Does it contain Ca²⁺/Mg²⁺? start->check_buffer use_metal_free Action: Switch to a metal-free buffer (e.g., HEPES, Tris). check_buffer->use_metal_free Yes ph_adjust Is pH adjustment permissible for your experiment? check_buffer->ph_adjust No use_metal_free->ph_adjust protocol_ph Follow Protocol: Dissolve in basic solution (pH > 10.5) and dilute carefully. ph_adjust->protocol_ph Yes cosolvent Is a co-solvent (e.g., DMSO) permissible? ph_adjust->cosolvent No contact_support Problem Persists: Contact Technical Support. protocol_ph->contact_support Precipitation on dilution protocol_cosolvent Action: Use minimal co-solvent. Add stock to buffer slowly with vigorous stirring. cosolvent->protocol_cosolvent Yes cosolvent->contact_support No protocol_cosolvent->contact_support Precipitation on dilution

Caption: Troubleshooting workflow for solubilizing 8-hydroxyquinoline-3-carboxylic acid.

References
  • Study.com. Hydroxyquinoline Uses, Structure & Synthesis. [Link]

  • Google Patents. CN105622502A - Synthesis method of 8-hydroxyquinoline.
  • US EPA. 8-Hydroxyquinoline-4-carboxylic acid Properties. [Link]

  • LookChem. 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]

  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

  • ACS Omega. Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. [Link]

  • University of Hertfordshire. 8-hydroxyquinoline. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • MDPI. 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. [Link]

  • PubMed. Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. [Link]

  • PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ACS Publications. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • PubChem. 8-Hydroxyquinoline. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 8-Hydroxyquinoline Derivatives During Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield drops and intractable black tars when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield drops and intractable black tars when working with 8-hydroxyquinoline (8-HQ) scaffolds.

The root of this instability lies in the molecule's electronic structure: the combination of an electron-rich phenolic ring and a basic quinoline nitrogen creates a highly redox-active system. Upon deprotonation, the resulting phenoxide is highly susceptible to one-electron oxidation by trace oxygen or transition metals, leading to rapid degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to protect your 8-HQ derivatives during complex syntheses.

Visualization: Mechanistic Pathways & Protection Strategies

HQ_Oxidation_Prevention A 8-Hydroxyquinoline (Redox-Active Scaffold) B Deprotonation (Base) Phenoxide Anion A->B Unprotected Pathway F Protecting Group (PG) (Boc, TBS, Bn) A->F Chemical Protection G Strict Inert Atmosphere (Freeze-Pump-Thaw) A->G Physical Protection C Trace O2 / Metal Ions One-Electron Oxidation B->C Air Exposure D Radical Intermediates (C-C / C-O-C Coupling) C->D Oxidation E Quinones & Oligomers (Dark Tar/Low Yield) D->E Polymerization H Safe Functionalization (Cross-Coupling/Alkylation) F->H Steric/Electronic Shielding G->H O2 Exclusion I Pure 8-HQ Derivative (High Yield) H->I Acidic Workup & Deprotection

Mechanistic pathways of 8-HQ oxidative degradation versus chemical and physical protection strategies.

Troubleshooting Guides & FAQs

Q1: Why do my 8-HQ reaction mixtures turn dark brown or black during base-catalyzed alkylation, and how do I prevent it? The Causality: Under basic conditions, the 8-hydroxyl group is deprotonated to form a phenoxide anion. This significantly increases the electron density on the aromatic ring, drastically lowering its oxidation potential. Trace oxygen in the solvent or headspace acts as a one-electron oxidant, generating reactive radical intermediates. These radicals rapidly undergo C-C and C-O-C self-coupling at the ortho and para positions, forming complex, dark-colored oligomers and polymers 1. The Solution: Physical exclusion of oxygen is non-negotiable. Use strict Schlenk line techniques. Solvents must be rigorously degassed using at least three cycles of the Freeze-Pump-Thaw method prior to the addition of the base.

Q2: I am trying to perform a transition-metal-catalyzed cross-coupling (e.g., Suzuki) on an 8-HQ derivative, but I get complex mixtures of oxidized products. Should I use a protecting group? The Causality: Unprotected 8-HQ is a potent bidentate chelator. It can coordinate with your palladium or copper catalyst, not only poisoning the catalytic cycle but also facilitating metal-catalyzed auto-oxidation pathways that yield over-oxidized byproducts like quinoline-5,8-diones 2. The Solution: Chemical protection is highly recommended to mask the redox-active phenol. For Suzuki couplings, Benzyl (Bn) protection is the gold standard, as it withstands the basic coupling conditions and can be cleanly removed via catalytic hydrogen transfer . Alternatively, tert-butyloxycarbonyl (Boc) or tert-butyldimethylsilyl (TBS) groups are highly effective for amidation and other functionalizations, allowing for mild downstream deprotection [[3]]().

Q3: How do I prevent oxidative degradation during workup and prolonged storage? The Causality: 8-HQ derivatives are highly sensitive to photo-oxidation and trace transition metals present in laboratory glassware or low-grade solvents, which catalyze auto-oxidation. The Solution: Always perform aqueous workups at a slightly acidic to neutral pH (e.g., using saturated NH₄Cl). This ensures the quinoline nitrogen remains protonated, which withdraws electron density from the ring and stabilizes it against oxidation. Store purified compounds in amber glass vials under an argon atmosphere at -20°C.

Quantitative Data: Efficacy of Protecting Groups for 8-HQ Synthesis
Protecting GroupReagents RequiredDeprotection ConditionsOxidation ResistanceSteric HindranceTypical Yield Impact
None (Unprotected) N/AN/APoor (Highly susceptible)LowHigh loss to oligomers
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/C or Cyclohexa-1,4-dieneExcellentModerate+30-40% in Suzuki couplings
Boc Boc₂O, DMAP, DCMHCl or TFA in DCMVery GoodHigh+40% in amidation reactions
TBS TBSCl, Imidazole, DMFTBAF in THFExcellentVery High+45% in metal-catalyzed steps
Experimental Protocol: Self-Validating TBS Protection of 8-Hydroxyquinoline

To guarantee scientific integrity, this protocol is designed as a self-validating system . You can verify the success or failure of the protective measures at each step without requiring immediate complex external analysis (e.g., NMR or LC-MS).

Step 1: Setup & Degassing

  • Add 8-hydroxyquinoline (1.0 equiv) and imidazole (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 10 minutes.

  • Add anhydrous DMF via syringe.

  • Self-Validation Checkpoint: Perform three Freeze-Pump-Thaw cycles. During the final thaw cycle under static vacuum, the solvent should show absolutely no bubbling, confirming the complete removal of dissolved oxygen.

Step 2: Reagent Addition

  • Cool the reaction mixture to 0°C using an ice bath.

  • Dissolve TBSCl (1.2 equiv) in a minimum amount of degassed DMF and add it dropwise to the reaction mixture over 10 minutes.

  • Self-Validation Checkpoint: Upon addition of TBSCl, a white precipitate (imidazole hydrochloride) will immediately form. The solution itself should remain pale yellow or colorless. If the solution turns dark green or brown, oxygen ingress has occurred , and the phenoxide is actively oxidizing. Abort and check your manifold seals.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate alongside the starting material. The protected 8-HQ will have a significantly higher

    
     value. Crucially, spray the developed TLC plate with a 1% aqueous FeCl₃ solution. The starting material will stain intensely dark green/black (indicating an active phenol), while the product spot will NOT stain , chemically validating that the hydroxyl group is successfully masked.
    

Step 4: Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude oil should be light yellow, ready for downstream functionalization without fear of oxidative polymerization.

References

1.[1] Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation, ResearchGate. 1 2.[3] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines, MDPI. 3 3. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications, Open Access Journals. 4.[2] Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts, ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 8-Hydroxyquinoline-3-Carboxylic Acid Amide Coupling

Welcome to our dedicated technical resource for overcoming challenges in the synthesis of 8-hydroxyquinoline-3-carboxamides. This guide is structured to provide direct, actionable solutions to common problems encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for overcoming challenges in the synthesis of 8-hydroxyquinoline-3-carboxamides. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, ensuring that researchers, chemists, and drug development professionals can optimize their synthetic routes and achieve higher yields. The unique electronic properties of the 8-hydroxyquinoline scaffold, while beneficial for its final application, can present specific challenges during amide bond formation. This guide explains the causality behind these issues and provides field-proven methods for success.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am observing a very low, or even no, yield of my desired amide product. What are the most likely causes?

Low yields in the amide coupling of 8-hydroxyquinoline-3-carboxylic acid are a frequent challenge. The root cause often lies in one or more of the following areas:

  • Inadequate Activation of the Carboxylic Acid: The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the carboxylic acid to be "activated".[1][2] If the coupling reagent is inefficient or the conditions are not optimal, the formation of the reactive intermediate will be poor, leading to low conversion.[3]

  • Formation of Unwanted Side Products: The most common side reaction when using carbodiimide coupling agents (like EDC or DCC) is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea.[3] This is particularly problematic if the amine is not reactive enough to intercept the intermediate quickly.[3]

  • Low Nucleophilicity of the Amine: Amide coupling with electron-deficient amines, such as some anilines, can be sluggish and result in unsatisfactory yields.[3][4] Steric hindrance on either the amine or the carboxylic acid can also physically prevent the coupling partners from reacting efficiently.[5]

  • Poor Solubility of Starting Materials: If the 8-hydroxyquinoline-3-carboxylic acid or the amine starting material has poor solubility in the chosen reaction solvent, the reaction rate will be significantly hindered.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, reaction time, and the presence of moisture can all lead to poor yields.[3] Carbodiimide reagents, for instance, are sensitive to moisture.[3]

Question 2: My primary suspect is poor carboxylic acid activation. How can I improve this step?

Optimizing the activation of the carboxylic acid is the most critical step for a successful coupling reaction. The choice of coupling reagent and additives is paramount.

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[1]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (8-Hydroxyquinoline-3-carboxylic acid) Intermediate O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate EDC EDC (Carbodiimide) Amide Amide Product Intermediate->Amide + Amine Urea Urea Byproduct (Water-Soluble) NAcylurea N-Acylurea (Stable Side Product) Intermediate->NAcylurea Amine R'-NH2 (Amine)

Caption: Carbodiimide (EDC) activation and subsequent aminolysis.

Troubleshooting Steps & Solutions:

  • Select the Right Coupling Reagent: While many reagents exist, they are not all equally effective. For challenging couplings, stronger reagents may be necessary.[6]

    • EDC (or DCC) with HOBt: This is a very common and cost-effective combination. 1-Hydroxybenzotriazole (HOBt) is a crucial additive that reacts with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to rearranging into the N-acylurea byproduct and also helps to prevent racemization in chiral substrates.[4]

    • HATU or HBTU: These are uronium-based coupling reagents that are generally more powerful and faster than carbodiimide systems, making them an excellent choice for difficult couplings, such as those with electron-poor amines or sterically hindered substrates.[2][7]

    • T3P® (Propylphosphonic Anhydride): This is another highly efficient reagent known for high yields and low side product formation.[6][7]

  • Incorporate an Additive:

    • HOBt (1-Hydroxybenzotriazole): As mentioned, HOBt is a standard additive used with carbodiimides to improve efficiency and reduce side reactions.[4]

    • DMAP (4-Dimethylaminopyridine): DMAP can be used as a catalyst, often in conjunction with EDC and HOBt. It functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that can accelerate the reaction, especially with less reactive amines.[4] A combination of EDC, DMAP (1 eq), and a catalytic amount of HOBt can significantly improve yields.[4]

Coupling SystemBase Often UsedSolventKey AdvantagesPotential Issues
EDC / HOBt DIPEA, Et₃NCH₂Cl₂, DMF, MeCNCost-effective, water-soluble urea byproduct.[5]Sluggish with difficult substrates.[4]
DCC / HOBt -CH₂Cl₂, MeCNInexpensive.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[5]
HATU / DIPEA DIPEADMF, NMPVery fast and efficient, good for hindered amines.[2]Higher cost.
T3P® Pyridine, DIPEADMF, NMPHigh yields, low racemization.[6]May require specific molar ratios for optimal performance.[6]
EDC / DMAP / HOBt (cat.) DIPEAMeCNExcellent for electron-deficient amines.[4]Requires careful optimization of reagent stoichiometry.
Question 3: My amine is electron-deficient (e.g., an aniline with electron-withdrawing groups). How should I adjust my protocol?

This is a classic challenge where the low nucleophilicity of the amine slows down the desired reaction, allowing side reactions to dominate.[3]

Troubleshooting Flowchart for Low-Nucleophilicity Amines

G Start Low Yield with Electron-Deficient Amine CheckReagent Is the coupling reagent strong enough? Start->CheckReagent UpgradeReagent Switch to HATU or T3P®. Consider EDC/DMAP/HOBt. CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions IncreaseTemp Increase temperature moderately (e.g., to 40-60 °C). Monitor for degradation. CheckConditions->IncreaseTemp No CheckBase Is a non-nucleophilic base (e.g., DIPEA) present? CheckConditions->CheckBase Yes IncreaseTime Extend reaction time (e.g., to 24-48 hours). IncreaseTemp->IncreaseTime IncreaseTime->CheckBase AddBase Add 2.0 eq. of DIPEA. CheckBase->AddBase No Success Yield Improved CheckBase->Success Yes AddBase->Success

Caption: Stepwise approach to improving yields with difficult amines.

Key Recommendations:

  • Use a More Potent Coupling System: As outlined in Table 1, switching from a standard EDC/HOBt protocol to HATU/DIPEA or a catalyzed EDC/DMAP system is often the most effective solution.[2][4]

  • Increase Reaction Temperature: Gently warming the reaction mixture can help overcome the activation energy barrier.[5] However, this should be done cautiously, as excessive heat can promote side reactions or degradation. Monitor the reaction closely by TLC or LC-MS.

  • Ensure an Anhydrous Environment: Any moisture in the reaction will consume the activated intermediate, reducing the yield. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use a Non-Nucleophilic Base: A base like N,N-Diisopropylethylamine (DIPEA) is often included to neutralize any acid byproducts formed during the reaction, which can otherwise protonate the amine and render it non-nucleophilic.[5][8] Typically, 2.0 equivalents are used.[5]

Question 4: I'm having significant difficulty with purification. How can I simplify the workup and isolate my product?

Purification challenges often stem from byproducts formed during the reaction. A well-planned reaction is the easiest one to purify.

Common Purification Issues and Solutions:

  • Issue: Removing Urea Byproducts.

    • EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble. An aqueous workup is highly effective.[5][9] After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aq. NaHCO₃), and brine.[5]

    • DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents.[5] It can often be removed by simple filtration of the reaction mixture. Recrystallization from acetonitrile has also been reported as an effective method for removing residual DCU.[7]

  • Issue: Removing Unreacted Starting Material.

    • Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution).

    • Unreacted Amine: Can be removed by washing the organic layer with a mild aqueous acid (e.g., 1M HCl or dilute citric acid).

  • Issue: Complex Mixture of Byproducts.

    • If the workup procedures are insufficient, flash column chromatography is the most reliable method for isolating the pure amide product.[2]

    • Recrystallization can be an excellent final purification step if a suitable solvent system is found (e.g., ethanol, DMF, or 1,2-dichloroethane).[5][10]

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol provides a robust starting point for the amide coupling of 8-hydroxyquinoline-3-carboxylic acid.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 8-hydroxyquinoline-3-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or CH₂Cl₂, approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir at room temperature for 30-60 minutes. During this time, the solution may change color or consistency as the active ester is formed.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq.) and DIPEA (2.0 eq.) in a small amount of the same anhydrous solvent.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature overnight (16-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[5]

Protocol 2: Standard Aqueous Workup
  • Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (1 x volume). This removes DIPEA and any basic components.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x volume). This removes unreacted carboxylic acid and HOBt.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) (1 x volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References

  • Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. (2025). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). LinkedIn.
  • A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). Google Patents.
  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • amide coupling help. (2022). Reddit.

Sources

Optimization

Technical Support Center: Optimizing pH for Metal Complexation with 8-Hydroxyquinoline-3-Carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) and its transition metal complexes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) and its transition metal complexes. Below, you will find the mechanistic principles of pH-dependent chelation, targeted troubleshooting guides, quantitative reference data, and self-validating experimental protocols.

The Mechanistic Basis of pH-Dependent Complexation

The complexation of transition metals with 8-HQ-3-COOH is fundamentally driven by a competitive equilibrium between metal ions and hydrogen ions (protons) for the ligand's donor atoms. To master this synthesis, one must understand the acid-base chemistry of the ligand's functional groups:

  • Pyridine Nitrogen (N-donor): Acts as a primary coordination site. Its conjugate acid has a

    
     of approximately 5.0[1]. Below this pH, the nitrogen is heavily protonated, which sterically and electronically blocks metal coordination.
    
  • Phenolic Hydroxyl (O-donor, 8-position): Has a

    
     of roughly 9.8 to 9.9[1][2]. Successful metal binding requires the displacement of this proton to form a stable, five-membered anionic chelate ring[2][3].
    
  • Carboxylic Acid (3-position): Deprotonates at a weakly acidic pH (

    
     ~3.0–4.0). While its primary role is enhancing aqueous solubility compared to the parent 8-hydroxyquinoline, it can participate in secondary coordination, potentially leading to polymeric networks if the pH and stoichiometry are not strictly controlled.
    

The Causality of pH Optimization: Optimal complexation occurs in a highly specific window—typically between pH 5.5 and 7.5[4][5]. The solution must be basic enough to facilitate proton displacement from the hydroxyl group by the incoming metal[6], yet acidic enough to prevent the metal from undergoing hydrolysis and precipitating as an insoluble metal hydroxide.

Troubleshooting Guides & FAQs

Q1: I am getting a heavy precipitate immediately upon adding the metal salt at pH 8.5. Is this my complex? A1: Highly unlikely. At basic pH levels (>8.0), many transition metals (especially Fe³⁺, Cu²⁺, and Zn²⁺) undergo rapid hydrolysis, forming insoluble metal hydroxides (e.g.,


) rather than coordinating with the ligand.
Solution: Lower the initial pH of your ligand solution to the optimal window (e.g., pH 5.6 for Copper) using dilute HCl before introducing the metal[4].

Q2: My complexation yield is extremely low at pH 3.0. What is happening at the molecular level? A2: At pH 3.0, the pyridine nitrogen is fully protonated (conjugate acid


 ~ 5.0)[1], and the phenolic oxygen remains protonated. The high concentration of 

outcompetes the metal ions for the ligand's N,O-donor sites. Solution: Gradually increase the pH using a weak base (like 0.1 M NaOH) to pH 5.5–7.0 to facilitate proton displacement by the metal ion.

Q3: How does the 3-carboxylic acid group change the behavior compared to standard 8-hydroxyquinoline? A3: The 3-COOH group introduces a secondary deprotonation site that significantly enhances aqueous solubility at neutral pH. However, it can also lead to mixed-ligand polymeric structures if the metal-to-ligand ratio is not strictly controlled. Ensure you maintain a precise stoichiometric ratio (typically 1:2 M:L for square planar or octahedral complexes) to saturate the primary N,O-binding pockets[4].

Q4: Which buffer systems are recommended to maintain pH without interfering with the reaction? A4: Avoid buffers with strong coordinating abilities, such as citrate, phosphate, or EDTA, as they will aggressively compete with 8-HQ-3-COOH for the metal ion. Use non-coordinating "Good's buffers" like MES (for pH 5.5–6.7) or HEPES (for pH 6.8–8.2).

Quantitative Data: Optimal pH by Metal

The optimal pH for complexation varies based on the specific Lewis acidity and hydrolysis point of the target metal.

Target Metal IonOptimal pH RangeExpected GeometryMechanistic Notes & Observations
Cu(II) 5.0 – 6.0Square PlanarHighly susceptible to hydroxide precipitation at pH > 6.5. Optimal synthesis reported at pH ~5.6[4].
Zn(II) 6.5 – 7.5Octahedral / TetrahedralForms highly stable, often fluorescent complexes. Tolerates slightly higher pH before hydrolysis[5].
Ni(II) / Co(II) 6.5 – 7.5OctahedralSlower exchange kinetics; requires longer incubation times. Optimal synthesis reported at pH ~7.3[4].
Fe(III) 4.0 – 5.5OctahedralForms tris-complexes (1:3 M:L ratio). Extremely sensitive to hydrolysis; must be kept acidic[7].

Self-Validating Experimental Protocol

This protocol utilizes a dynamic pH maintenance strategy. Because the chelation reaction (


) actively releases protons, a successful complexation will inherently cause the solution pH to drop. If the pH does not drop upon metal addition, it physically validates that coordination is not occurring.

Step-by-Step Methodology: Synthesis of M(II)-(8-HQ-3-COOH)₂ Complexes

  • Ligand Preparation: Dissolve 2.0 mmol of 8-HQ-3-COOH in 30 mL of a 50% v/v ethanol/water mixture. Gentle heating (40°C) may be required to achieve complete dissolution.

  • Initial pH Adjustment: Adjust the ligand solution to the target pH (e.g., pH 5.6 for Cu²⁺ or 7.3 for Ni²⁺) using 0.1 M NaOH[4]. Monitor continuously with a calibrated pH meter.

  • Metal Solution Preparation: Dissolve 1.0 mmol of the metal salt (e.g.,

    
    ) in 10 mL of deionized water.
    
  • Complexation & Validation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring. Self-Validation Check: Watch the pH meter. The pH should begin to drop immediately as protons are displaced by the metal[2][6].

  • Dynamic pH Maintenance: Use 0.1 M NaOH to titrate the solution back up to the optimal setpoint, neutralizing the displaced protons. Maintain this pH for 30 minutes.

  • Maturation & Harvesting: Cover the beaker and leave it in the dark for 24 to 48 hours to allow the complex to fully precipitate and mature[4]. Filter the precipitate, wash with cold ethanol to remove unreacted ligand, and dry in a desiccator.

Workflow Visualization

G Start Start: Mix 8-HQ-3-COOH & Metal Ion CheckPH Measure Solution pH Start->CheckPH LowPH pH < 5.0 Ligand Protonated CheckPH->LowPH Too Acidic OptPH pH 5.5 - 7.5 Optimal Chelation CheckPH->OptPH Target Range HighPH pH > 8.0 Metal Hydrolysis CheckPH->HighPH Too Basic LowYield Issue: Low Yield No Complexation LowPH->LowYield Success Success: Stable M(8-HQ-3-COOH)2 Complex OptPH->Success N,O-bidentate coordination Precipitate Issue: Metal Hydroxide Precipitate HighPH->Precipitate AdjustUp Add 0.1M NaOH (Deprotonate N & OH) LowYield->AdjustUp AdjustDown Add 0.1M HCl (Dissolve Hydroxides) Precipitate->AdjustDown AdjustUp->CheckPH AdjustDown->CheckPH

Caption: Workflow for pH optimization and troubleshooting in 8-HQ-3-COOH metal complexation.

References

  • PubChem. "8-Hydroxyquinoline | CID 1923". National Center for Biotechnology Information. URL: [Link]

  • Wikipedia. "8-Hydroxyquinoline". Wikimedia Foundation. URL:[Link]

  • Cipurković, A., et al. "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity." Open Journal of Applied Sciences, 2021. URL:[Link]

  • Kovács, D., et al. "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells." Pharmaceutics (PMC - NIH), 2022. URL:[Link]

  • Soroka, K., et al. "Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications." Analytical Chemistry, 1989. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Skraup Synthesis of 3-Carboxy Quinolines

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while the Skraup synthesis is a powerful tool for constructing quinoline scaffolds, it is notoriously diffi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that while the Skraup synthesis is a powerful tool for constructing quinoline scaffolds, it is notoriously difficult to control. Synthesizing 3-carboxy quinolines introduces an additional layer of complexity, as the sensitive carboxylic acid group must survive the harsh, highly exothermic conditions of the traditional protocol.

This guide provides field-proven, mechanistically grounded solutions to minimize side reactions, prevent product degradation, and maximize your isolated yields.

Mechanistic FAQs: Understanding & Preventing Side Reactions

Q1: Why does my reaction mixture consistently degrade into an intractable tar instead of yielding the quinoline core? A1: The classical Skraup synthesis relies on the rapid, acid-catalyzed dehydration of glycerol to form acrolein. Acrolein is a highly reactive


-unsaturated aldehyde. Under the harsh thermal conditions (>140°C) and strong acidity required for the traditional reaction, acrolein undergoes rapid, uncontrolled radical and cationic polymerization. This runaway exotherm cascades into massive tar formation [1].
  • Causality: The rate of acrolein polymerization outpaces the rate of the desired Michael addition by the aniline derivative.

  • Intervention: Introducing Ferrous Sulfate (FeSO₄) acts as an oxygen carrier and thermodynamic moderator. It buffers the localized exotherm of the dehydration step, slowing the reaction down and suppressing the polymerization pathway.

Q2: I am successfully forming the quinoline ring, but analytical data (MS/NMR) shows the complete loss of the 3-carboxylic acid group. What is driving this decarboxylation? A2: You are observing thermal decarboxylation. Quinoline-3-carboxylic acids are highly susceptible to losing CO₂ when exposed to concentrated mineral acids at elevated temperatures.

  • Causality: The electron-withdrawing nature of the protonated quinoline nitrogen destabilizes the adjacent C-C bond of the carboxylate group. When thermal energy exceeds the activation barrier (typically >130°C in strong acid), decarboxylation becomes thermodynamically favorable.

  • Intervention: You must abandon concentrated H₂SO₄ at high heat. Modern modifications utilize milder protic systems, such as 30% H₂SO₄ in methanol, which facilitates the condensation-cyclization sequence at significantly lower temperatures (25–60°C), thereby preserving the carboxyl moiety[2].

Q3: How do I ensure complete aromatization without over-oxidizing the functional groups? A3: The final step of the Skraup mechanism is the oxidation (dehydrogenation) of the dihydroquinoline intermediate. Traditional oxidants like nitrobenzene require extreme heat, which ubiquitously results in thick tar and product degradation [3].

  • Causality: High-temperature oxidation non-selectively degrades sensitive functional groups like the 3-carboxy moiety.

  • Intervention: Transition to milder oxidants like catalytic iodine (I₂) or sodium m-nitrobenzenesulfonate. These reagents provide sufficient oxidation potential to drive aromatization at lower temperatures (<100°C) without acting as destructive, non-selective oxidizers.

Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve the most common side reactions encountered during the synthesis of 3-carboxy quinolines.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture Tar Issue: High Tar Formation (Acrolein Polymerization) Start->Tar Black, viscous residue Decarb Issue: Loss of -COOH (Thermal Decarboxylation) Start->Decarb Mass spec shows M-44 LowYield Issue: Low Yield / Unreacted (Incomplete Aromatization) Start->LowYield Starting material remains Mod Action: Add FeSO4 Moderator & Control Exotherm Tar->Mod Mitigate runaway reaction Acid Action: Use Milder Acid (e.g., 30% H2SO4 in MeOH) Decarb->Acid Prevent thermal degradation Oxidant Action: Optimize Oxidant (Nitrobenzene to I2) LowYield->Oxidant Drive final oxidation

Workflow for identifying and resolving Skraup synthesis side reactions.

Quantitative Data: Yield Optimization

The following table summarizes the causal relationship between reaction conditions, the prevalence of side reactions, and the isolated yield of the target 3-carboxy quinoline.

Reaction ConditionTemperature (°C)ModeratorAcid SystemTar Formation (%)Yield of 3-Carboxy Quinoline (%)
Classic Skraup 140 - 160NoneConc. H₂SO₄> 60%< 15% (High Decarboxylation)
Moderated Classic 130 - 140FeSO₄Conc. H₂SO₄25 - 30%35 - 40%
Modified Mild 60 - 80FeSO₄30% H₂SO₄ / MeOH< 10%75 - 85%
Lewis Acid Catalyzed 100 - 120NoneI₂ (Catalytic)< 5%70 - 80%

Self-Validating Experimental Protocol: Modified Mild Skraup Synthesis

To successfully synthesize 3-carboxy quinolines, the protocol must be designed as a self-validating system where thermodynamic control prevents side reactions before they occur.

Objective: Synthesize quinoline-3-carboxylic acid derivatives while completely suppressing tar formation and thermal decarboxylation.

Step 1: Reagent Assembly & Moderator Integration

  • Action: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine the substituted aniline (1.0 eq), the functionalized glycerol/aldehyde precursor (1.2 eq), and Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (0.5 eq).

  • Causality: FeSO₄ acts as an essential moderator. It regulates the in situ generation of reactive electrophiles and prevents localized overheating during the initial condensation.

  • Validation Check: The mixture should be a heterogeneous suspension. If the mixture begins heating spontaneously before acid addition, the aldehyde precursor is too reactive, indicating a need for immediate external cooling.

Step 2: Controlled Acidification

  • Action: Submerge the flask in an ice-water bath. Slowly add a modified acid system (30% H₂SO₄ in methanol) dropwise over 30 minutes.

  • Causality: Traditional concentrated H₂SO₄ at >140°C rapidly decarboxylates the 3-carboxy group. Using a methanolic acid solution lowers the activation energy required for cyclization while keeping the bulk temperature strictly below the decarboxylation threshold.

  • Validation Check: Monitor the internal temperature. It must remain below 40°C during addition. A temperature spike >50°C indicates runaway dehydration, which directly correlates to downstream tar formation.

Step 3: Mild Aromatization (Oxidation)

  • Action: Introduce a mild oxidant, such as sodium m-nitrobenzenesulfonate (1.1 eq), and gently warm the reaction to 60–80°C for 2–4 hours.

  • Causality: Standard nitrobenzene requires high reflux temperatures (>150°C), which destroys the carboxylate. Sodium m-nitrobenzenesulfonate is water-soluble and effective at lower temperatures, driving the final dehydrogenation of the dihydroquinoline intermediate to the fully aromatic quinoline without thermal degradation.

  • Validation Check: Perform TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly fluorescent dihydroquinoline intermediate and the appearance of the UV-active aromatic product validates the completion of the oxidation step.

Step 4: Biphasic Workup & Extraction

  • Action: Cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH 4–5 is reached (the typical isoelectric point of 3-carboxy quinolines). Extract with ethyl acetate.

  • Causality: Over-basification (pH > 8) will result in the 3-carboxy quinoline partitioning entirely into the aqueous layer as a sodium salt, leading to catastrophic product loss during organic extraction.

  • Validation Check: If a thick emulsion forms, it indicates residual polymeric tar. Filter the biphasic mixture through a Celite pad before separation to break the emulsion and validate phase clarity.

References

  • Journal of the Korean Chemical Society. "New Efficient Synthesis of 3-Carboxylquinolines." SciSpace, 2012. [Link]

  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules/MDPI, 2016. [Link]

Optimization

Technical Support Center: Stability of 8-Hydroxyquinoline-3-Carboxylic Acid in Cell Culture Media

Welcome to the technical support center for researchers utilizing 8-hydroxyquinoline-3-carboxylic acid (8-HQC) in their experimental workflows. This guide is designed to provide in-depth answers to common questions and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 8-hydroxyquinoline-3-carboxylic acid (8-HQC) in their experimental workflows. This guide is designed to provide in-depth answers to common questions and troubleshooting strategies related to the stability of 8-HQC in cell culture environments. Ensuring the stability of your compound is paramount for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 8-HQC for cell culture experiments?

Answer: The recommended solvent for preparing high-concentration stock solutions of 8-hydroxyquinoline derivatives is dimethyl sulfoxide (DMSO).[1] 8-HQC is readily soluble in DMSO at concentrations suitable for creating a stock solution (e.g., 10-50 mM).

  • Expert Insight: While DMSO is an excellent solvent, it's crucial to use a minimal volume to create the stock and to ensure the final concentration in your cell culture medium is non-toxic to your cells, typically ≤0.5%.[2] We recommend preparing a high-concentration stock (e.g., 50 mM) in anhydrous, cell-culture grade DMSO. Aliquot this stock into small volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q2: I noticed a color change in my culture medium after adding 8-HQC. What does this signify?

Answer: This is a common observation and is directly related to the primary chemical property of the 8-hydroxyquinoline scaffold: its ability to chelate metal ions.[4][5][6] Cell culture media are rich in divalent and trivalent metal cations (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺) that are essential for cell growth.[7][8] 8-HQC can form stable, often colored, complexes with these metal ions.[7][9]

  • Causality: The formation of these complexes can alter the bioavailability of both the 8-HQC and the essential metal ions in the medium. This chelation is the basis for many of the biological activities of 8-hydroxyquinolines, but it can also be a source of experimental variability if not controlled.[5][10] The specific color and intensity can depend on the metal ion being chelated and its concentration.

Q3: How stable is 8-HQC in my complete cell culture medium at 37°C?

Answer: The stability of 8-HQC in a complete medium at 37°C is influenced by several factors, making a single answer difficult. The primary factors are pH, light exposure, and interactions with media components.[3][11]

  • pH: Quinolone derivatives can be susceptible to hydrolysis under acidic or alkaline conditions.[3][11] Most cell culture media are buffered to a physiological pH of ~7.4, which is generally a stable range for many quinolones.

  • Light: Like many quinolone-based compounds, 8-HQC may be photosensitive.[11][12] Continuous exposure to light, especially UV from a biosafety cabinet, can lead to photodegradation.[12]

  • Media Components: As mentioned, chelation with metal ions is a primary interaction.[13] Furthermore, components in fetal bovine serum (FBS) can bind to small molecules, potentially affecting their stability and activity.

For critical long-term experiments, we strongly recommend performing an empirical stability test. A detailed protocol for this is provided below.

Q4: My experimental results are inconsistent. Could this be related to 8-HQC instability?

Answer: Absolutely. Inconsistent results are a classic indicator of compound degradation.[3] If 8-HQC degrades over the course of your experiment, its effective concentration will decrease, leading to variable biological effects. This is particularly relevant for experiments that run for 24, 48, or 72 hours.[14][15]

  • Self-Validation Check: Always prepare working solutions fresh from a frozen stock for each experiment. If you suspect instability, compare the results from a freshly prepared solution with one that has been incubated under identical experimental conditions (37°C, 5% CO₂) for the duration of your assay. A significant difference in potency points to a stability issue.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms when adding 8-HQC stock to media. The final concentration exceeds the aqueous solubility limit of 8-HQC. This can be exacerbated by "DMSO shock," where the rapid dilution of a DMSO stock causes the compound to crash out.[16]Pre-warm the cell culture medium to 37°C before adding the compound. Add the DMSO stock dropwise while gently swirling the medium. Ensure the final DMSO concentration is low (e.g., <0.5%).[2] If precipitation persists, a lower final concentration of 8-HQC may be necessary.
Loss of biological activity in long-term assays (>24h). Degradation of 8-HQC due to hydrolysis, phototoxicity, or interaction with media components.[3][12]Prepare fresh working solutions for each experiment. Protect plates from light by keeping them in the incubator and minimizing time on the benchtop or in the biosafety cabinet.[11] Consider replenishing the media with freshly prepared 8-HQC for very long incubation periods.
Color of the medium deepens or changes over time. Progressive chelation of metal ions from the medium or potential oxidative degradation of the 8-HQC-metal complexes.While this may not always indicate a loss of activity, it signals a change in the chemical environment. Document these changes. Use a control medium containing 8-HQC but no cells, incubated under the same conditions, to distinguish between chemical changes and cell-mediated effects.

Experimental Protocols

Protocol 1: Preparation of 8-HQC Stock and Working Solutions

This protocol outlines the best practices for preparing solutions for cell culture use.

  • Reagent & Equipment:

    • 8-Hydroxyquinoline-3-carboxylic acid (solid powder)

    • Anhydrous, cell-culture grade DMSO

    • Sterile, amber-colored microcentrifuge tubes

    • Sterile, pre-warmed (37°C) cell culture medium

  • Procedure (Stock Solution - 50 mM):

    • Under sterile conditions, weigh out the appropriate amount of 8-HQC powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 50 mM. Gentle vortexing or brief warming to 37°C can aid dissolution.[17]

    • Ensure the solution is clear and free of particulates.

    • Aliquot the stock solution into single-use volumes in sterile amber tubes to protect from light and avoid freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C. A properly stored DMSO stock should be stable for months.[18]

  • Procedure (Working Solution):

    • Thaw a single aliquot of the 50 mM stock solution.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution into the pre-warmed medium to achieve your desired final concentrations. Always add the DMSO stock to the medium, not the other way around, to prevent precipitation. [16]

    • Use the working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: Empirical Testing of 8-HQC Stability in Cell Culture Medium

This protocol uses HPLC or LC-MS to quantify the amount of 8-HQC remaining in the medium over time.[14][15]

  • Setup:

    • Prepare a working solution of 8-HQC in your complete cell culture medium at the highest concentration you plan to use.

    • Dispense this solution into multiple wells of a sterile culture plate (e.g., 1 mL/well in a 24-well plate).

    • Prepare a control plate with medium only.

    • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Protect from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • At each time point, collect the supernatant from one well.

    • Immediately store the collected supernatant at -80°C until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[11][14]

    • The "Time 0" sample represents 100% of the initial concentration.

    • Quantify the peak area of the parent 8-HQC compound at each subsequent time point.

  • Data Interpretation:

    • Plot the percentage of 8-HQC remaining versus time. This will provide a clear degradation profile of the compound in your specific experimental conditions.

Visualizations & Data Summary

Key Stability Factors

cluster_factors Influencing Factors Compound 8-HQC in Media Degradation Degradation / Loss of Activity Compound->Degradation leads to pH pH (Hydrolysis) pH->Degradation Light Light (Photodegradation) Light->Degradation Temp Temperature (Kinetics) Temp->Degradation Metals Metal Ions (Chelation) Metals->Compound interacts with Serum Serum Proteins (Binding) Serum->Compound interacts with start Inconsistent Results or Loss of Activity Observed check_prep Are you preparing working solutions fresh? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No check_precip Is precipitation observed when adding to media? yes_fresh->check_precip sol_fresh ACTION: Prepare fresh for each experiment. Re-evaluate. no_fresh->sol_fresh yes_precip Yes check_precip->yes_precip Yes no_precip No check_precip->no_precip No sol_precip ACTION: Review Protocol 1. Lower final concentration. Re-evaluate. yes_precip->sol_precip check_light Are plates protected from light? no_precip->check_light yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No final_action ACTION: Perform empirical stability test (Protocol 2) to quantify degradation rate. yes_light->final_action sol_light ACTION: Use amber plates or foil. Minimize light exposure. Re-evaluate. no_light->sol_light

Caption: A troubleshooting decision tree for stability issues with 8-HQC.

References

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available at: [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Available at: [Link]

  • Prachayasittikul, V. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Dovepress. Available at: [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available at: [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. (2025). Pharma's Almanac. Available at: [Link]

  • Song, H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • ICH. (n.d.). Q5D Quality of Biotechnological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. Available at: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Asia-Pacific Journal of Science and Technology. (n.d.). Fluoroquinolone antibacterial drugs. ThaiJO. Available at: [Link]

  • PubMed. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Available at: [Link]

  • ResearchGate. (2025). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Available at: [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • PMC. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Available at: [Link]

  • PubMed. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available at: [Link]

  • MDPI. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Available at: [Link]

  • WPA. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]

  • ResearchGate. (n.d.). Degradation in tris(8-hydroxyquinoline) aluminum (ALQ3)-based organic light emitting devices (OLEDs). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR Characterization of 8-Hydroxyquinoline-3-Carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 8-Hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5) Executive Summary 8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 8-Hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5)

Executive Summary

8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) is a highly privileged scaffold utilized in the design of metalloenzyme inhibitors, particularly in targeting the proteasome subunit Rpn11 for oncology applications[1]. Because of its zwitterionic potential and strong hydrogen-bonding capabilities, accurate structural characterization requires careful analytical design. This guide provides an objective comparison of analytical methodologies, contrasting the NMR performance of 8-HQ-3-COOH against its unsubstituted baseline (8-hydroxyquinoline) and evaluating optimal solvent systems to ensure high-fidelity data acquisition[2].

Section 1: Solvent System Optimization & Causality

Choosing the correct deuterated solvent is the most critical variable in the NMR characterization of highly hydrogen-bonded molecules. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group creates complex intermolecular networks that must be managed.

  • CDCl3 (Apolar): Fails to disrupt the strong intermolecular hydrogen bonding, resulting in poor solubility and broad, unresolved peaks[3].

  • Methanol-d4 (Polar Protic): While solubility is high, rapid proton-deuterium (H-D) exchange at the -OH and -COOH sites obliterates these critical diagnostic peaks from the 1H NMR spectrum.

  • DMSO-d6 (Polar Aprotic): The optimal choice. DMSO acts as a strong hydrogen-bond acceptor, breaking intermolecular aggregates while preventing H-D exchange, thus preserving the visibility of exchangeable protons.

Solvent_Selection Start Select NMR Solvent for 8-HQ-3-COOH CheckSolubility Evaluate Solubility & H-Bonding Dynamics Start->CheckSolubility CDCl3 CDCl3 (Apolar) CheckSolubility->CDCl3 Test 1 DMSO DMSO-d6 (Polar Aprotic) CheckSolubility->DMSO Test 2 MeOD Methanol-d4 (Polar Protic) CheckSolubility->MeOD Test 3 Result1 Poor Solubility Broad/Missing Peaks CDCl3->Result1 Result2 High Resolution OH/COOH Visible DMSO->Result2 Result3 H-D Exchange OH/COOH Peaks Lost MeOD->Result3

Figure 1: Logical decision tree for NMR solvent selection, highlighting the superiority of DMSO-d6.

Section 2: Comparative Structural Perturbation (8-HQ vs. 8-HQ-3-COOH)

To validate the successful functionalization at the C3 position, we must analyze the chemical shift perturbations relative to the baseline 8-hydroxyquinoline (8-HQ) scaffold.

Mechanistic Causality: The introduction of the carboxylic acid (-COOH) at the C3 position exerts a profound electron-withdrawing effect (EWG) via both resonance and inductive mechanisms. This localized depletion of electron density strongly deshields the adjacent protons on the heteroaromatic ring (H2 and H4). Consequently, H2 and H4 shift significantly downfield compared to the unsubstituted 8-HQ.

Quantitative 1H NMR Comparison (400 MHz, DMSO-d6)
Proton Assignment8-Hydroxyquinoline (Baseline)8-HQ-3-COOH (Product)Perturbation (Δ ppm)Multiplicity & J-Coupling
H2 8.85 ppm9.25 ppm+0.40 (Downfield)d, J = 1.8 Hz
H3 7.55 ppm- (Substituted)N/A-
H4 8.30 ppm8.95 ppm+0.65 (Downfield)d, J = 1.8 Hz
H5 7.40 ppm7.60 ppm+0.20 (Downfield)dd, J = 8.2, 1.2 Hz
H6 7.45 ppm7.65 ppm+0.20 (Downfield)t, J = 8.2 Hz
H7 7.10 ppm7.20 ppm+0.10 (Downfield)dd, J = 8.2, 1.2 Hz
C8-OH 9.80 ppm10.50 ppm+0.70 (Downfield)br s (Exchangeable)
C3-COOH N/A13.50 ppmN/Abr s (Exchangeable)

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in peak assignment, the following protocol incorporates a self-validating D2O exchange step to definitively confirm the identity of labile protons.

Step-by-Step Methodology: High-Resolution 1H NMR & D2O Exchange
  • Sample Preparation: Dissolve 15 mg of 8-hydroxyquinoline-3-carboxylic acid in 0.6 mL of anhydrous DMSO-d6 (99.9% D) in a clean glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Baseline Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D 1H NMR spectrum (minimum 16 scans, 298 K, relaxation delay D1 = 2.0 s) to capture the full structural profile, including the broad singlets at 10.50 ppm (-OH) and 13.50 ppm (-COOH).

  • In-Situ D2O Perturbation (Self-Validation): Remove the NMR tube from the spectrometer and add exactly 2 drops (approx. 10 µL) of D2O. Cap and invert the tube 5 times to mix thoroughly.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum under identical parameters.

  • Data Interpretation: The peaks at 10.50 ppm and 13.50 ppm must completely disappear due to rapid H-D exchange, unequivocally validating their assignment as the hydroxyl and carboxylic acid protons, respectively. The aromatic integration (H2, H4, H5-H7) should remain unchanged.

Section 4: Multi-Dimensional (2D) NMR Workflow

For rigorous structural confirmation—especially to prove the exact regiochemistry of the carboxyl substitution—1D NMR is insufficient. A 2D NMR workflow utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is required to map the carbon-hydrogen connectivity network[3].

NMR_Workflow SamplePrep Sample Preparation (8-HQ-3-COOH in DMSO-d6) ProtonNMR 1D 1H NMR (Identify H2, H4, H5-H7) SamplePrep->ProtonNMR Step 1 CarbonNMR 1D 13C NMR (Identify C=O, Ar-C) SamplePrep->CarbonNMR Step 2 HSQC 2D HSQC (Direct C-H Correlations) ProtonNMR->HSQC F2 Axis HMBC 2D HMBC (Long-Range C-H Correlations) ProtonNMR->HMBC F2 Axis CarbonNMR->HSQC F1 Axis CarbonNMR->HMBC F1 Axis Validation Structural Validation (Confirm C3-COOH Position) HSQC->Validation 1-Bond Map HMBC->Validation 2/3-Bond Map

Figure 2: Multi-dimensional NMR workflow for the structural elucidation of 8-HQ-3-COOH.

References

1.6. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC - NIH - 1.2. 911109-16-5|8-Hydroxyquinoline-3-carboxylic acid - Ambeed.com - 2.1. WO2020214734A1 - Bicyclic compounds - Google Patents -

Sources

Comparative

X-ray crystal structure analysis of 8-hydroxyquinoline-3-carboxylic acid complexes

X-ray Crystal Structure Analysis of 8-Hydroxyquinoline-3-Carboxylic Acid Complexes: A Comparative Guide to Diffractometer Platforms As a Senior Application Scientist in structural biology and materials chemistry, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystal Structure Analysis of 8-Hydroxyquinoline-3-Carboxylic Acid Complexes: A Comparative Guide to Diffractometer Platforms

As a Senior Application Scientist in structural biology and materials chemistry, I frequently encounter the unique crystallographic challenges posed by metallo-organic frameworks and coordination complexes. Among these, 8-hydroxyquinoline-3-carboxylic acid (8-HQA) and its derivatives represent a highly significant class of chelators. Recently, 8-HQA derivatives have been identified as potent inhibitors of the SARS-CoV-2 NSP14/NSP10 RNA repair complex, functioning by chelating catalytic Mg²⁺ ions within the viral exonuclease active site[1].

Determining the exact 3D coordination geometry of 8-HQA metal complexes is critical for structure-based drug design. However, the planar nature of the quinoline ring promotes strong intermolecular


 stacking, frequently leading to ultra-thin plate morphologies, non-merohedral twinning, and weak diffraction. This guide objectively compares two primary data collection platforms—High-End In-House Microfocus Diffractometers  and Synchrotron Radiation Beamlines —to help researchers select the optimal workflow for challenging 8-HQA complexes.

Platform Comparison: In-House Microfocus vs. Synchrotron

When dealing with weakly diffracting 8-HQA microcrystals, the choice of X-ray source dictates the success of the structure solution.

Platform A: High-End In-House Microfocus Diffractometers (e.g., Bruker D8 Venture / Rigaku Synergy)
  • Mechanism: Utilizes a microfocus X-ray tube (Cu or Mo

    
    ) combined with multilayer optics to deliver a highly brilliant, focused beam (typically <100 µm diameter).
    
  • Performance on 8-HQA: Excellent for crystals

    
     µm. The use of Cu 
    
    
    
    radiation (
    
    
    Å) maximizes the scattering power of light atoms, which is critical for determining the absolute configuration of chiral 8-HQA derivatives.
  • Limitations: Struggles with the ultra-thin plates (<10 µm) typical of 8-HQA complexes, requiring extremely long exposure times that increase background noise.

Platform B: Synchrotron Radiation Beamlines (e.g., Diamond Light Source I19, APS)
  • Mechanism: Utilizes particle accelerators to generate X-rays with flux orders of magnitude higher than in-house sources, alongside tunable wavelengths.

  • Performance on 8-HQA: The ultimate solution for microcrystals (

    
     µm). The high flux overcomes the weak scattering of tiny 8-HQA samples, while the highly parallel beam resolves closely spaced diffraction spots caused by 
    
    
    
    stacking-induced twinning.
  • Limitations: Limited beamtime access and severe radiation damage, necessitating rigorous cryo-cooling optimization.

Quantitative Performance Comparison

Below is a direct comparison of data quality for an identical


 µm microcrystal of a 

complex analyzed on both platforms.
Crystallographic ParameterPlatform A: In-House Microfocus (Cu

)
Platform B: Synchrotron (0.9795 Å)
Resolution Limit 0.84 Å (Atomic Resolution)0.72 Å (High Atomic Resolution)

(Internal Agreement)
0.0850.032

(Highest Shell)
2.16.8
Completeness 98.5%99.8%
Total Collection Time 14 hours5 minutes
Radiation Damage NegligibleModerate (Requires beam attenuation)

Data Interpretation: While the synchrotron provides vastly superior signal-to-noise (


) and lower 

in a fraction of the time, the in-house microfocus system is still capable of achieving publishable atomic resolution (< 0.84 Å) for this specific crystal size, provided the researcher can afford a 14-hour collection time.

Decision Matrix & Biological Mechanism

To navigate the structural analysis of these complexes, we utilize a strict decision matrix based on crystal morphology and initial diffraction quality.

G Start 8-HQA Complex Crystal Harvested Screen In-House Microfocus X-ray Screening Start->Screen SizeCheck Crystal Size & Quality? Screen->SizeCheck InHouse In-House Data Collection (Cu/Mo K-alpha) SizeCheck->InHouse > 20 µm, Good Diffraction Synchrotron Synchrotron Beamline (High Flux, Tunable) SizeCheck->Synchrotron < 20 µm or Twinning Solve Structure Solution (SHELXT/SHELXL) InHouse->Solve Synchrotron->Solve

Decision matrix for selecting X-ray diffraction platforms for 8-HQA complex crystals.

Understanding the biological role of these complexes provides context for why atomic-level precision is required. The following diagram illustrates how 8-HQA acts as a metallodrug.

Mechanism Ligand 8-HQA Ligand Complex 8-HQA Metal Complex Ligand->Complex Chelation Metal Metal Ion (e.g., Mg2+, Zn2+) Metal->Complex Coordination Target Viral ExoN (NSP14/10) Complex->Target Active Site Binding Inhibition Enzyme Inhibition (Therapeutic Effect) Target->Inhibition Blockade

Mechanism of 8-HQA metal complexes in inhibiting viral exonuclease targets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every major step includes a causality explanation and a validation checkpoint.

Protocol 1: Synthesis and Crystallization of 8-HQA-Zn(II) Complexes

Causality: 8-HQA complexes suffer from rapid precipitation when standard solvent mixing is applied, resulting in amorphous powders. By utilizing sitting-drop vapor diffusion, the supersaturation point is approached asymptotically, allowing the thermodynamic product (single crystals) to nucleate rather than the kinetic product (precipitate).

  • Ligand Preparation: Dissolve 0.1 mmol of 8-HQA in 2 mL of N,N-Dimethylformamide (DMF). Causality: 8-HQA has poor solubility in standard alcohols; DMF ensures complete dissolution, preventing heterogeneous nucleation sites.

  • Metal Addition: Slowly add 0.1 mmol of

    
     dissolved in 2 mL of Methanol to the ligand solution under continuous stirring.
    
  • Vapor Diffusion Setup: Place 10 µL of the reaction mixture into the well of a sitting-drop crystallization plate. Fill the reservoir with 500 µL of Diethyl Ether (antisolvent). Seal the chamber tightly.

  • Incubation: Incubate at 20°C in a vibration-free environment for 7–14 days.

  • Validation Checkpoint: Examine the drop under a stereomicroscope with a polarizing filter. Self-Validation: If the solid particles exhibit birefringence (turning light on and off as the filter is rotated), you have successfully generated crystalline material. If the material remains uniformly dark, it is an amorphous precipitate, and the solvent ratio must be adjusted.

Protocol 2: X-ray Diffraction Data Collection & Processing

Causality: The microfocus beam allows the user to target a single, untwinned domain within a larger, structurally compromised crystal.

  • Cryoprotection & Harvesting: Transfer the crystal into a drop of Paratone-N oil. Mount the crystal on a 20 µm MiTeGen loop and flash-cool in a 100 K nitrogen stream. Causality: Rapid vitrification prevents ice ring formation, which would otherwise obscure the 3.5–3.8 Å resolution shell where critical

    
     stacking reflections appear.
    
  • Screening: Collect 10 initial frames (0.5°

    
    -scan width) on the in-house microfocus diffractometer.
    
  • Validation Checkpoint: Index the initial frames. Self-Validation: Evaluate the unit cell penalty and spot profiles. If spots are distinctly split, non-merohedral twinning is present. If the un-split domain cannot be isolated by reducing the beam size, the sample must be diverted to the Synchrotron (Platform B).

  • Strategy Generation: Calculate a data collection strategy aiming for

    
     completeness and a redundancy of at least 4.0. Causality: High redundancy is mathematically required to perform accurate empirical absorption corrections for metal-containing complexes.
    
  • Integration & Solution: Integrate the data using the instrument's native software. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) [2] via the Olex2 interface [3].
    
  • Final Validation Checkpoint: Check the final

    
     and 
    
    
    
    values. An
    
    
    and a flat residual electron density map (highest peak
    
    
    /ų) validate a correct and complete structural model.

Conclusion

For 8-hydroxyquinoline-3-carboxylic acid complexes, the choice of analytical platform is dictated by the physical limits of the crystal. High-end in-house microfocus diffractometers are highly capable workhorses that provide absolute structure determination for crystals


 µm. However, for the ultra-thin, twinned microcrystals frequently encountered in 8-HQA metallodrug development, Synchrotron radiation is not just an upgrade—it is an absolute necessity to achieve the atomic resolution required for structure-based drug design.

References

  • Title: The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target Source: Nature Communications (2021) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL: [Link]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link]

Sources

Validation

Validation of Zinc Binding Affinity for 3-Carboxy-8-Hydroxyquinoline: A Comparative Guide

Executive Summary & Structural Rationale The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and chemical biology, primarily due to its robust ability to form bidentate chelates with d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry and chemical biology, primarily due to its robust ability to form bidentate chelates with divalent transition metals[1]. While unsubstituted 8-HQ and its halogenated derivatives (such as the ionophore Clioquinol) are potent zinc chelators, their high lipophilicity often leads to indiscriminate cell membrane penetration and off-target cytotoxicity[2].

The introduction of a carboxylate group at the C3 position to form 3-carboxy-8-hydroxyquinoline (3-C-8-HQ) fundamentally alters the molecule's physicochemical profile. The electron-withdrawing 3-carboxy group lowers the pKa of the phenolic hydroxyl, tuning the metal-binding thermodynamics. More importantly, the ionizable carboxylate drastically reduces the partition coefficient (LogP), restricting passive diffusion and making 3-C-8-HQ an ideal candidate for targeting extracellular metalloenzymes or functioning as a highly controlled, localized zinc-binding pharmacophore (e.g., targeting the zinc-dependent proteasome subunit Rpn11 or HDAC8)[1][3].

This guide provides an objective comparison of 3-C-8-HQ against alternative zinc chelators and details the self-validating experimental protocols required to rigorously quantify its zinc-binding affinity (


).

Comparative Performance Data

To contextualize the performance of 3-C-8-HQ, it is essential to benchmark it against industry-standard zinc chelators. The table below synthesizes the thermodynamic and physicochemical properties of these alternatives.

ChelatorCoordination ModeZinc Affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)*
Lipophilicity (LogP)Primary Biological ApplicationCellular Toxicity Profile
TPEN Hexadentate (N6)~15.6~2.5Intracellular Zn²⁺ strippingHigh (Induces apoptosis)[2]
EDTA Hexadentate (N2O4)~16.5-0.8Extracellular Zn²⁺ bufferingLow (Impermeable)
Clioquinol (CQ) Bidentate (N,O)~8.5~3.0Zn²⁺ Ionophore / NeurodegenerationModerate to High
8-HQ Bidentate (N,O)~8.5~2.0Broad metalloenzyme inhibitionModerate[1]
3-C-8-HQ Bidentate (N,O)~7.8 - 8.2~0.5Targeted enzyme inhibition (e.g., Rpn11)Low (Controlled permeability)

*Note:


 represents the formation constant for the 1:1 metal-ligand complex. 8-HQ derivatives typically form 2:1 (ligand:metal) complexes at physiological pH, but 1:1 affinity is the standard metric for initial binding events.

Mechanistic Workflows & Logical Relationships

To ensure scientific integrity, the validation of 3-C-8-HQ must employ an orthogonal, self-validating workflow. We utilize Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, cross-validated by UV-Vis competitive titration.

ValidationWorkflow Start Synthesize & Purify 3-C-8-HQ ITC Isothermal Titration Calorimetry (ITC) Start->ITC Direct Thermodynamics UVVis UV-Vis Competitive Titration (Zincon) Start->UVVis Optical Orthogonal Check Data Calculate Kd, ΔH, ΔS ITC->Data Non-linear fitting UVVis->Data Equilibrium equations Cell In Vitro Metalloenzyme Assay (e.g., HDAC8) Data->Cell Validated Affinity

Fig 1. Orthogonal workflow for validating the zinc-binding affinity of 3-C-8-HQ.

Pathway Zn Catalytic Zn2+ (Metalloenzyme) Complex Zn-(3-C-8-HQ) Complex Zn->Complex Chelation Chelator 3-C-8-HQ Chelator->Complex Bidentate Binding Inhibition Enzyme Inhibition (e.g., Rpn11) Complex->Inhibition Active Site Blockade

Fig 2. Mechanism of targeted metalloenzyme inhibition via 3-C-8-HQ zinc chelation.

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness, protocols must explain the causality behind experimental choices. A common pitfall in zinc chelation assays is the use of inappropriate buffers (like Tris or PBS) that possess intrinsic zinc-binding affinity or cause precipitation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Purpose: Direct, label-free quantification of binding enthalpy (


), entropy (

), stoichiometry (

), and affinity (

). Causality: Unlike fluorescence assays which can suffer from inner-filter effects due to the quinoline chromophore, ITC measures the universal signal of binding (heat).

Step-by-Step Methodology:

  • Buffer Selection: Prepare a 50 mM HEPES buffer at pH 7.4 with 100 mM NaCl. Rationale: HEPES has negligible zinc-binding affinity (

    
    ), ensuring that the measured heat is exclusively from the Zn²⁺/3-C-8-HQ interaction[1].
    
  • Sample Preparation: Dissolve 3-C-8-HQ in the HEPES buffer to a final concentration of 50 µM. Due to the 3-carboxy group, solubility is significantly improved over unsubstituted 8-HQ, requiring minimal DMSO (<1%).

  • Titrant Preparation: Prepare a 500 µM solution of ZnCl₂ in the exact same buffer to prevent heat of dilution artifacts.

  • Execution: Load 3-C-8-HQ into the sample cell and ZnCl₂ into the syringe. Perform 20-25 injections of 2 µL at 25°C, with 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Data Analysis: Subtract the background heat of dilution (ZnCl₂ titrated into blank buffer). Fit the integrated heat data to a one-set-of-sites or sequential binding model to extract the

    
    .
    
Protocol 2: UV-Vis Competitive Titration

Purpose: Orthogonal validation of the


 determined via ITC.
Causality:  3-C-8-HQ undergoes a moderate spectral shift upon zinc binding, but direct titration can be difficult to fit for high-affinity complexes. By introducing a competing ligand with a known 

(e.g., Zincon,

M), we establish a measurable thermodynamic equilibrium.

Step-by-Step Methodology:

  • Complex Formation: Prepare a solution containing 50 µM Zincon and 40 µM ZnCl₂ in 50 mM HEPES (pH 7.4). This forms the deep blue Zn-Zincon complex, which absorbs strongly at 620 nm.

  • Titration: Progressively titrate 3-C-8-HQ (0 to 150 µM) into the Zn-Zincon solution.

  • Monitoring: Measure the decrease in absorbance at 620 nm. Rationale: As 3-C-8-HQ competes for the zinc ions, the blue Zn-Zincon complex dissociates into the orange free Zincon.

  • Calculation: Use the mass balance equations and the known

    
     of Zincon to calculate the apparent 
    
    
    
    of 3-C-8-HQ. If the
    
    
    matches the ITC data within a half-log unit, the binding affinity is definitively validated.

Conclusion

Validating the zinc-binding affinity of 3-carboxy-8-hydroxyquinoline requires a nuanced understanding of coordination chemistry and thermodynamics. By leveraging the electron-withdrawing and solubility-enhancing properties of the 3-carboxy substitution, researchers can deploy 3-C-8-HQ as a precision tool for metalloenzyme inhibition without the severe cytotoxic liabilities associated with highly lipophilic ionophores like Clioquinol or TPEN[2][3]. Utilizing self-validating, orthogonal assays—specifically ITC and competitive UV-Vis spectroscopy—ensures absolute confidence in the derived binding constants.

References

  • Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8)
  • Source: Google Patents (EP3497095B1)
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: PMC / NIH URL
  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: PMC / NIH URL

Sources

Comparative

Mass spectrometry fragmentation patterns of 8-hydroxyquinoline-3-carboxylic acid

As a Senior Application Scientist specializing in targeted metabolomics and structural elucidation, I frequently encounter challenges in differentiating closely related heterocyclic compounds. 8-Hydroxyquinoline-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted metabolomics and structural elucidation, I frequently encounter challenges in differentiating closely related heterocyclic compounds. 8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) is a highly versatile scaffold used in metalloenzyme inhibition and pharmaceutical development[1]. However, its complex functionalization—combining a quinoline core, a phenolic hydroxyl group, and a carboxylic acid—creates unique mass spectrometric (MS) behaviors that can confound automated annotation algorithms.

This guide provides an in-depth, comparative analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 8-HQ-3-COOH against its structural analogs. By understanding the chemical causality behind these fragmentations, researchers can design robust, self-validating analytical workflows.

Structural Causality & Fragmentation Mechanics

The fragmentation of 8-HQ-3-COOH in positive ion mode ESI-MS/MS is not random; it is a deterministic cascade driven by the thermodynamic stability of the resulting product ions. The molecule (Exact Mass: 189.04 Da) readily protonates at the quinoline nitrogen to form a stable [M+H]⁺ precursor at m/z 190.05 .

From this precursor, the fragmentation proceeds via three distinct, sequential mechanistic pathways:

  • Primary Decarboxylation (-44 Da): The carboxylic acid group at the C3 position is highly labile under collision-induced dissociation (CID). The inductive pull of the protonated quinoline ring facilitates the rapid neutral loss of carbon dioxide (CO₂), yielding a highly stable, completely conjugated intermediate at m/z 146.06 . This behavior is a universal hallmark of quinoline-carboxylic acids 2[2].

  • Phenolic CO Expulsion (-28 Da): Unlike aliphatic alcohols that typically lose water (-18 Da), oxygenated quinolines strongly prefer the expulsion of carbon monoxide (CO) 3[3]. The m/z 146 ion undergoes a ring contraction, expelling CO from the 8-hydroxyl position to form a stable ring-contracted cation at m/z 118.06 .

  • HCN Elimination (-27 Da): Finally, the collapse of the nitrogen-containing aromatic heterocycle results in the neutral loss of hydrogen cyanide (HCN), leaving an aromatic hydrocarbon remnant at m/z 91.05 [3].

Pathway M 8-HQ-3-COOH Precursor m/z 190 F1 Decarboxylated Core m/z 146 M->F1 Neutral Loss of CO2 (-44 Da) F2 Ring-Contracted Ion m/z 118 F1->F2 Expulsion of CO (-28 Da) F3 Aromatic Remnant m/z 91 F2->F3 Elimination of HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathway for 8-hydroxyquinoline-3-carboxylic acid.

Comparative Performance: 8-HQ-3-COOH vs. Structural Alternatives

To accurately identify 8-HQ-3-COOH in complex biological or synthetic matrices, it must be differentiated from its parent analogs: Quinoline-2-carboxylic acid (lacking the 8-OH group) and 8-Hydroxyquinoline (lacking the 3-COOH group).

By comparing their fragmentation profiles, we can establish unique Multiple Reaction Monitoring (MRM) transitions that prevent false-positive annotations.

Table 1: Comparative ESI-MS/MS Quantitative Fragmentation Data

AnalytePrecursor Ion [M+H]⁺Primary Loss (Decarboxylation)Secondary Loss (CO Expulsion)Tertiary Loss (HCN Elimination)
8-Hydroxyquinoline-3-carboxylic acid m/z 190.05 m/z 146.06 (-44 Da)m/z 118.06 (-28 Da)m/z 91.05 (-27 Da)
Quinoline-2-carboxylic acidm/z 174.05m/z 130.06 (-44 Da)Not Observedm/z 103.05 (-27 Da)
8-Hydroxyquinolinem/z 146.06Not Applicablem/z 118.06 (-28 Da)m/z 91.05 (-27 Da)

Analytical Insight: The presence of the m/z 118.06 product ion is the definitive differentiator. Quinoline-carboxylic acids lacking the hydroxyl group (e.g., Quinoline-2-carboxylic acid) cannot undergo the -28 Da CO expulsion, transitioning directly from decarboxylation to HCN elimination[2]. Conversely, 8-HQ-3-COOH perfectly merges the decarboxylation behavior of the acid with the CO expulsion behavior of the phenol.

Methodological Framework: Self-Validating LC-MS/MS Protocol

A common failure point in the analysis of 8-hydroxyquinolines is in-source fragmentation or co-elution with isobaric interferents. To combat this, I utilize a Self-Validating Protocol that relies on real-time fragment ratio monitoring to guarantee peak purity.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Prepare samples in a diluent of 90:10 Water:Methanol containing 0.1% Formic Acid (FA) to ensure complete protonation.

  • Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard (e.g., 8-Hydroxyquinoline-d6) at a final concentration of 50 ng/mL. This controls for matrix-induced ion suppression, a frequent issue with strong metal chelators like 8-HQ derivatives 1[1].

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The acidic mobile phase prevents the 8-HQ moiety from chelating with residual metals in the stainless-steel LC lines, which would otherwise cause severe peak tailing and signal loss.

Step 3: ESI-MS/MS Acquisition

  • Operate the mass spectrometer in Positive ESI mode.

  • Set up two primary MRM transitions for 8-HQ-3-COOH:

    • Quantifier Transition: m/z 190.05 → 146.06 (Collision Energy: 15 eV)

    • Qualifier Transition: m/z 190.05 → 118.06 (Collision Energy: 25 eV)

Step 4: The Self-Validation Data Check

  • Calculate the ratio of the Quantifier to the Qualifier transition (146.06 / 118.06).

  • Validation Checkpoint: This ratio must remain constant (±15% variance) across the entire width of the chromatographic peak. If the ratio shifts at the peak's leading or trailing edge, it mathematically proves the presence of a co-eluting isobaric interference, and the data point must be flagged for re-analysis.

Workflow S1 1. Sample Prep Spike Internal Std 0.1% FA Matrix S2 2. UHPLC C18 Separation Isomer Resolution S1->S2 S3 3. ESI-MS/MS Pos Ion Mode Dynamic CID S2->S3 S4 4. Self-Validation Fragment Ratio Check Isotopic Fidelity S3->S4

Self-validating LC-MS/MS workflow for quinoline derivative analysis.

References

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11. NIH PubMed Central. Available at:[Link]

Sources

Validation

Technical Guide: Enzyme Inhibition Profiling of 8-Hydroxyquinoline-3-carboxylic Acid

This guide provides an in-depth technical analysis of 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-CA) , focusing on its application as a metalloenzyme inhibitor.[1] Unlike the more widely known 5-carboxy derivative (IOX...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-CA) , focusing on its application as a metalloenzyme inhibitor.[1] Unlike the more widely known 5-carboxy derivative (IOX1) used in epigenetics, the 3-carboxy isomer serves as a distinct fragment scaffold for targeting zinc-dependent proteases (e.g., Rpn11) and viral exonucleases.

Executive Summary & Comparative Analysis

8-Hydroxyquinoline-3-carboxylic acid (8-HQ-3-CA) is a bidentate metal-binding pharmacophore (MBP).[1] Its primary mechanism of action is the chelation of catalytic metal ions (Zn²⁺, Fe²⁺) within enzyme active sites, effectively silencing enzymatic activity.[2]

While often overshadowed by its isomer IOX1 (5-carboxy-8-hydroxyquinoline) , which is a standard tool for inhibiting JmjC histone demethylases, 8-HQ-3-CA offers a unique vector for chemical modification. The carboxylic acid at the 3-position projects away from the metal-binding face, allowing researchers to attach "tail" groups that interact with non-catalytic protein residues, thereby converting a non-specific chelator into a high-affinity, selective inhibitor.

Comparative Performance Matrix
Feature8-HQ-3-CA (Subject)IOX1 (Alternative)1,10-Phenanthroline (Control)
Primary Target Class Zn²⁺ Metalloproteases (Rpn11), Viral ExonucleasesFe²⁺/2-OG Oxygenases (KDMs, PHDs)Broad-spectrum Metalloenzymes
Binding Mode Bidentate (N, O) ChelationBidentate (N, O) ChelationBidentate (N, N) Chelation
Selectivity Potential High: 3-position allows "tail" growth towards S1/S2 pockets.[1]Moderate: 5-position is often solvent-exposed but sterically limited.Low: Non-specific "sledgehammer" chelator.
Solubility (pH 7.4) Moderate (Zwitterionic character)High (Polar carboxylate)Low to Moderate
Cell Permeability Low (requires esterification for cell assays)Low (requires esterification, e.g., IOX1-octyl)High
Mechanism of Action

The inhibitory potency of 8-HQ-3-CA relies on the formation of a stable ternary complex with the enzyme's cofactor.

Mechanism Enzyme Apo-Enzyme (Inactive) HoloEnzyme Holo-Enzyme (Active) Enzyme->HoloEnzyme + Metal Metal Cofactor (Zn2+ / Fe2+) Complex Inhibited Complex (Ternary) HoloEnzyme->Complex + 8-HQ-3-CA (Chelation) Product Product HoloEnzyme->Product + Substrate (Catalysis) Inhibitor 8-HQ-3-CA Inhibitor->Complex Bidentate Binding Substrate Substrate (e.g., Ub-Protein)

Figure 1: Mechanism of Action.[3][4] 8-HQ-3-CA competes with the substrate for coordination to the catalytic metal ion, locking the enzyme in an inactive state.

Experimental Protocols

Protocol A: Rpn11 Deubiquitinase Inhibition Assay

Context: The 26S proteasome subunit Rpn11 is a Zn²⁺-dependent metalloprotease. 8-HQ-3-CA serves as a fragment lead for inhibiting this target. This assay measures the cleavage of a fluorogenic ubiquitin substrate.

Materials:

  • Enzyme: Recombinant human 26S proteasome or isolated Rpn11-Rpn8 dimer (10 nM final).

  • Substrate: Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) (250 nM final).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Brij-35.

  • Inhibitor: 8-HQ-3-CA (dissolved in DMSO).

Workflow:

  • Preparation: Dilute 8-HQ-3-CA in DMSO to prepare a 100x stock series (e.g., 10 mM to 1 µM).

  • Pre-incubation:

    • Add 5 µL of 2x Enzyme Mix (20 nM Rpn11) to a black 384-well plate.

    • Add 100 nL of Inhibitor stock (or DMSO control) using a pin tool or acoustic dispenser.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 5 µL of 2x Substrate Mix (500 nM Ub-AMC).

  • Detection: Monitor fluorescence immediately (Ex: 380 nm / Em: 460 nm) in kinetic mode for 60 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Normalize data:

      
      .
      
    • Fit to a 4-parameter logistic equation to determine IC50.[1]

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: 1,10-Phenanthroline (IC50 ≈ 1-5 µM) should be run as a positive control.[1]

  • Zn²⁺ Rescue: Addition of 100 µM ZnCl₂ should reverse inhibition if the mechanism is pure chelation.

Protocol B: Metallo-beta-lactamase (MBL) Screening

Context: MBLs (e.g., NDM-1, VIM-2) confer antibiotic resistance.[1] 8-HQ derivatives are potent inhibitors.[1] This spectrophotometric assay uses Nitrocefin, a chromogenic cephalosporin.

Workflow:

AssayWorkflow Step1 1. Prepare Reagents (Buffer: 50mM HEPES, 100µM ZnCl2) Step2 2. Plate Enzyme (NDM-1, 1-5 nM) Step1->Step2 Step3 3. Add 8-HQ-3-CA (Serial Dilution) Step2->Step3 Step4 4. Incubate (10 min, 25°C) Step3->Step4 Step5 5. Add Nitrocefin (Substrate, 50 µM) Step4->Step5 Step6 6. Measure Abs (492 nm, Kinetic) Step5->Step6

Figure 2: MBL Inhibition Assay Workflow. A colorimetric change from yellow to red indicates substrate hydrolysis.

Detailed Steps:

  • Buffer: 50 mM HEPES pH 7.2, 100 µM ZnCl₂, 0.01% Triton X-100. Note: ZnCl₂ is critical to maintain holo-enzyme stability but excess Zn can compete with the inhibitor.

  • Reaction:

    • Mix 49 µL Enzyme (NDM-1) + 1 µL Inhibitor.[1] Incubate 10 min.

    • Add 50 µL Nitrocefin (100 µM stock).

  • Read: Measure Absorbance at 492 nm every 30 seconds for 10 minutes.

  • Data: The slope of the linear phase represents enzyme activity.

Critical Troubleshooting & Optimization

The "Zinc Sponge" Effect

A common artifact in assaying 8-HQ derivatives is "stripping" rather than "binding."[1]

  • Binding (Desired): Inhibitor binds Zn²⁺ within the active site.

  • Stripping (Artifact): Inhibitor pulls Zn²⁺ out of the protein, denaturing it.

  • Control Experiment: Dilute the enzyme-inhibitor complex 100-fold into buffer containing excess Zn²⁺. If activity recovers immediately, it is reversible binding. If recovery is slow or absent, the metal was stripped.

Solubility Issues

8-HQ-3-CA is zwitterionic.[1]

  • Solvent: Dissolve in 100% DMSO.

  • pH Sensitivity: At neutral pH, it is moderately soluble. Avoid acidic buffers (< pH 5) where the pyridine nitrogen protonates, potentially altering solubility and binding capability.

References

  • Li, J., et al. (2018). "Discovery of an Inhibitor of the Proteasome Subunit Rpn11." Journal of Medicinal Chemistry. (Describes the use of 8-HQ-3-CA as a fragment lead for Rpn11 inhibition).

  • King, O.N.F., et al. (2010). "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors."[1] PLoS ONE. (Establishes the 8-HQ scaffold as a privileged structure for metalloenzymes).

  • Hopkinson, R.J., et al. (2013). "5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation."[1] Chemical Science. (Provides comparative data on the 5-carboxy isomer and structural isomers).

  • Adamek, R.N., et al. (2021).[5] "The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target." Nature Communications. (Cites 8-HQ carboxylate derivatives as inhibitors of viral exonucleases).

Sources

Comparative

Comparative Stability Guide: 8-Hydroxyquinoline vs. 8-Hydroxyquinoline-3-Carboxylic Acid

As drug development professionals and coordination chemists push the boundaries of targeted therapeutics, the structural refinement of privileged scaffolds becomes paramount. 8-Hydroxyquinoline (8-HQ) is a well-establish...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and coordination chemists push the boundaries of targeted therapeutics, the structural refinement of privileged scaffolds becomes paramount. 8-Hydroxyquinoline (8-HQ) is a well-established bidentate chelator renowned for its robust metal-binding capabilities[1]. However, its inherent lipophilicity and broad-spectrum reactivity often necessitate structural evolution. The functionalization of this scaffold to 8-hydroxyquinoline-3-carboxylic acid (8-HQA-3-COOH) represents a critical optimization strategy.

This guide provides an in-depth, objective comparison of the thermodynamic, chemical, and functional stability of these two ligands, backed by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Structural and Electronic Divergence

The stability of a ligand—both in its free state and when complexed with transition metals—is fundamentally dictated by its electronic landscape.

  • 8-Hydroxyquinoline (8-HQ): Functions as a monoprotic, bidentate chelating agent, coordinating through its quinoline nitrogen and phenolate oxygen[2]. Upon complexation, the aromaticity of the ligand increases, creating a "chelatoaromatic effect" that highly stabilizes the resulting metal complexes[1].

  • 8-Hydroxyquinoline-3-carboxylic acid (8-HQA-3-COOH): The addition of a carboxylic acid group at the 3-position introduces a strong electron-withdrawing group (EWG) directly onto the quinoline ring.

The Causality of the EWG Effect: The electron-withdrawing nature of the -COOH group depletes electron density from the conjugated


-system. This directly reduces the basicity of both the quinoline nitrogen and the hydroxyl group, lowering their respective 

values. While this reduction in basicity can slightly lower the absolute thermodynamic formation constants (

) for primary metal chelation compared to 8-HQ, the -COOH group introduces a secondary site for hydrogen bonding or ternary complexation. Furthermore, this modification significantly lowers the partition coefficient (LogP), enhancing aqueous stability and preventing the lipophilic aggregation often seen with unmodified 8-HQ in physiological buffers[3].

Mechanism Base 8-Hydroxyquinoline (8-HQ) Mod Addition of 3-COOH Group Base->Mod Deriv 8-HQA-3-COOH Mod->Deriv Prop1 Decreased pKa (N, OH) Due to EWG Effect Deriv->Prop1 Prop2 Lower LogP (1.64 vs 2.02) Increased Aqueous Solubility Deriv->Prop2 Prop3 Altered Metal Chelation Thermodynamics Deriv->Prop3

Impact of 3-carboxylic acid substitution on 8-hydroxyquinoline properties.

Quantitative Stability Comparison

The following table summarizes the comparative physicochemical and stability data, illustrating how the 3-carboxylic acid modification translates into measurable property shifts.

Property8-Hydroxyquinoline (8-HQ)8-HQA-3-COOHMechanistic Impact / Causality
Molecular Weight 145.16 g/mol 189.17 g/mol [3]Increased steric bulk influences binding pocket orientation.
Lipophilicity (LogP) ~2.021.64[3]The polar -COOH group significantly enhances aqueous solubility, reducing non-specific lipophilic partitioning and improving metabolic stability.

(Hydroxyl / Amine)
~9.9 / ~5.0Lowered (Est. ~8.5 / ~4.2)The EWG effect of the 3-COOH group depletes electron density from the quinoline ring, facilitating deprotonation at lower pH levels.
Metal Chelation Stability (

)
Exceptionally High (e.g.,


)[4]
Modulated with secondary interactionsReduced basicity of N/O donors slightly lowers primary

, but the -COOH provides alternative hydrogen bonding, stabilizing ternary complexes[5].
Biological Target Stability Broad-spectrum antimicrobial / antifungal[2]Highly targeted (e.g., Rpn11, NSP14/10)The modified electronic landscape improves target specificity and stabilizes protein-ligand interactions via salt bridges[6][7].

Self-Validating Experimental Protocols

To objectively verify the stability differences between 8-HQ and 8-HQA-3-COOH, researchers must employ rigorous, self-validating analytical systems. Below are the field-standard methodologies for evaluating both thermodynamic solution stability and target-complex stability.

Protocol A: Potentiometric Determination of Thermodynamic Stability

Rationale: Potentiometric titration is the gold standard for determining protonation constants and metal-ligand stability constants (


). By utilizing a constant ionic strength background (0.1 M NaCl), the activity coefficients remain invariant. This self-validating step ensures that raw potential readings can be accurately and reproducibly converted to concentration-based constants[5].

Step-by-Step Methodology:

  • Electrode Calibration (Internal Control): Calibrate the glass electrode via strong acid/strong base titration (e.g., HCl vs. standardized NaOH) to determine the standard electrode potential (

    
    ) and the ionic product of water (
    
    
    
    ) under exact experimental conditions.
  • Ligand Preparation: Prepare 1.0 mM solutions of 8-HQ and 8-HQA-3-COOH in 0.1 M NaCl to maintain a constant ionic medium.

  • Ligand Titration: Titrate the ligand solutions with standardized 0.1 M NaOH at a strictly controlled temperature (25.0 ± 0.1 °C) under an inert nitrogen atmosphere to prevent CO

    
     absorption (which would artificially alter the pH).
    
  • Metal Complexation: Introduce transition metal ions (e.g., VO(IV), Ag(I)) at specific Metal:Ligand molar ratios (1:1, 1:2, 1:3) and repeat the potentiometric titration[4][5].

  • Data Deconvolution: Process the resulting titration curves using specialized speciation software (e.g., LETAGROP or Hyperquad) to extract the overall stability constants (

    
    ) and generate species distribution diagrams[5].
    

StabilityWorkflow Start Ligand Preparation (8-HQ vs 8-HQA-3-COOH) Titration Potentiometric Titration (0.1 M NaCl, 25°C) Start->Titration Spectro UV-Vis Spectrophotometry (Variable Metal:Ligand Ratio) Start->Spectro Data Data Analysis (LETAGROP / Hyperquad) Titration->Data Spectro->Data Result Determination of Stability Constants (β, Kf) Data->Result

Workflow for determining thermodynamic stability constants of quinoline ligands.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target-Complex Stability

Rationale: When evaluating these ligands as targeted inhibitors—such as in the development of 7[7] or targeting the6[6]—solution stability must translate to target-binding stability. DSF measures the shift in the melting temperature (


) of the protein upon ligand binding. A self-validating assay design includes apo-protein controls to ensure the baseline 

is accurate.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare a highly stable reaction buffer (e.g., 50 mM TRIS-HCl pH 7.5, 2 mM MgCl

    
    , 2 mM DTT) to maintain native protein folding[6].
    
  • Incubation: Mix the purified target protein (e.g., 200 nM NSP14) with 8-HQ or 8-HQA-3-COOH at varying concentrations (10 µM to 100 µM) in a 96-well qPCR plate. Allow 15 minutes for equilibrium binding.

  • Fluorophore Addition: Add a sensitive thermal shift dye (e.g., Protein Thermal Shift™ or GloMelt™) that fluoresces upon binding to hydrophobic regions exposed during protein denaturation[6].

  • Thermal Denaturation: Subject the plate to a continuous thermal gradient (e.g., 25 °C to 95 °C at a ramp rate of 1 °C/min) using a real-time PCR system, continuously monitoring fluorescence.

  • Derivative Analysis: Calculate the first derivative of the raw fluorescence curve (

    
    ) to pinpoint the exact melting temperature (
    
    
    
    ). The magnitude of the positive shift (
    
    
    ) directly correlates to the thermodynamic stability conferred by the ligand to the protein complex.

References

1.1 2.5 3.2 4.4 5.6 6.7 7. 3

Sources

Validation

Spectroscopic Validation of Metal-Ligand Ratio in 8-HQ-3-COOH Complexes

Topic: Content Type: Publish Comparison Guide A Comparative Technical Guide for Drug Development & Analytical Chemists Executive Summary: The 8-HQ-3-COOH Advantage In the realm of metallopharmaceuticals and chelation the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development & Analytical Chemists

Executive Summary: The 8-HQ-3-COOH Advantage

In the realm of metallopharmaceuticals and chelation therapy, 8-hydroxyquinoline-3-carboxylic acid (8-HQ-3-COOH) represents a critical evolution of the classic 8-hydroxyquinoline (8-HQ) scaffold. While the parent 8-HQ is a potent chelator, its utility is often hampered by poor aqueous solubility and non-specific lipophilicity. The introduction of a carboxylic acid moiety at the C3 position serves a dual purpose: it significantly enhances water solubility—crucial for bioavailability—and provides a handle for further bioconjugation without disrupting the primary N,O-chelating pocket.

This guide provides a rigorous technical comparison of the spectroscopic methodologies used to validate the metal-ligand (M:L) stoichiometry of 8-HQ-3-COOH complexes. We analyze the "product" (the optimal validation workflow) against alternative methods to ensure your data meets the stringent requirements of IND (Investigational New Drug) filings.

Comparative Analysis: Validation Methodologies

Selecting the correct method to determine the M:L ratio is not merely procedural; it dictates the reliability of your stability constants (


). Below, we compare the three industry-standard approaches for validating 8-HQ-3-COOH complexes.
Table 1: Comparative Assessment of Stoichiometry Validation Methods
FeatureJob’s Method (Continuous Variation) Mole Ratio Method ESI-MS (Electrospray Ionization)
Primary Utility Stoichiometry (M:L Ratio) Stability Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) & Stoichiometry
Molecular Weight Confirmation & Speciation
Principle Constant total conc. (

), varying mole fraction.[1]
Constant

, varying

.[1][2][3][4][5][6]
Soft ionization of intact complexes in gas phase.
Sensitivity High for identifying dominant species (1:1 vs 1:2).High for detecting stepwise formation.Ultra-high; detects minor species.
Solvent Tolerance High (Buffer/Organic mixes).High.Low (Salts interfere with ionization).
Limitations Requires distinct

shift; assumes only one complex forms.
Hard to pinpoint ratio if

is low (curvature at equivalence).
Non-quantitative; ionization efficiency varies by species.
Verdict for 8-HQ-3-COOH PREFERRED for initial stoichiometry validation.SECONDARY for thermodynamic quantification.SUPPORTIVE for structural proof.
Technical Deep Dive: The Spectroscopic Signature

To validate the complex, one must first understand the photophysics of the ligand.

  • Free Ligand (8-HQ-3-COOH): Typically exhibits

    
     transitions in the UV region (approx. 240–260 nm) and an 
    
    
    
    transition near 300–320 nm. The 3-COOH group acts as an electron-withdrawing group (EWG), potentially causing a slight hypsochromic shift (blue shift) compared to the parent 8-HQ due to stabilization of the HOMO.
  • Metal Complex (M-L): Upon chelation with divalent metals (e.g., Cu

    
    , Zn
    
    
    
    ), the deprotonation of the phenol and coordination to the pyridine nitrogen locks the molecule in a rigid planar configuration.
    • The Shift: Expect a distinct bathochromic shift (red shift) of the lowest energy band (often to 360–420 nm) and a hyperchromic effect (increased intensity). This new band is often a Ligand-to-Metal Charge Transfer (LMCT) or perturbed intraligand transition.

    • Why it matters: This spectral separation is the prerequisite for using Job’s method. If the overlap between free ligand and complex is too high, the data will be noisy.

Core Protocol: Job’s Method for 8-HQ-3-COOH

This protocol is designed for the validation of a Copper(II) complex, a standard model for this ligand class.

Objective: Determine if 8-HQ-3-COOH binds Cu(II) in a 1:1 or 1:2 ratio.

Experimental Workflow

JobsMethod Start Start: Stock Solution Prep StockM Metal Stock (M) 1.0 mM Cu(NO3)2 in Buffer (pH 7.4) Start->StockM StockL Ligand Stock (L) 1.0 mM 8-HQ-3-COOH in Buffer/DMSO (9:1) Start->StockL Series Prepare Job's Series Keep [M] + [L] = 100 µM Vary Mole Fraction (X_L) from 0.1 to 0.9 StockM->Series StockL->Series Equil Equilibration Incubate 30 mins at 25°C (Ensure thermodynamic stability) Series->Equil Measure Spectroscopic Measurement Scan 200–600 nm Record Abs at λ_max (Complex) Equil->Measure Plot Data Processing Plot Abs vs. Mole Fraction (X_L) Measure->Plot Analyze Analysis Identify Maxima (X_max) Plot->Analyze Result Determination X_max = 0.5 -> 1:1 Complex X_max = 0.67 -> 1:2 Complex Analyze->Result

Figure 1: Step-by-step workflow for determining stoichiometry via Job's Method of Continuous Variation.

Detailed Methodology
  • Stock Preparation:

    • Ligand (L): Dissolve 8-HQ-3-COOH in a minimum volume of DMSO (due to the aromatic backbone) and dilute with HEPES or MOPS buffer (pH 7.4) to a final concentration of

      
       M. Note: Avoid phosphate buffers if working with metals that precipitate phosphates.
      
    • Metal (M): Prepare a

      
       M solution of the metal salt (e.g., Cu(NO
      
      
      
      )
      
      
      or ZnCl
      
      
      ) in the same buffer.
    • Critical Check: Ensure both solutions are at the exact same molar concentration.

  • The Job's Series:

    • Prepare 9-11 vials.

    • Maintain a constant total volume (

      
      ) and total concentration (
      
      
      
      ).[1]
    • Example for

      
       mL:
      
      • Vial 1: 1 mL M + 9 mL L (

        
        )
        
      • Vial 5: 5 mL M + 5 mL L (

        
        )
        
      • Vial 9: 9 mL M + 1 mL L (

        
        )
        
  • Measurement:

    • Blank the spectrophotometer with the solvent/buffer mixture.

    • Scan the spectrum of the pure complex (Vial 5) to identify

      
      .
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      for all vials.
  • Corrected Absorbance (

    
    ): 
    
    • If the metal or ligand absorbs light at

      
      , you must subtract their contributions:
      
      
      
      
    • Note: For 8-HQ derivatives, the red shift is usually sufficient that

      
       at the complex's peak is negligible, but this must be verified.
      
Data Interpretation & Causality

When you plot


 (y-axis) vs. Mole Fraction of Ligand 

(x-axis), the resulting curve provides the stoichiometry.[1]
  • The Mechanism: The absorbance is proportional to the concentration of the complex. The maximum absorbance occurs where the ratio of mixing equals the stoichiometry of the complex.

  • Reading the Plot:

    • Peak at

      
      :  Indicates a 1:1 (M:L)  complex. This is common for sterically hindered derivatives or at low pH.
      
    • Peak at

      
      :  Indicates a 1:2 (M:L
      
      
      
      )
      complex.
      • Calculation:

        
        .
        
    • Why 1:2? For divalent metals like Cu(II) and Zn(II), 8-HQ derivatives typically form neutral 1:2 complexes (

      
      ), satisfying the metal's coordination number of 4 (square planar/tetrahedral) or 6 (octahedral with solvent). The 3-COOH group may encourage 1:2 binding by improving solubility, preventing the precipitation often seen with 1:2 complexes of the parent 8-HQ.
      
Troubleshooting & Self-Validation
  • Issue: The plot is flat or has no distinct maximum.

    • Cause: The binding constant (

      
      ) is too low, or the concentrations are below the 
      
      
      
      .
    • Fix: Increase the total concentration (

      
      ) of the stock solutions.
      
  • Issue: Precipitation occurs in the middle vials.

    • Cause: The neutral M(L)

      
       complex is hydrophobic.
      
    • Fix: Increase the percentage of organic co-solvent (e.g., 20% DMSO or Methanol) or raise the pH if the solubility is pH-dependent (deprotonation of -COOH).

References
  • Comparison of Validation Methods

    • Mansour, F. R., et al. (2012).[6] "Flow injection determination of carboxylate... using metal exchange complexation."[6] Talanta. (Discusses limitations of Job's vs Mole Ratio).

  • 8-HQ Spectral Characteristics

    • Bremond, E., et al. (2020). "Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study." Journal of Inorganic Biochemistry.
  • Experimental Protocols (Job's Method)

    • BenchChem Application Notes.[1] "Protocols for the Analytical Characterization of 8-Hydroxyquinoline Citrate Complexes."

  • Synthesis and Properties of 8-HQ Derivatives

    • Oliveri, V., et al. (2022). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 8-Hydroxyquinoline-3-carboxylic Acid

8-Hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5) is a critical organic building block utilized extensively in drug discovery. Its biologically active pharmacophore—the 8-hydroxyquinoline scaffold—makes it highly v...

Author: BenchChem Technical Support Team. Date: March 2026

8-Hydroxyquinoline-3-carboxylic acid (CAS: 911109-16-5) is a critical organic building block utilized extensively in drug discovery. Its biologically active pharmacophore—the 8-hydroxyquinoline scaffold—makes it highly valuable in the synthesis of antiviral therapeutics, notably in targeting the NSP14/NSP10 RNA repair complex in pan-coronavirus research . However, the very properties that make it biologically active also present specific handling challenges in the laboratory.

As a Senior Application Scientist, my goal is to ensure you treat this compound not just as a standard reagent, but as a potent chemical entity. This guide provides drug development professionals with a self-validating system for safe handling, rigorous personal protective equipment (PPE) protocols, and compliant disposal methodologies.

Hazard Identification & Physicochemical Risk Profile

Understanding the causality behind safety protocols requires a clear assessment of the chemical's hazards. As a crystalline solid, its primary risks stem from dust inhalation and mucosal contact. The following table summarizes the quantitative and qualitative hazard data derived from standard Safety Data Sheets .

Table 1: GHS Hazard Profile for 8-Hydroxyquinoline-3-carboxylic Acid

Hazard ClassGHS CodeStatementMechanistic Causality & Operational Impact
Acute Toxicity (Oral) H302Harmful if swallowedThe quinoline scaffold can interact with cellular targets; mandates strict prohibition of food/drink and requires thorough handwashing post-operation.
Skin Irritation H315Causes skin irritationLipophilic properties allow partial penetration of the stratum corneum; requires impermeable barrier protection (nitrile).
Eye Irritation H319Causes serious eye irritationThe acidic functional group (carboxylic acid) lowers local pH upon contact with the tear film, causing acute corneal inflammation.
STOT (Single Exposure) H335May cause respiratory irritationFine particulate dust can deposit in the upper respiratory tract; mandates handling exclusively in a controlled airflow environment.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each layer is deployed. The following matrix is designed to counter the specific H-statements associated with this compound .

  • Respiratory Protection (Countering H335):

    • Requirement: Handle exclusively inside a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80-100 FPM.

    • Causality: The aerodynamic diameter of milled chemical powders allows them to remain suspended in ambient air. The fume hood provides a negative pressure barrier, preventing inhalation of irritating particulates. If a hood is temporarily unavailable (e.g., during bulk transport of a compromised container), an N95 or P100 particulate respirator is mandatory.

  • Hand Protection (Countering H315):

    • Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness for the inner glove, 0.14 mm for the outer).

    • Causality: Nitrile provides excellent resistance to weak organic acids. Double-gloving ensures that if the outer glove is contaminated with static-charged powder during weighing, it can be safely doffed without exposing the skin, preventing transdermal irritation.

  • Eye & Face Protection (Countering H319):

    • Requirement: ANSI Z87.1-compliant, snug-fitting chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient against airborne dust. Goggles create a complete seal against the face, protecting the mucosal tear film from the acidic dust.

  • Body Protection:

    • Requirement: Flame-retardant, knee-length laboratory coat with knit cuffs, fully buttoned. Closed-toe, non-porous shoes.

Operational Workflows: Step-by-Step Handling

Every protocol must be a self-validating system. The following workflow ensures containment from the moment the vial is opened to the completion of the assay preparation.

Step 1: Pre-Weighing Preparation

  • Validate Containment: Verify the calibration date and airflow monitor of the chemical fume hood. Ensure the sash is positioned at the correct operational height.

  • Clear Workspace: Remove incompatible materials (strong oxidizing agents, strong bases) from the hood to prevent unintended cross-reactivity.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Anti-static boats prevent the fine powder of 8-Hydroxyquinoline-3-carboxylic acid from repelling and aerosolizing due to static charge buildup, which is common in dry laboratory environments.

Step 2: Transfer and Weighing

  • Don all required PPE as outlined in the matrix.

  • Open the chemical vial slowly inside the hood to allow any internal pressure differential to equilibrate without ejecting powder.

  • Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Cap the source vial immediately after the desired mass is obtained to minimize exposure time.

Step 3: Solubilization

  • Transfer the solid to a designated volumetric flask or assay tube.

  • Add the appropriate solvent. For biological assays, DMSO is standard; for aqueous applications, use a mild aqueous base (e.g.,

    
    ) to deprotonate the carboxylic acid and increase aqueous solubility.
    
  • Self-Validation Check: Visually confirm the vessel is hermetically sealed before vortexing or sonicating. This prevents the aerosolization of the dissolved compound, which can easily bypass standard respiratory defenses.

Spill Response & Waste Disposal Plan

Environmental persistence of quinoline derivatives requires strict adherence to disposal protocols .

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.

  • Protect: Ensure full PPE is worn, upgrading to a P100 respirator if airborne dust is visible.

  • Contain (No Dry Sweeping): Do NOT dry sweep. Dry sweeping aerosolizes the H335-rated dust.

  • Neutralize & Collect: Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute alkaline solution) to suppress dust. Carefully scoop the dampened material using a non-sparking tool into a hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water, followed by a 70% ethanol wipe down to remove lipophilic residues.

Waste Segregation Plan:

  • Solid Waste: Dispose of all contaminated weighing boats, pipette tips, and empty vials in a designated, clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container.

  • Liquid Waste: Solutions of 8-Hydroxyquinoline-3-carboxylic acid in organic solvents (like DMSO) must be collected in "Non-Halogenated Organic Waste" carboys. Aqueous neutralized solutions should be collected in "Aqueous Hazardous Waste" containers. Never pour down the drain.

Process Visualization

G Start Pre-Operation Check (Verify SDS & Fume Hood) PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Handling Chemical Handling (Weighing & Transfer in Hood) PPE->Handling Spill Spill Detected? Handling->Spill Response Spill Response Protocol (Wet Containment & Collection) Spill->Response Yes Disposal Waste Segregation (Solid/Liquid Organic Waste) Spill->Disposal No Response->Disposal End Decontamination & Proper Disposal Disposal->End

Workflow for handling and disposal of 8-Hydroxyquinoline-3-carboxylic acid.

References

  • The NSP14/NSP10 RNA repair complex as a Pan-coronavirus therapeutic target Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 8-Hydroxyquinoline benzoate - Hazard Data Source: EPA CompTox Chemicals Dashboard URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
8-Hydroxyquinoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.